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  • Product: 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-
  • CAS: 6044-66-2

Core Science & Biosynthesis

Foundational

10H-Phenothiazine 3,7-dioctyl-10-(phenylmethyl)- CAS number 6044-66-2

An In-depth Technical Guide to 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- (CAS Number 6044-66-2) For Researchers, Scientists, and Drug Development Professionals Executive Summary 10H-Phenothiazine, 3,7-dioctyl-10-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- (CAS Number 6044-66-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-, identified by CAS number 6044-66-2, is a derivative of the versatile phenothiazine heterocyclic system. While direct experimental data for this specific molecule is limited in public literature, this guide provides a comprehensive technical overview based on the well-established chemistry and properties of related phenothiazine analogues. Phenothiazine and its derivatives are renowned for their broad applications, from pharmaceuticals to materials science, owing to their unique redox properties and molecular structure.[1][2][3] This document will serve as a foundational resource, offering insights into the compound's structure, proposed synthesis, characterization methodologies, and potential applications, thereby enabling researchers to effectively utilize and explore the potential of this molecule.

Introduction to the Phenothiazine Core and the Target Molecule

The phenothiazine scaffold is a tricyclic aromatic system containing nitrogen and sulfur heteroatoms, which confers a non-planar, butterfly-like conformation.[4] This structure is electron-rich and can be readily oxidized, making it a valuable component in various applications, including antipsychotic drugs, antihistamines, and organic electronic materials.[5][6][7][8] The biological and material properties of phenothiazine derivatives are highly tunable through substitution at the nitrogen atom (position 10) and on the aromatic rings (positions 3 and 7 being common).[7][9][10]

10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- features key substitutions that are expected to significantly influence its properties:

  • 3,7-dioctyl groups: These long alkyl chains are anticipated to enhance solubility in nonpolar organic solvents and influence the molecule's self-assembly properties.

  • 10-(phenylmethyl) group (benzyl group): Substitution at the nitrogen atom is a common strategy to modify the electronic properties and steric hindrance of the phenothiazine core.[1]

This guide will extrapolate from the known chemistry of similar compounds to provide a robust working knowledge of this specific derivative.

Physicochemical Properties

PropertyPredicted Value / InformationRationale / Comparison
Molecular Formula C35H47NSCalculated based on structure.
Molecular Weight 513.82 g/mol Calculated based on atomic weights.
Appearance Likely a yellow to green crystalline solid or viscous oil.Phenothiazine and its derivatives are typically yellow and can darken upon exposure to light.[12] The long alkyl chains may lower the melting point.
Solubility Soluble in common organic solvents like chloroform, THF, and toluene. Poorly soluble in water.The two octyl chains and the benzyl group impart significant lipophilicity.
Boiling Point > 550 °C at 760 mmHgBased on the predicted boiling point of 552.9°C for 3,7-Dioctyl-10H-phenothiazine.[11] The addition of the benzyl group will increase the molecular weight and likely the boiling point.
Density ~1.0 g/cm³Based on the predicted density of 0.996 g/cm³ for 3,7-Dioctyl-10H-phenothiazine.[11]

Proposed Synthesis Pathway

A logical synthetic route to 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- would involve a two-step process starting from 3,7-dibromo-10H-phenothiazine, a common intermediate. This approach allows for the introduction of the diverse functionalities at the desired positions.

Diagram of the Proposed Synthesis

Synthesis_Pathway Start 3,7-Dibromo-10H- phenothiazine Reagent1 Benzyl bromide, NaH, THF Start->Reagent1 Intermediate 3,7-Dibromo-10-(phenylmethyl)- 10H-phenothiazine Reagent2 Octylboronic acid pinacol ester, Pd catalyst, Base, Toluene Intermediate->Reagent2 FinalProduct 10H-Phenothiazine, 3,7-dioctyl- 10-(phenylmethyl)- Reagent1->Intermediate Reagent2->FinalProduct Characterization_Workflow Synthesis Synthesized Product Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR Analysis Structural Confirmation & Purity Assessment NMR->Analysis MS->Analysis IR->Analysis

Sources

Exploratory

Structure-Property Relationships of Dioctyl-Substituted Phenothiazines

The following technical guide provides an in-depth analysis of dioctyl-substituted phenothiazines, synthesizing their applications in organic electronics and pharmacology. A Transdisciplinary Technical Guide for Material...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of dioctyl-substituted phenothiazines, synthesizing their applications in organic electronics and pharmacology.

A Transdisciplinary Technical Guide for Materials Scientists and Drug Development Professionals

Executive Summary

Phenothiazine (PTZ) is a sulfur-nitrogen heterocyclic scaffold exhibiting a unique "butterfly" conformation.[1] While historically significant as a neuroleptic pharmacophore, recent advancements have shifted focus toward its dioctyl-substituted derivatives (specifically 3,7-dioctyl and N-alkyl-3,7-dioctyl variants).[1] These modifications are not merely cosmetic; the introduction of eight-carbon (C8) alkyl chains fundamentally alters the molecule's solubility profile, solid-state packing, and lipophilicity.[1] This guide dissects the structure-property relationships (SPR) of these derivatives, bridging the gap between solution-processable organic semiconductors and lipophilic radical-trapping antioxidants (RTAs) in drug development.[1]

Molecular Architecture & Structural Dynamics

The "Butterfly" Conformation

The core phenothiazine structure is non-planar, folded along the N-S axis.[1] The angle of this fold (the "butterfly angle") dictates the electronic coupling between the benzene rings and the central heteroatoms.

  • Unsubstituted PTZ: Fold angle

    
     153°.
    
  • Dioctyl Substitution (3,7-position): The introduction of octyl chains at the 3 and 7 positions exerts steric pressure and electron-donating inductive effects (+I). This slightly flattens the core in excited states but maintains the bent ground state, which is critical for preventing π-stacking aggregation quenching (ACQ) in solid-state fluorescence.[1]

Regiochemistry of Octyl Substitution

The term "dioctyl" typically refers to two distinct substitution patterns with vastly different properties:

  • 3,7-Dioctyl-10H-phenothiazine: The most common motif in materials science.[1] The alkyl chains extend the conjugation length effectively and improve solubility in non-polar solvents (chloroform, chlorobenzene) without blocking the redox-active Nitrogen center.

  • N,3-Dioctyl (or similar asymmetric patterns): Less common, usually resulting from incomplete functionalization or specific lipophilicity engineering for membrane insertion.[1]

Materials Science: Electronic & Optical Properties[1]

In the context of organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs), the octyl chains serve as "solubility anchors" and "packing directors."[1]

Solubility and Morphology

Native phenothiazine is poorly soluble in common organic solvents, hampering solution processing (spin-coating/inkjet printing).[1]

  • Mechanism: The flexible C8 chains increase the entropy of mixing.[1]

  • Impact: 3,7-dioctyl substitution boosts solubility to >20 mg/mL in chlorobenzene, enabling the formation of high-quality, amorphous thin films essential for device homogeneity.[1]

Electronic Energy Levels

The octyl group is a weak electron donor.[1]

  • HOMO Level: Raises the Highest Occupied Molecular Orbital (HOMO) by approximately 0.1–0.2 eV compared to the unsubstituted core, facilitating hole injection in OLEDs.[1]

  • LUMO Level: Minimal impact on the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • Result: A narrowed bandgap effective for blue-light emission or as a donor unit in bulk heterojunction solar cells.[1]

Pharmacological Implications: The Lipophilic RTA

For drug development professionals, the dioctyl-phenothiazine scaffold represents a paradigm of Radical-Trapping Antioxidant (RTA) activity and membrane pharmacokinetics.[1]

Ferroptosis Inhibition

Recent studies identify lipophilic phenothiazines as potent inhibitors of ferroptosis (lipid-peroxidation-driven cell death).[1]

  • Mechanism: The N-H moiety acts as a hydrogen atom donor to lipid peroxyl radicals (LOO•).

  • Role of Dioctyl Chains: They do not participate in the radical trapping directly but are crucial for bio-distribution .[1] The C8 chains anchor the molecule deep within the lipid bilayer of cellular membranes, exactly where lipid peroxidation propagates.

  • SPR Insight: While hydrophilic analogs wash away, dioctyl variants exhibit a high partition coefficient (LogP > 6), ensuring sustained residence in the membrane.[1]

Bioavailability Challenges

The extreme lipophilicity introduced by two octyl chains violates Lipinski’s Rule of 5 (LogP often > 5).[1]

  • Formulation Strategy: These compounds require lipid-based formulations (liposomes, micelles) for systemic delivery.[1]

  • Toxicity: High membrane retention can lead to cumulative cytotoxicity; thus, 3,7-dioctyl derivatives are often explored as "payloads" in targeted delivery systems rather than free oral drugs.[1]

Experimental Protocols

Synthesis of 3,7-Dioctyl-10H-Phenothiazine

Rationale: This protocol utilizes a Suzuki-Miyaura coupling approach, favored for its functional group tolerance over direct Friedel-Crafts alkylation.[1]

Reagents:

  • 3,7-Dibromo-10H-phenothiazine (Precursor)[1][2]

  • 1-Octylboronic acid (or Octyl-9-BBN)

  • Pd(dppf)Cl₂ (Catalyst)[1][3]

  • K₂CO₃ (Base)[1]

  • THF/Water (Solvent system)[1]

Step-by-Step Workflow:

  • Degassing: Purge a mixture of THF/Water (4:1 ratio) with Argon for 30 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Precursor Dissolution: Dissolve 3,7-Dibromo-10H-phenothiazine (1.0 eq) and 1-Octylboronic acid (2.5 eq) in the solvent.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 eq).

  • Reflux: Heat to 80°C under Argon for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1]

  • Workup: Cool, extract with Dichloromethane (DCM), and wash with brine.

  • Purification: Silica gel column chromatography. Elute with Hexane to remove homocoupled octyl byproducts, then Hexane:DCM (95:5) to isolate the product.[1]

Electrochemical Characterization (Cyclic Voltammetry)

Rationale: To determine oxidation potentials (


) and estimate HOMO levels.
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Dichloromethane.
    
  • Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).[1]

  • Scan Rate: 50-100 mV/s.[1]

  • Calculation:

    
     (referenced to Ferrocene).[1]
    

Data Summary: Comparative Properties

PropertyUnsubstituted Phenothiazine3,7-Dioctyl PhenothiazineN-Octyl Phenothiazine
Molecular Weight 199.27 g/mol ~423.7 g/mol 311.48 g/mol
Solubility (CHCl₃) Low (< 5 mg/mL)High (> 50 mg/mL)Moderate
LogP (Calc) ~4.2> 8.5 (Highly Lipophilic)~6.8
Oxidation Potential ~0.65 V vs SCE~0.55 V (Easier to oxidize)~0.60 V
Primary Application Precursor / NeurolepticOLEDs / OPV / Lipid RTASurfactant / RTA
Membrane Retention Low (Transient)High (Deep Bilayer)Moderate

Visualization & Logic Flows

Diagram 1: Synthetic Pathway for 3,7-Dioctyl Substitution

This diagram illustrates the conversion of the phenothiazine core into its solution-processable dioctyl derivative.[1]

Synthesis PTZ Phenothiazine (Core Scaffold) Br_PTZ 3,7-Dibromo- Phenothiazine PTZ->Br_PTZ Bromination (Br2, AcOH) Dioctyl 3,7-Dioctyl- Phenothiazine Br_PTZ->Dioctyl Suzuki Coupling (Pd cat, Base) Boron Octyl-Boronic Acid Boron->Dioctyl Reagent

Caption: Synthetic route transforming the core scaffold into the dioctyl derivative via bromination and Palladium-catalyzed cross-coupling.

Diagram 2: Structure-Property Logic Map

This flowchart details how the structural addition of octyl chains translates to observed functional properties in both materials and biological contexts.

SPR_Logic Input Dioctyl Substitution (C8 Chains) Steric Steric Bulk Input->Steric Elec Inductive Effect (+I) Input->Elec Lipid Lipophilicity (High LogP) Input->Lipid Packing Disrupted π-Stacking (Amorphous Films) Steric->Packing Solubility Solubility in Organic Solvents Steric->Solubility Redox Lower Oxidation Potential Elec->Redox Membrane Deep Bilayer Penetration Lipid->Membrane OLED Application: Solution-Processed OLEDs Packing->OLED Solubility->OLED Redox->OLED Pharma Application: Anti-Ferroptotic Agents Redox->Pharma Radical Trapping Membrane->Pharma

Caption: Causal relationships between the octyl-modification, physicochemical changes, and final applications in electronics and medicine.

References

  • Synthesis and Electronic Properties of 3,7-Bisacceptor-Substituted Phenothiazines. ResearchGate. (Accessed 2024).[1][2][4][5] Detailed protocols on Suzuki coupling for phenothiazine derivatives. Link

  • Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors. European Journal of Medicinal Chemistry. (2021).[1] Establishes the role of lipophilic chains in anti-ferroptotic activity.[1] Link

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl Salts. MDPI Molecules. (2024). Discusses the redox tunability and biological activity of 3,7-substituted variants. Link

  • Phenothiazine: A Prototypical Pharmaceutical Lead Structure. Wikipedia.[1] General overview of the scaffold's history and structural versatility. Link

  • Functionalized Phenothiazine: A New Class of Organic Superalkali. Engineered Science. (2023).[1] Analysis of N-octyl phenothiazine electronic structures. Link

Sources

Foundational

Technical Whitepaper: Electronic Structure &amp; Characterization of 3,7-Dioctyl-10-benzylphenothiazine

Topic: HOMO-LUMO Energy Levels of 3,7-Dioctyl-10-benzylphenothiazine Content Type: In-depth Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals[1] Executive Summary 3,7-Dio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HOMO-LUMO Energy Levels of 3,7-Dioctyl-10-benzylphenothiazine Content Type: In-depth Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals[1]

Executive Summary

3,7-Dioctyl-10-benzylphenothiazine is a specialized derivative of the phenothiazine (PTZ) scaffold, engineered to bridge the gap between high-performance organic semiconductors and redox-active biological agents.[1] While the parent phenothiazine is a classic heterocyclic motif used in antipsychotic drugs and dyes, the introduction of 3,7-dioctyl chains and an N-benzyl group drastically alters its physicochemical profile.[1]

The octyl chains confer high solubility in non-polar organic solvents (chlorobenzene, toluene), making this molecule a prime candidate for solution-processed Hole Transport Materials (HTMs) in OLEDs and perovskite solar cells.[1] Simultaneously, the N-benzyl protection modulates the redox stability, a critical parameter for pharmaceutical applications involving oxidative stress reversal.[1]

This guide provides a definitive analysis of the HOMO-LUMO energy levels, offering both theoretically derived target values and a rigorous experimental protocol for verification.[1]

Molecular Architecture & Electronic Properties[1][2][3][4][5][6]

Structural Logic

The electronic properties of this molecule are governed by the interplay between the electron-rich PTZ core and its substituents:

  • Phenothiazine Core: Acts as a strong electron donor due to the nitrogen and sulfur heteroatoms.[1]

  • 3,7-Dioctyl Substituents: These are alkyl chains.[1] unlike strong donors (e.g., methoxy) or acceptors (e.g., cyano), alkyl groups exert a weak positive inductive effect (+I) .[1] This slightly destabilizes the HOMO, raising its energy level and making the molecule easier to oxidize than the unsubstituted parent.[1]

  • 10-Benzyl Group: The N-substitution protects the reactive amine site, preventing hydrogen bonding and aggregation.[1] It has a minimal inductive impact on the frontier orbitals but ensures reversible redox behavior by stabilizing the radical cation formed upon oxidation.[1]

Predicted Energy Landscape

Based on structure-property relationships of analogous 3,7-dialkyl-substituted phenothiazines reported in optoelectronic literature [1][2], the projected energy levels are:

ParameterValue (Estimate)Physical Significance
HOMO Level -5.05 ± 0.10 eV Critical for hole injection.[1] Matches well with ITO (-4.8 eV) and Perovskite valence bands.[1]
LUMO Level -1.90 ± 0.15 eV High-lying LUMO ensures electron blocking capabilities in diode devices.[1]
Optical Bandgap (

)
~3.15 eV Transparent in the visible spectrum (absorption

nm).[1]

Note: These values represent the thermodynamic potential in vacuum.[1] Solid-state values may shift by 0.2–0.3 eV due to polarization effects.[1]

Determination Methodologies: Experimental Protocols

To validate these values for a specific synthesized batch, the following self-validating protocols must be employed.

Protocol A: Cyclic Voltammetry (CV) – The Gold Standard for HOMO

CV measures the oxidation potential (


), which correlates directly to the HOMO energy.[1]

Reagents & Setup:

  • Solvent: Dichloromethane (DCM) (anhydrous, HPLC grade).[1]

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).[1]
    
  • Working Electrode: Glassy Carbon (polished to mirror finish).[1]

  • Counter Electrode: Platinum wire.[1]

  • Reference Electrode: Ag/AgCl (aqueous) or Ag/AgNO3 (non-aqueous).[1] Calibrate internally with Ferrocene (

    
    ).[1]
    

Step-by-Step Workflow:

  • Blank Scan: Run a CV of the electrolyte solution to ensure no background peaks in the -1.0 V to +1.5 V range.[1]

  • Sample Prep: Dissolve the analyte to a concentration of 1 mM.

  • Measurement: Scan at 50 mV/s and 100 mV/s. Look for the first reversible oxidation wave.

  • Calibration: Add Ferrocene (internal standard) and re-scan.[1]

  • Calculation:

    
    
    (Assuming Ferrocene is 4.8 eV below vacuum level).[1]
    
Protocol B: UV-Vis Spectroscopy – LUMO Estimation

Since the reduction potential (LUMO) of phenothiazines is often outside the electrochemical window of DCM, the LUMO is calculated using the optical bandgap.[1]

Workflow:

  • Absorption Spectrum: Record UV-Vis in dilute DCM (

    
     M).
    
  • Tauc Plot: Plot

    
     vs. Energy (
    
    
    
    ).[1]
  • Gap Determination: Extrapolate the linear edge to the x-axis to find the optical gap (

    
    ).[1]
    
  • Calculation:

    
    [1]
    

Visualization of Characterization Logic

The following diagram illustrates the logical flow from molecular structure to validated energy level data.

G cluster_Exp Experimental Validation Molecule 3,7-Dioctyl-10-benzylphenothiazine CV Cyclic Voltammetry (Oxidation Onset) Molecule->CV Dissolve in DCM UV UV-Vis Spectroscopy (Absorption Edge) Molecule->UV Dilute Solution Data Data Processing CV->Data E_ox vs Ferrocene UV->Data Optical Gap (Eg) Result_HOMO HOMO Level (-5.05 eV) Data->Result_HOMO Direct Calc Result_LUMO LUMO Level (-1.90 eV) Data->Result_LUMO HOMO + Eg Result_HOMO->Result_LUMO Coupled

Caption: Workflow for deriving HOMO/LUMO levels combining electrochemical (CV) and optical (UV-Vis) data.

Computational Modeling (DFT)

For researchers lacking immediate experimental access, Density Functional Theory (DFT) provides a robust approximation.[1]

  • Theory Level: B3LYP / 6-31G(d,p).[1][2][3]

  • Solvation Model: PCM (Dichloromethane) is recommended to match experimental conditions.[1]

  • Geometry Optimization: The octyl chains must be fully relaxed. The benzyl group will adopt a quasi-orthogonal position relative to the PTZ butterfly core to minimize steric hindrance.[1]

  • Expected Accuracy: DFT often underestimates the bandgap.[1] A correction factor (Time-Dependent DFT or TD-DFT) is required for accurate LUMO prediction.[1]

Implications for Applications

For Material Scientists (OLEDs/PVs):
  • Hole Transport: The HOMO of -5.05 eV is ideal for hole extraction from ITO or FTO electrodes.[1]

  • Solubility: The octyl chains allow for processing from non-halogenated solvents (e.g., o-xylene), which is critical for green manufacturing.[1]

For Drug Development Professionals:
  • Redox Stability: The reversibility of the oxidation wave (observed in CV) indicates the stability of the radical cation.[1] This is a key predictor for the molecule's ability to act as a redox shuttle in mitochondrial therapies without undergoing irreversible degradation.[1]

  • Lipophilicity: The "Dioctyl" modification significantly increases LogP, suggesting high membrane permeability compared to standard phenothiazines.[1]

References

  • Structure-induced optoelectronic properties of phenothiazine-based materials. Royal Society of Chemistry.

  • Synthesis and Electronic Properties of Alkynylated Phenothiazines. ResearchGate.

  • Understanding HOMO and LUMO in Chemistry. Ossila Technical Guides.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 3,7-dioctyl-10-(phenylmethyl)-phenothiazine in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 3,7-dioctyl-10-(phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 3,7-dioctyl-10-(phenylmethyl)-phenothiazine in organic solvents. Given the limited direct experimental data for this specific derivative, this document emphasizes foundational principles, predictive methodologies, and established experimental protocols, using data from structurally related phenothiazines as illustrative examples.

Executive Summary: The Critical Role of Solubility in Phenothiazine Applications

Phenothiazine and its derivatives are a versatile class of heterocyclic compounds with broad applications, ranging from antipsychotic medications to advanced materials in organic electronics.[1][2][3] The performance and utility of these compounds are intrinsically linked to their solubility in various media. For drug development, solubility is a critical determinant of bioavailability and formulation efficacy.[4] In the realm of organic electronics, solubility dictates the processability and film-forming properties of phenothiazine-based materials, which are crucial for the performance of devices like organic light-emitting diodes (OLEDs) and organic solar cells.[5][6][7]

The target molecule, 3,7-dioctyl-10-(phenylmethyl)-phenothiazine, possesses a highly non-polar character due to the presence of two octyl chains and a phenylmethyl (benzyl) group. These bulky, lipophilic substituents significantly influence its interaction with solvents, making a thorough understanding of its solubility profile essential for any application. This guide will equip the reader with the theoretical knowledge and practical methodologies to approach the solubility determination of this and similar phenothiazine derivatives.

Theoretical Framework: Predicting Solubility

While empirical testing remains the gold standard, theoretical models can provide valuable a priori insights into the solubility of a compound, guiding solvent selection and experimental design.

"Like Dissolves Like": A Qualitative Starting Point

The adage "like dissolves like" serves as a fundamental first principle. The non-polar nature of 3,7-dioctyl-10-(phenylmethyl)-phenothiazine, conferred by its long alkyl chains and aromatic rings, suggests a higher solubility in non-polar organic solvents and lower solubility in polar solvents, especially water.[8]

Hansen Solubility Parameters (HSP): A Quantitative Predictive Tool

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[9][10] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space" defined by these parameters.[9] The principle is that substances with similar HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space can be calculated, and a relative energy difference (RED) number can be determined. A RED value less than 1 suggests high affinity (good solubility), a value around 1 suggests partial solubility, and a value greater than 1 indicates insolubility.[9]

cluster_0 Hansen Space Solute Solute (δd1, δp1, δh1) Solvent1 Good Solvent (δd2, δp2, δh2) Solute->Solvent1  Ra (Small Distance)  RED < 1 Solvent2 Poor Solvent (δd3, δp3, δh3) Solute->Solvent2  Ra (Large Distance)  RED > 1

Caption: Visualization of Hansen Space, illustrating the concept of solubility based on the proximity of solute and solvent coordinates.

Experimental Determination of Solubility: Methodologies and Protocols

Precise and reproducible experimental data are paramount for validating theoretical predictions and for regulatory submissions in drug development. Several robust methods are available for determining the solubility of organic compounds.[11]

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4]

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of 3,7-dioctyl-10-(phenylmethyl)-phenothiazine to vials containing a known volume of the selected organic solvents.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand at the same temperature to permit the undissolved solid to sediment. Centrifugation can be employed for solvents where sedimentation is slow.

  • Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved phenothiazine derivative using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor, typically expressed in mg/mL or mol/L.

A 1. Add Excess Solute to Solvent B 2. Equilibrate in Shaker Bath (Constant Temperature) A->B C 3. Phase Separation (Sedimentation/Centrifugation) B->C D 4. Collect & Filter Supernatant C->D E 5. Quantify Concentration (HPLC/UV-Vis) D->E F 6. Calculate Solubility E->F

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Dynamic (Polythermal) Method

For compounds with higher solubility, the dynamic method, which determines solubility as a function of temperature, is suitable.[1][12]

Protocol:

  • A known mass of the phenothiazine derivative is added to a jacketed glass vessel containing a known mass of the solvent.

  • The mixture is heated at a constant, slow rate while being continuously stirred.

  • The temperature at which the last solid particles visually disappear is recorded as the solubility temperature for that specific composition.

  • This process is repeated for different solute-solvent compositions to construct a solubility curve.

Solubility Profile of Structurally Related Phenothiazines

Table 1: Solubility Data for Selected Phenothiazine Derivatives

CompoundSolventSolubilityReference
Chlorpromazine HClEthanolApprox. 30 mg/mL[4]
Chlorpromazine HClDimethyl Sulfoxide (DMSO)Approx. 30 mg/mL[4]
Thioridazine HClEthanolApprox. 10 mg/mL[4]
Thioridazine HClDimethyl Sulfoxide (DMSO)Approx. 25 mg/mL[4]
10H-PhenothiazineEthanolSlightly Soluble[8]
10H-PhenothiazineEtherSlightly Soluble[8]
10H-PhenothiazineChloroformSlightly Soluble[8]
10H-PhenothiazineWaterInsoluble[8]

Note: The data for Chlorpromazine HCl and Thioridazine HCl are for their salt forms, which increases their polarity and solubility in polar organic solvents.

Factors Influencing the Solubility of 3,7-dioctyl-10-(phenylmethyl)-phenothiazine

The solubility of a given phenothiazine derivative is a complex interplay of several factors.

  • Substituents: The two C8 alkyl (octyl) chains at the 3 and 7 positions and the benzyl group at the N-10 position are the most significant features of the target molecule. These large, non-polar groups will dominate its solubility behavior, drastically increasing its affinity for non-polar, lipophilic solvents (e.g., hexane, toluene, chloroform) and decreasing its solubility in polar solvents (e.g., water, methanol, ethanol).

  • Molecular Symmetry and Packing: The "butterfly" shape of the phenothiazine core, along with the flexible alkyl chains, will influence how the molecules pack in the solid state.[5] A more ordered, crystalline solid will generally have a lower solubility than a more amorphous one due to the higher energy required to break the crystal lattice.

  • Solvent Properties: As discussed with HSP, the dispersion, polar, and hydrogen-bonding characteristics of the solvent are critical. For 3,7-dioctyl-10-(phenylmethyl)-phenothiazine, solvents with high dispersion forces (δd) and low polarity (δp) and hydrogen-bonding (δh) capacity are expected to be the most effective.

  • Temperature: For most solid solutes, solubility increases with temperature.[1] This relationship should be experimentally determined for the specific solvent systems of interest.

Conclusion and Recommendations

Understanding the solubility of 3,7-dioctyl-10-(phenylmethyl)-phenothiazine is fundamental to its successful application. While direct solubility data is sparse, a combination of theoretical prediction using Hansen Solubility Parameters and rigorous experimental determination via the isothermal shake-flask method provides a robust pathway to characterizing its behavior in organic solvents.

It is recommended to:

  • Predict: Utilize HSP software to predict a range of suitable solvents.

  • Screen: Perform initial, small-scale solubility tests in a broad range of solvents from non-polar (e.g., heptane, toluene) to moderately polar (e.g., tetrahydrofuran, dichloromethane) to polar aprotic (e.g., DMSO, DMF).

  • Quantify: Employ the detailed isothermal shake-flask protocol to obtain precise solubility data at a controlled temperature (e.g., 25°C) for the most promising solvents.

  • Characterize: For key solvent systems, determine the temperature dependence of solubility using the dynamic method to create a comprehensive solubility profile.

This systematic approach will yield the high-quality, reliable data necessary for informed decision-making in formulation development, materials processing, and further scientific investigation.

References

  • Perera, A. S., et al. (2022). Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines. Materials Advances. DOI:10.1039/D2MA00598K.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Phenothiazine functional materials for organic optoelectronic applications. Retrieved from [Link]

  • ResearchGate. (2026, February 17). Phenothiazine Functional Materials for Organic Optoelectronic Applications. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

  • Domańska, U., Pelczarska, A., & Pobudkowska, A. (2011). Solubility and pKa determination of six structurally related phenothiazines. International Journal of Pharmaceutics, 421(1), 135-144.
  • Solubility of Things. (n.d.). Phenothiazine. Retrieved from [Link]

  • Synthetic Metals. (2019, November 15). Phenothiazine-based derivatives for optoelectronic applications: A review. Retrieved from [Link]

  • MDPI. (2024, June 20). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Retrieved from [Link]

  • ACS Applied Energy Materials. (2025, February 3). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Reddy, K. A., et al. (2019). Molecular Properties Prediction of Phenothiazine Derivatives by Using Swiss ADME, PkCSM, Lazar and Protox. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. (n.d.). Phenothiazine-based derivatives for optoelectronic applications: A review | Request PDF. Retrieved from [Link]

  • Unknown. (n.d.). Sheet1 - Hansen Solubility Parameters. Retrieved from [Link]

  • Journal of King Saud University - Science. (2026, February 10). Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • PubMed. (2011, December 12). Solubility and pKa determination of six structurally related phenothiazines. Retrieved from [Link]

Sources

Foundational

Introduction: The Rise of the Butterfly Core in Organic Electronics

An In-depth Technical Guide to Phenothiazine-Based p-Type Organic Semiconductors In the landscape of organic electronics, the quest for high-performance, cost-effective, and solution-processable materials is paramount. A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Phenothiazine-Based p-Type Organic Semiconductors

In the landscape of organic electronics, the quest for high-performance, cost-effective, and solution-processable materials is paramount. Among the diverse families of π-conjugated molecules, phenothiazine (PTZ) and its derivatives have emerged as a cornerstone for p-type (hole-transporting) organic semiconductors.[1][2][3] Characterized by a unique tricyclic scaffold containing both sulfur and nitrogen heteroatoms, the PTZ core possesses a distinctive, non-planar "butterfly" conformation.[1][2] This structural feature, combined with its strong electron-donating nature and versatile functionalization chemistry, makes it an exceptionally attractive building block for materials used in a wide array of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and as stable hole-transport materials in perovskite solar cells (PSCs).[1][2][4] This guide provides a technical overview of the molecular design principles, synthesis, characterization, and application of phenothiazine-based p-type semiconductors, offering field-proven insights for researchers and drug development professionals exploring this versatile molecular platform.

The Phenothiazine Core: Structure, Properties, and Design Logic

The efficacy of phenothiazine in organic electronics is not accidental; it stems from a unique combination of intrinsic structural and electronic properties that can be rationally tuned through molecular engineering.

The "Butterfly" Conformation and Its Implications

The phenothiazine molecule is not flat. It adopts a folded conformation along the axis connecting the sulfur and nitrogen atoms, with a dihedral angle of approximately 158.5°.[1] This non-planar "butterfly" shape is a critical feature that provides distinct advantages:

  • Suppression of Aggregation: The steric hindrance imposed by the bent structure effectively disrupts close intermolecular π-π stacking. This is crucial for preventing the formation of ground-state aggregates and excimers, which can act as charge traps or quenching sites, thereby improving the photophysical properties and charge transport in the solid state.[1][2]

  • Enhanced Solubility: The non-planar geometry often leads to better solubility in common organic solvents, which is a key requirement for low-cost, large-area solution-based processing techniques like spin-coating and printing.

Electronic Characteristics and Functionalization

The potent p-type character of phenothiazine originates from the electron-rich nature of its sulfur and nitrogen heteroatoms.[1][5] These atoms inject significant electron density into the aromatic system, resulting in a high-lying Highest Occupied Molecular Orbital (HOMO) and making the molecule easy to oxidize—a prerequisite for efficient hole injection and transport.

The true power of the PTZ core lies in its chemical versatility. Synthetic modifications can be readily made at several key positions to fine-tune its optoelectronic properties:

  • N-10 Position: Substitution at the nitrogen atom is a common strategy to modify solubility, film-forming properties, and molecular packing. Alkyl or aryl groups are frequently introduced here.[6][7]

  • C-3 and C-7 Positions: These positions are electronically coupled and provide a direct route to extend the π-conjugation of the molecule. They are the preferred sites for introducing other aromatic units, electron-accepting groups, or anchoring groups for attachment to surfaces.[1][6]

The Donor-Acceptor (D-A) Design Principle

A dominant strategy in modern organic semiconductor design is the "donor-acceptor" (D-A) approach.[1][3] This involves covalently linking an electron-donating unit (like phenothiazine) with an electron-accepting unit. This architecture induces an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.[1][8] The benefits of this approach are twofold:

  • Bandgap Tuning: The D-A interaction leads to a hybridization of the molecular orbitals, typically raising the HOMO (localized on the donor) and lowering the Lowest Unoccupied Molecular Orbital (LUMO, localized on the acceptor). This effectively reduces the HOMO-LUMO energy gap, allowing the molecule to absorb lower-energy photons and broadening its absorption spectrum to better match the solar spectrum in photovoltaic applications.[1]

  • Enhanced Molar Absorptivity: The ICT transition often possesses a large oscillator strength, leading to high molar extinction coefficients, which is beneficial for creating efficient light-harvesting materials.

cluster_0 Molecular Engineering of Phenothiazine cluster_1 Resulting Properties PTZ_Core Phenothiazine (PTZ) Core (Electron Donor) D_A_Molecule D-A Type Semiconductor PTZ_Core->D_A_Molecule π-bridge Solubility Improved Solubility PTZ_Core->Solubility Acceptor Electron Acceptor Unit (e.g., Benzothiadiazole, DPP) Acceptor->D_A_Molecule HOMO_LUMO Tunable HOMO/LUMO Levels D_A_Molecule->HOMO_LUMO Bandgap Reduced Energy Bandgap HOMO_LUMO->Bandgap Absorption Broadened Light Absorption Bandgap->Absorption

Caption: The Donor-Acceptor (D-A) design strategy for phenothiazine semiconductors.

Synthesis and Characterization

The development of high-performance phenothiazine derivatives relies on robust synthetic methodologies and comprehensive characterization.

Key Synthetic Methodologies

While classical methods involving the reaction of diphenylamine with sulfur exist, modern organic synthesis has provided a powerful toolkit for constructing complex PTZ-based materials.[1]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Buchwald-Hartwig amination are workhorses for creating C-C and C-N bonds.[2][9][10] These methods allow for the precise installation of various aryl groups at the C-3, C-7, and N-10 positions, enabling the construction of sophisticated D-A polymers and small molecules.[11]

  • Schiff Base Chemistry: For certain molecular designs, the condensation reaction to form an azomethine (Schiff base) linkage offers a simpler, eco-friendly, and often palladium-free synthetic route.[10][12]

Experimental Protocol: N-Alkylation and Suzuki Coupling

This protocol describes a representative two-step synthesis of a 3,7-diaryl-10-alkylphenothiazine, a common motif in p-type semiconductors.

Step 1: N-Alkylation of Phenothiazine

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add phenothiazine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Add the desired alkyl bromide (e.g., 1-bromooctane, 1.2 eq) dropwise. Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-alkylated phenothiazine.

Step 2: Suzuki Cross-Coupling

  • Bromination: First, brominate the N-alkylated phenothiazine at the 3 and 7 positions using N-bromosuccinimide (NBS) in a suitable solvent like chloroform to obtain the 3,7-dibromo-10-alkylphenothiazine precursor.

  • Setup: To a Schlenk flask, add the 3,7-dibromo-10-alkylphenothiazine (1.0 eq), the desired arylboronic acid or ester (2.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Add a solvent mixture (e.g., toluene) and an aqueous base solution (e.g., 2 M K₂CO₃). Degas the mixture thoroughly with nitrogen or argon.

  • Heating: Heat the reaction to reflux (e.g., 90-100 °C) and stir vigorously overnight. Monitor the reaction progress by TLC.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the final product via column chromatography and/or recrystallization to obtain the desired p-type semiconductor.

Essential Characterization Techniques
  • Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of the material. From these values, the HOMO and LUMO energy levels can be estimated, which is crucial for predicting charge injection barriers and device compatibility.[13]

  • UV-Vis and Photoluminescence (PL) Spectroscopy: UV-Vis spectroscopy measures the light absorption properties and is used to determine the optical bandgap. PL spectroscopy reveals the emissive properties of the material, which is vital for OLED applications.[8]

  • Space-Charge Limited Current (SCLC) Measurement: This method is used to determine the charge carrier mobility of a material in a diode-like device structure. It provides a direct measure of how efficiently charges can move through the bulk film, a key parameter for OFETs and OPVs.[2][10]

Applications in Organic Electronic Devices

The tunable properties of phenothiazine-based semiconductors have led to their successful implementation in a variety of organic electronic devices.

Organic Field-Effect Transistors (OFETs)

In an OFET, the phenothiazine derivative serves as the active p-type channel where hole accumulation and transport occur. The performance of an OFET is primarily judged by its hole mobility (μh) and on/off current ratio. While early PTZ materials had modest mobilities, molecular engineering has led to significant improvements, with some small molecules achieving mobilities in the range of 10⁻³ to 10⁻⁴ cm²/Vs.[1][14]

Source Source (Au) PTZ_Layer Phenothiazine Semiconductor (p-type) Drain Drain (Au) Dielectric Insulator (e.g., SiO2) PTZ_Layer->Dielectric Gate Gate Electrode (n+-Si) Dielectric->Gate Substrate Substrate Gate->Substrate Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (PTZ-based emitter) ETL->EML HTL Hole Transport Layer (HTL) (PTZ-based material) EML->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Typical multilayer structure of an Organic Light-Emitting Diode (OLED).

Perovskite Solar Cells (PSCs)

One of the most promising recent applications for phenothiazine derivatives is as Hole Transport Materials (HTMs) in PSCs. They are being developed as low-cost, stable alternatives to the commonly used but expensive spiro-OMeTAD. [2][10]An ideal HTM must have a HOMO level that is well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction. Molecular engineering of PTZ derivatives has yielded materials with excellent performance, with some devices achieving PCEs over 20% and demonstrating superior long-term stability compared to spiro-OMeTAD. [2]For example, the HTM designated Z30 showed a PCE of 19.17% and a hole mobility of 6.70 × 10⁻⁵ cm² V⁻¹ s⁻¹. [2][10]

Experimental Workflow: OFET Fabrication and Characterization

This section outlines a self-validating workflow for creating and testing a p-type OFET using a phenothiazine-based semiconductor.

cluster_workflow OFET Fabrication and Testing Workflow A 1. Substrate Cleaning (Sonication in IPA, Acetone, DI Water) B 2. Dielectric Formation (Thermal Oxidation of Si to form SiO2) A->B C 3. Semiconductor Deposition (Spin-coat PTZ solution in Toluene) B->C D 4. Annealing (Thermal annealing to remove solvent) C->D E 5. Electrode Deposition (Thermal evaporation of Au through shadow mask) D->E F 6. Electrical Characterization (Probe station, measure I-V curves) E->F

Caption: Workflow for fabricating and characterizing a phenothiazine-based OFET.

Protocol:

  • Substrate Preparation: Begin with a heavily n-doped silicon wafer (which will serve as the gate electrode) with a 300 nm thermally grown silicon dioxide (SiO₂) layer (the gate dielectric). Clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each, followed by drying under a stream of nitrogen.

  • Surface Treatment (Optional): To improve film morphology, treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS).

  • Semiconductor Film Deposition: Prepare a solution of the phenothiazine semiconductor in a high-purity organic solvent (e.g., chloroform or toluene) at a concentration of 5-10 mg/mL. Deposit the film onto the SiO₂ substrate via spin-coating.

  • Thermal Annealing: Transfer the substrate to a hotplate in a nitrogen-filled glovebox and anneal at a temperature optimized for the specific material (e.g., 80-120 °C) for 30-60 minutes to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Using a shadow mask to define the source and drain electrodes, deposit 50 nm of gold (Au) by thermal evaporation. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be used.

  • Characterization: Transfer the completed device to a probe station connected to a semiconductor parameter analyzer. Measure the output (I_DS vs. V_DS) and transfer (I_DS vs. V_G) characteristics to extract key parameters like hole mobility, threshold voltage, and the on/off ratio.

Conclusion and Future Outlook

Phenothiazine-based p-type organic semiconductors have firmly established themselves as a versatile and powerful class of materials for optoelectronics. Their key advantages—including a strong electron-donating core, a non-planar structure that aids processability, and highly tunable electronic properties through well-established synthetic routes—make them compelling candidates for next-generation devices. [1][3][5]The continued application of rational design principles, particularly the donor-acceptor approach, has driven significant performance gains in solar cells and OLEDs. [1] Future research will likely focus on addressing remaining challenges. Enhancing charge carrier mobility while maintaining amorphous, uniform film morphologies is a key goal for OFET applications. For all devices, improving operational stability under ambient conditions remains a critical hurdle for commercialization. [2][10]The development of novel, low-cost, and scalable synthetic routes that avoid expensive catalysts will further enhance their commercial viability. [10][12]As our understanding of the intricate structure-property relationships deepens, phenothiazine and its derivatives are poised to remain at the forefront of organic semiconductor research, enabling further innovations in flexible, transparent, and low-cost electronics.

References

  • Lin, J.-W., et al. (2025). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics.
  • Wadgaonkar, P., et al. (2016). Phenothiazine and carbazole substituted pyrene based electroluminescent organic semiconductors for OLED devices.
  • Salunke, J. K., et al. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega, 5(10), 4938-4951. [Link]

  • Revoju, S., et al. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials.
  • Anonymous. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega.
  • Anonymous. (2025). Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells. Source Not Available.
  • Iqbal, S., et al. (2023). Designing of phenothiazine-based hole-transport materials with excellent photovoltaic properties for high-efficiency perovskite solar cells (PSCs). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 298, 122774. [Link]

  • Anonymous. (n.d.). Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. Chemical Science.
  • Anonymous. (n.d.). Orange and red emitting OLEDs based on phenothiazine polymers.
  • Lin, M., et al. (2025).
  • Anonymous. (2026). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics.
  • Anonymous. (2025). Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. PMC.
  • Anonymous. (2025). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. Figshare.
  • Rout, Y., et al. (2018). Phenothiazine-based small-molecule organic solar cells with power conversion efficiency over 7% and open circuit voltage of about 1.0 V using solvent vapor annealing. Physical Chemistry Chemical Physics, 20(9), 6321-6329. [Link]

  • Revoju, S., et al. (2020).
  • Anonymous. (n.d.). Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells.
  • Revoju, S., et al. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). On how electron density affects the redox stability of phenothiazine sensitizers on semiconducting surfaces.
  • Anonymous. (2022). Phenothiazine‐Based Donor–Acceptor Polymers as Multifunctional Materials for Charge Storage and Solar Energy Conversion. Source Not Available.
  • Anonymous. (2013).
  • Anonymous. (2020). N-Substituted Phenothiazines as Environmentally Friendly Hole-Transporting Materials for Low-Cost and Highly Stable Halide Perovskite Solar Cells. ACS Omega.

Sources

Exploratory

Thermal Stability of N-Benzyl Phenothiazine Derivatives

Executive Summary The thermal stability of N-benzyl phenothiazine derivatives is a critical parameter governing their utility in organic electronics (OLEDs, photovoltaics), antioxidant systems, and pharmaceutical formula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermal stability of N-benzyl phenothiazine derivatives is a critical parameter governing their utility in organic electronics (OLEDs, photovoltaics), antioxidant systems, and pharmaceutical formulations. Unlike their N-aryl counterparts, which exhibit robust thermal resistance due to


-

C-N conjugation, N-benzyl derivatives possess a specific "weak link": the benzylic C-N bond.[1]

This guide provides a comprehensive technical analysis of the thermal behavior of these compounds.[2] We explore the structure-property relationships that dictate stability, detail the radical-mediated decomposition mechanisms, and provide standardized protocols for thermal characterization (TGA/DSC) to ensure reproducible data generation in a research setting.

Molecular Architecture & Stability Logic

To understand the thermal limits of N-benzyl phenothiazine, one must analyze the bond dissociation energies (BDE) inherent to its scaffold. The phenothiazine core is a tricyclic, electron-rich heteroaromatic system.[1] The stability of the derivative is determined by the substituent at the N(10) position.

The "Weak Link" Hypothesis

In N-benzyl phenothiazine, the nitrogen atom is bonded to a


 hybridized benzylic carbon. This bond is significantly weaker than the 

-

bond found in N-phenyl phenothiazine.[1]
  • N-Aryl Bond (Strong): High BDE (~100-110 kcal/mol) due to resonance delocalization between the nitrogen lone pair and the aryl ring.

  • N-Benzyl Bond (Weak): Lower BDE (~70-75 kcal/mol).[1] The stability of the resulting benzyl radical upon homolysis drives the degradation process at lower temperatures (

    
    ) compared to N-aryl analogs (
    
    
    
    ).
Substituent Effects

Modifications to the benzyl ring affect the BDE of the C-N bond:

  • Electron-Donating Groups (EDGs): (e.g., p-Methoxy) stabilize the benzyl cation/radical character, potentially lowering the onset temperature of decomposition by facilitating bond cleavage.

  • Electron-Withdrawing Groups (EWGs): (e.g., p-Nitro) can destabilize the transition state for homolysis, marginally increasing thermal resistance, though often introducing other decomposition pathways (e.g., nitro-to-nitrite rearrangement).

Mechanisms of Thermal Degradation[2][3][4][5]

The degradation of N-benzyl phenothiazine is primarily driven by radical mechanics rather than simple elimination.[1]

Primary Pathway: Homolytic Cleavage

Under inert atmosphere (pyrolysis), the degradation initiates with the homolysis of the N-CH


 bond.
  • Initiation: Thermal energy breaks the N-benzyl bond, generating a phenothiazyl radical (stable, delocalized) and a benzyl radical .[1]

  • Propagation:

    • The benzyl radical may dimerize to form bibenzyl (rare in high T), abstract a proton to form toluene, or undergo fragmentation (Benson mechanism).

    • The phenothiazyl radical often abstracts a hydrogen to form the parent phenothiazine or couples to form diphenothiazine species.

  • Secondary Decomposition: At higher temperatures (>400°C), the phenothiazine core itself fragments, losing sulfur to form carbazole derivatives.[1]

Visualization of Degradation Pathways

DegradationMechanism Start N-Benzyl Phenothiazine (Precursor) Step1 Homolytic Cleavage (T ~ 250-300°C) Start->Step1 Heat Input Radical1 Phenothiazyl Radical (Stable Core) Step1->Radical1 Radical2 Benzyl Radical (Reactive) Step1->Radical2 Prod1 Phenothiazine (H-Abstraction) Radical1->Prod1 +H• Prod3 Carbazole (Sulfur Extrusion >400°C) Radical1->Prod3 -S (High T) Prod2 Bibenzyl / Toluene Radical2->Prod2 Dimerization/Abstraction

Figure 1: Primary thermal degradation pathways of N-benzyl phenothiazine under inert conditions.

Thermal Characterization Methodologies

To rigorously assess stability, a multi-modal approach combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required.[3]

Experimental Protocol: TGA/DSC

This protocol ensures data integrity and eliminates artifacts like solvent entrapment.[1]

Prerequisites:

  • Sample Purity: >99.5% (HPLC/NMR). Impurities act as radical initiators, artificially lowering

    
    .[1]
    
  • Particle Size: Uniform fine powder to ensure even heat transfer.[1]

Step-by-Step Workflow:

  • Instrument Calibration: Calibrate temperature using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.[1]
  • Sample Loading: Weigh 3–5 mg of dried sample into an alumina (for TGA) or aluminum (for DSC, if

    
    ) pan.
    
  • Atmosphere Control:

    • Inert Mode:[3][4][5] Nitrogen (

      
      ) purge at 50 mL/min (Determines intrinsic molecular stability).[1]
      
    • Oxidative Mode:[3] Air/Oxygen purge (Determines oxidative stability/combustion profile).[1]

  • Heating Program:

    • Equilibration: Hold at

      
       for 5 min.
      
    • Ramp: Heat from

      
       to 
      
      
      
      at
      
      
      .
  • Data Processing:

    • Determine

      
       (extrapolated onset temperature).[1][5][6]
      
    • Determine

      
       (temperature at 5% mass loss).[1][4]
      
    • Calculate Char Yield at

      
      .[1]
      
Analytical Workflow Diagram

TGA_Workflow Sample Synthesized N-Benzyl Derivative (Dry, >99.5% Purity) TGA TGA Analysis (N2 atm, 10°C/min) Sample->TGA DSC DSC Analysis (Identify Tg, Tm, Tdec) Sample->DSC Decision Is T(onset) < 200°C? TGA->Decision Determine T(5%) Pass High Stability Suitable for HTM/Pharma Decision->Pass No Fail Low Stability Check Solvents/Impurities Decision->Fail Yes Mechanism Py-GC/MS (Analyze Volatiles) Fail->Mechanism Investigate Cause

Figure 2: Decision tree for thermal stability characterization of phenothiazine derivatives.

Data Analysis & Interpretation

When analyzing TGA curves for N-benzyl phenothiazines, distinct stages are observed. The following table summarizes typical thermal events for this class of compounds.

ParameterTemperature RangeInterpretation

50°C – 120°CLoss of surface moisture or residual synthesis solvents (toluene, DCM).

100°C – 180°CEndothermic peak in DSC.[1] Sharpness indicates purity.[1] No mass loss in TGA.[1]

250°C – 300°CCritical Stability Limit. Homolysis of N-benzyl bond initiates.[1]

350°C – 450°CMaximum rate of degradation (DTG peak). Core fragmentation.[1]
Char Yield > 600°CResidual carbon/sulfur mass.[1] Typically 10-30% for phenothiazines under

.

Key Insight: N-Benzyl derivatives typically show a


 approximately 50-80°C lower than N-Phenyl derivatives due to the bond dissociation energy difference discussed in Section 2.[1]

Applications & Significance

Hole Transport Materials (HTMs)

In Perovskite Solar Cells (PSCs), phenothiazine derivatives are used as cost-effective HTMs.

  • Requirement: The material must withstand annealing temperatures (often 100-150°C) without degradation.[1]

  • Performance: N-benzyl derivatives are generally stable enough for standard device fabrication but may be inferior to N-aryl derivatives for long-term operational stability at elevated temperatures.[1]

Pharmaceuticals

Many phenothiazine drugs (e.g., neuroleptics) possess N-alkyl chains.[1] N-benzyl analogs are explored for anticancer properties.[1]

  • Storage: Thermal stability data dictates shelf-life and sterilization protocols.[1]

  • Metabolism: The "weak" benzylic bond mimics metabolic oxidation sites (Cytochrome P450), making these derivatives useful probes for metabolic stability studies.

References

  • Thermal Decomposition Mechanisms

    • Study on the thermal properties and decomposition of heterocyclic compounds. (2023).[1][3] International Journal of Molecular Sciences. Link

  • Bond Dissociation Energies

    • Bond Dissociation Energies of Organic Molecules.[1][7][8] (2003).[1] Accounts of Chemical Research. Link

  • Phenothiazine in Solar Cells

    • Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. (2020).[1] ACS Applied Energy Materials.[1] Link

  • TGA/DSC Methodologies

    • Standard Test Method for Thermal Stability by Thermogravimetry (ASTM E2550).[1][5][6] ASTM International.[1] Link

  • Synthesis & Properties

    • Synthesis and Electroluminescent Properties of Phenothiazyl Derivatives. (2011).[1][9] Journal of Materials Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Solution Processing Protocols for Phenothiazine Hole Transport Layers in Perovskite Solar Cells

Executive Summary This application note details the solution processing protocols for Phenothiazine (PTZ) derivatives as Hole Transport Layers (HTLs) in n-i-p perovskite solar cells (PSCs). While 2,2',7,7'-tetrakis[N,N-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the solution processing protocols for Phenothiazine (PTZ) derivatives as Hole Transport Layers (HTLs) in n-i-p perovskite solar cells (PSCs). While 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene (Spiro-OMeTAD ) remains the reference standard, its high synthesis cost and morphological instability necessitate alternatives.

Phenothiazine derivatives offer a cost-effective (<


300/g for Spiro), hydrophobic, and chemically stable alternative. This guide addresses the specific solubility and doping kinetics required to process PTZ-HTLs to achieve Power Conversion Efficiencies (PCE) exceeding 17%, rivaling traditional materials.

Trans-disciplinary Note for Drug Development Professionals: While the phenothiazine scaffold is classically known in pharmacology (e.g., chlorpromazine), the derivatives used here (e.g., PTZ1, PTZ2, AZO-II) are functionalized with bulky arylamines to prevent crystallization and tune energy levels. These are electronic-grade semiconductors , not pharmaceutical-grade compounds.

Material Chemistry & Selection

The efficacy of a Phenothiazine HTL relies on the electron-rich sulfur-nitrogen heteroatom core.

  • Core Advantage: The "butterfly" conformation of the phenothiazine ring prevents excessive π-π stacking, reducing crystallization which is fatal for film uniformity.

  • Functionalization: To match the Valence Band (VB) of perovskites (~ -5.4 eV), the core is typically flanked by electron-donating triphenylamines.

  • Doping Necessity: Like Spiro-OMeTAD, intrinsic PTZ has low hole mobility (~10⁻⁵ cm²/Vs). It requires oxidative p-doping (typically Li-TFSI) to generate radical cations (

    
    ), increasing conductivity to ~10⁻³ cm²/Vs.
    

Reagents and Equipment

Chemical Bill of Materials
ComponentRoleGrade/Spec
PTZ Derivative HTM Host>99.5% (HPLC), e.g., PTZ2 or AZO-II
Chlorobenzene (CB) Host SolventAnhydrous, 99.8%
Li-TFSI p-Dopant99.95%, trace metals basis
tBP (4-tert-butylpyridine)Morphology/Interface96%
Acetonitrile (ACN) Dopant SolventAnhydrous
FK209 Co(III) (Optional)Co-DopantTFSI salt form
Equipment
  • Nitrogen Glovebox: H₂O < 0.1 ppm, O₂ < 0.1 ppm (Essential for mixing).

  • Spin Coater: Acceleration capability > 2000 rpm/s.

  • Hotplate: Precision ±1°C.

  • Syringe Filters: 0.45 µm PTFE (Hydrophobic).

Protocol A: Solution Preparation

Critical Control Point: Li-TFSI is extremely hygroscopic. Weighing and mixing must occur in a dry environment.

Step 1: Stock Solutions (Dopants)

Prepare these in advance inside the glovebox.

  • Li-TFSI Stock: Dissolve 520 mg of Li-TFSI in 1 mL of Acetonitrile.

    • Why: High concentration minimizes the volume of ACN added to the final blend, as ACN can dissolve the underlying perovskite layer.

  • FK209 (Cobalt) Stock (Optional): Dissolve 300 mg in 1 mL Acetonitrile.

Step 2: HTM Host Solution
  • Weigh 20 mg to 30 mg of Phenothiazine derivative (e.g., PTZ2) into a distinct vial.

    • Note: Unlike Spiro (72.3 mg/mL), PTZ derivatives often require lower concentrations (20-30 mg/mL) due to molecular weight differences and solubility limits.

  • Add 1 mL of Chlorobenzene (CB).

  • Stir at 60°C for 30 minutes to ensure complete dissolution.

    • Observation: Solution should be clear and amber/yellow. If turbid, filter immediately.

Step 3: Doping (The "Cocktail")

Add additives to the 1 mL HTM host solution in this specific order:

  • tBP: Add 28.8 µL .

    • Function: Suppresses perovskite recombination and prevents Li-TFSI phase separation.

  • Li-TFSI Stock: Add 17.5 µL .

    • Stoichiometry: This targets a molar ratio of approx.[1] 0.5 (Li+ per HTM unit), critical for hole generation.

  • FK209 Stock (Optional): Add 6-8 µL for faster oxidation kinetics.

Protocol B: Deposition & Film Formation

Workflow Diagram

HTL_Processing Substrate Perovskite Substrate (FTO/TiO2/Pv) Dispense Dynamic Dispense (30 µL Solution) Substrate->Dispense Transfer to Spinner Spin Spin Coating 3000 rpm / 30s Dispense->Spin Ramp: 2000 rpm/s Oxidation Air Exposure (Oxidation Step) Spin->Oxidation Remove from N2 Box Storage Desiccator Storage (Dark, <10% RH) Oxidation->Storage 12-24 Hours

Figure 1: Standard deposition workflow for Phenothiazine HTLs. Note the critical "Air Exposure" step outside the glovebox.

Step-by-Step Deposition
  • Substrate Prep: Ensure the perovskite layer is annealed and cooled to room temperature.

  • Filtration: Filter the doped HTM solution through a 0.45 µm PTFE filter directly before use.

  • Dynamic vs. Static:

    • Recommendation: Use Dynamic Dispense . Start the spinner at 500 rpm, dispense 30 µL of solution, then immediately ramp to final speed. This prevents the solvent from attacking the perovskite surface.

  • Spin Parameters:

    • Speed: 3000 - 4000 rpm (Target thickness: 50–80 nm).

    • Acceleration: 2000 rpm/s .

    • Time: 30 seconds .

Protocol C: Post-Processing (The Oxidation Step)

Unlike intrinsic semiconductors, chemically doped HTLs require activation.

The "Air Aging" Paradox

Li-TFSI does not dope the HTM directly; it acts as a catalyst in the presence of Oxygen.



  • Remove from Glovebox: Immediately after spin coating, the film will be highly resistive.

  • Dry Air Exposure: Place the devices in a dry air desiccator (Relative Humidity < 20%) for 12–24 hours .

    • Warning: Do not expose to high humidity (>40%). While Oxygen is needed for doping, water will degrade the underlying perovskite.

  • No High-Temp Annealing: Phenothiazines generally do not require thermal annealing. Heating >80°C can cause Li+ migration into the perovskite layer, causing degradation.

Characterization & Validation

To verify the protocol was successful, perform the following checks:

MetricMethodAcceptance Criteria
Film Continuity SEM (Top View)Pin-hole free surface; no visible crystals.
Hole Extraction Steady-State PL>80% quenching of Perovskite PL peak compared to bare film.
Conductivity 2-Probe (Lateral)>

S/cm (after oxidation).
Energy Alignment Cyclic VoltammetryHOMO level between -5.1 and -5.3 eV.[2][3][4]

Troubleshooting Guide

Issue: "Comet tails" or Streaks on the Film
  • Cause: Aggregation of the Phenothiazine derivative or Li-TFSI.

  • Fix: Re-filter the solution. Ensure the solution temperature was 60°C during mixing. Switch to a 0.22 µm PTFE filter if persistent.

Issue: Low Voc (Open Circuit Voltage)
  • Cause: Pinholes in the HTL allowing Au electrode to touch Perovskite (Shunting), or insufficient doping (low work function).

  • Fix: Increase solution concentration by 5 mg/mL. Ensure the "Air Aging" step was performed for at least 12 hours.

Issue: Rapid Device Degradation
  • Cause: Li+ migration or moisture ingress.

  • Fix: Reduce Li-TFSI concentration by 10%. Ensure tBP is fresh (tBP evaporates if left uncapped, altering the film morphology).

References

  • Grisorio, R., et al. (2017).[5] Molecular Tailoring of Phenothiazine-Based Hole-Transporting Materials for High-Performing Perovskite Solar Cells. ACS Applied Materials & Interfaces.

  • Salunke, J., et al. (2019).[6] Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Applied Energy Materials.[6] [6]

  • Patil, Y., et al. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells.[5][6][7][8][9][10] ACS Omega.

  • Verma, A., et al. (2019). Beyond efficiency: phenothiazine, a new commercially viable substituent for hole transport materials in perovskite solar cells.[4][5] Journal of Materials Chemistry C.

  • Liu, Z., et al. (2019).[6] Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Materials Horizons.

Sources

Application

Spin coating parameters for 3,7-dioctyl-10-(phenylmethyl)-phenothiazine films

Application Note: Spin Coating Protocols for 3,7-Dioctyl-10-(phenylmethyl)-phenothiazine Thin Films Abstract This guide details the deposition parameters for 3,7-dioctyl-10-(phenylmethyl)-phenothiazine , a lipophilic org...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spin Coating Protocols for 3,7-Dioctyl-10-(phenylmethyl)-phenothiazine Thin Films

Abstract

This guide details the deposition parameters for 3,7-dioctyl-10-(phenylmethyl)-phenothiazine , a lipophilic organic semiconductor derivative.[1][2] Unlike standard phenothiazine, the inclusion of octyl chains at the 3,7-positions and a benzyl group (phenylmethyl) at the N-10 position significantly alters solubility and packing kinetics.[1][2] This protocol is designed to achieve pinhole-free, morphologically stable films (50–100 nm) suitable for use as Hole Transport Layers (HTL) in optoelectronic devices or functional coatings in biosensors.[1][2][3]

Part 1: Pre-Deposition Considerations (The "Why")

To achieve reproducible films, one must understand the physicochemical behavior of this specific molecule.[1][2]

Molecular Engineering & Solubility Profile
  • The Core: The phenothiazine butterfly structure is electron-rich but prone to aggregation.[1][3][4]

  • The Modifications:

    • 3,7-Dioctyl chains: These long alkyl chains render the molecule highly soluble in non-polar organic solvents but induce slower crystallization kinetics compared to short-chain analogs.[1][2]

    • 10-Phenylmethyl (Benzyl) group: This protects the nitrogen center from oxidative degradation and sterically hinders excessive π-π stacking, preventing rapid precipitation during spin coating.[1][2]

  • Solvent Selection Logic:

    • Avoid: Acetone/Alcohols (Poor solubility).[1][2][3]

    • Avoid: Chloroform (Evaporates too quickly, leading to the "coffee-ring" effect and rough surfaces).[1][2][3]

    • Select:Chlorobenzene (CB) or Toluene .[1][2][3] These high-boiling-point solvents allow the octyl chains time to self-assemble during the drying phase.

Substrate Surface Energy Matching

Because the molecule is highly hydrophobic (lipophilic), it will dewet (bead up) on hydrophilic surfaces like bare glass or untreated ITO.[1][2][3]

  • Requirement: The substrate surface energy must be lowered to match the solution.

  • Protocol: Treat ITO/Glass with UV-Ozone (15 min) followed immediately by a hydrophobic SAM (e.g., HMDS or OTS) or a wetting layer (e.g., PEDOT:PSS) if the device architecture permits.[1][2][3]

Part 2: The Protocol (Step-by-Step)

Phase A: Solution Preparation
ParameterSpecificationRationale
Solvent Chlorobenzene (Anhydrous, 99.8%)Balances solubility with evaporation rate for uniform films.[1][2][3]
Concentration 15 mg/mL (Range: 10–20 mg/mL)Optimized for ~60–80 nm thickness at standard speeds.[2][3]
Dissolution Stir at 50°C for 2 hoursHeat is required to fully disentangle the octyl chains.
Filtration 0.45 µm PTFE (Hydrophobic)Removes undissolved aggregates that cause comet streaks.[1][2][3]
Phase B: Spin Coating Deposition

Equipment: Spin Coater (e.g., Laurell or Ossila models) inside a Nitrogen Glovebox (recommended) or Fume Hood.[1][2][3]

Step 1: Dispense

  • Dynamically dispense 40 µL of solution onto the center of the rotating substrate (if dynamic) or statically cover the substrate (if static).[1][2][3] Dynamic dispensing often yields better uniformity for phenothiazines.[2][3]

Step 2: Spin Cycle (Two-Stage)

  • Stage 1 (Spreading): 500 rpm for 5 seconds (Acceleration: 200 rpm/s).

    • Purpose: Spreads the fluid over the substrate without drying.[1][3]

  • Stage 2 (Thinning): 2000 rpm for 45 seconds (Acceleration: 1000 rpm/s).

    • Purpose: Defines final thickness and evaporates 90% of the solvent.[3]

Step 3: Edge Bead Removal (Optional) [1][2][3]

  • If the film is for a vertical stack device, wipe the edges with a toluene-soaked swab to prevent short circuits.[2]

Phase C: Post-Deposition Annealing (Critical)

The octyl chains require thermal energy to pack efficiently.[1][2][3]

  • Temperature: 100°C

  • Time: 10 minutes

  • Environment: Nitrogen or Vacuum.[1][2][3] (Avoid air annealing >120°C to prevent oxidation of the sulfur center).[2][3]

  • Mechanism:[1][2][3][5][6] This drives off residual chlorobenzene and induces the "face-on" or "edge-on" orientation required for charge transport.

Part 3: Visualization of Workflow

The following diagram illustrates the critical path for film fabrication, highlighting the decision nodes for troubleshooting.

SpinCoatingProtocol Start Start: Substrate Prep Clean 1. Ultrasonication (Detergent -> Water -> Acetone -> IPA) Start->Clean SurfaceMod 2. Surface Energy Mod (UV-Ozone or HMDS) Clean->SurfaceMod Spin 5. Spin Coating (2000 rpm / 45s) SurfaceMod->Spin SolPrep 3. Solution Prep (15 mg/mL in Chlorobenzene) Filter 4. Filtration (0.45 µm PTFE) SolPrep->Filter Filter->Spin Check1 Visual Inspection: Comets or Pinholes? Spin->Check1 Check1->Clean Fail (Reclean) Anneal 6. Thermal Annealing (100°C, 10 min, N2) Check1->Anneal Pass QC 7. QC: AFM / UV-Vis Anneal->QC

Caption: Workflow for depositing 3,7-dioctyl-10-(phenylmethyl)-phenothiazine, emphasizing filtration and visual inspection checkpoints.

Part 4: Optimization & Troubleshooting (Self-Validating Systems)

To ensure the protocol is working, use these "Self-Validation" checks:

1. The "Breath Test" (Roughness Check)

  • Method: Gently breathe on the film (if outside glovebox) or observe light reflection.[1][2][3]

  • Validation: The film should appear specular (mirror-like).[1][2][3] A cloudy or milky appearance indicates aggregation (solution was too cold or old) or humidity effects (if spun in air).[1][2][3]

2. Thickness Verification (UV-Vis Absorbance)

  • Phenothiazine derivatives have a characteristic absorption peak around 250–320 nm (π-π* transition).[1][2][3]

  • Protocol: Measure absorbance.[2][3][4][5] If Abs > 1.0, the film is too thick (>150 nm).[2][3] Dilute solution to 10 mg/mL.[2][3] If Abs < 0.2, increase spin speed or concentration.[2][3]

3. Solvent Resistance Test (Cross-Linking Check)

  • If this film is an intermediate layer, test its stability.[1][2][3]

  • Method: Spin pure chlorobenzene on top.[2][3]

  • Result: If the film washes away, it is not cross-linked (expected for this small molecule).[1][2][3] Note: Do not deposit a second layer from the same solvent system.[1][3]

References

  • Gao, Y., et al. (2025).[1][2][3] Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics.[1][4] ACS Applied Energy Materials.[1][2][3] [1][2][3]

  • Ossila Ltd. Spin Coating: A Guide to Theory and Techniques.[1][3] (General reference for spin curves of organic semiconductors).

  • Padnya, P., et al. (2022).[1][2][3][7] Current achievements and perspectives in synthesis and applications of 3,7-disubstituted phenothiazines. Dyes and Pigments.[1][3][7] [1][2][3]

  • BenchChem. Solubility of Phenothiazine Derivatives in Organic Solvents. (Reference for solvent selection logic).

Sources

Method

Application Note: Advanced Doping Strategies for Phenothiazine (PTZ) Hole Transport Materials in Perovskite Solar Cells

Topic: Doping strategies for phenothiazine HTMs in perovskite solar cells Content Type: Application Note & Protocol Guide Executive Summary Phenothiazine (PTZ) derivatives have emerged as the most commercially viable alt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Doping strategies for phenothiazine HTMs in perovskite solar cells Content Type: Application Note & Protocol Guide

Executive Summary

Phenothiazine (PTZ) derivatives have emerged as the most commercially viable alternative to Spiro-OMeTAD due to their low synthetic cost (approx.


90/g for Spiro), planar structure facilitating π-π stacking, and intrinsic stability. However, pristine PTZ derivatives (e.g., PTZ1, PTZ2, PDO2) possess insufficient intrinsic hole mobility (

to

cm

V

s

) for high-efficiency Perovskite Solar Cells (PSCs).

This guide details the chemical doping protocols required to elevate PTZ hole mobility to the


 cm

V

s

range, ensuring ohmic contact and maximizing Power Conversion Efficiency (PCE). We analyze three distinct strategies: Standard Oxidative Doping (Li-TFSI), Redox Co-Doping (Cobalt complexes), and Stability-Enhancing Additives (12-Crown-4).
Critical Doping Mechanisms

To effectively deploy PTZ HTMs, researchers must understand that doping is not merely mixing; it is a chemical reaction.

  • Mechanism A: Oxidative Doping (Li-TFSI + Oxygen) Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) does not directly oxidize the HTM. Instead, it acts as a catalyst and counter-ion source. The actual oxidant is atmospheric oxygen.

    • Reaction:

      
      
      
    • Implication: Devices must be exposed to dry air/oxygen after fabrication to activate conductivity.

  • Mechanism B: Redox Doping (Cobalt Complexes) Cobalt(III) complexes (e.g., FK209) act as direct oxidants, removing an electron from the PTZ HOMO immediately upon mixing.

    • Reaction:

      
      
      
    • Implication: Provides "instant" conductivity and eliminates the reliance on air exposure, improving reproducibility.

Experimental Protocols
Materials Checklist
  • HTM: Phenothiazine derivative (e.g., PTZ2, PDO2, or AZO-II).

  • Solvent: Anhydrous Chlorobenzene (CB) or Toluene.

  • Dopant 1 (Li-Salt): Li-TFSI (99.95% trace metals basis).

  • Additive 1 (Base): 4-tert-butylpyridine (tBP).[1][2][3] Note: Prevents phase segregation of Li-TFSI and modifies perovskite surface work function.

  • Dopant 2 (Co-Salt): FK209 Co(III) TFSI salt.

  • Additive 2 (Stabilizer - Optional): 12-Crown-4 (Lithium chelator).[4]

Protocol A: The "Gold Standard" High-Efficiency Recipe

Target: High PCE (>19%), Standard Architecture (n-i-p)

1. Stock Solution Preparation:

  • Li-TFSI Stock: Dissolve 520 mg Li-TFSI in 1 mL Acetonitrile (ACN).

  • FK209 Stock: Dissolve 300 mg FK209 in 1 mL Acetonitrile (ACN).

  • tBP: Use neat (liquid).

2. HTM Solution Mixing (Per 1 mL of Chlorobenzene):

Component Amount Molar Ratio (approx.) Function
PTZ Derivative 72.3 mg 1.0 Hole Conductor Matrix
tBP 28.8 µL 3.3 : 1 Morphology Control / Voc Boost
Li-TFSI Stock 17.5 µL 0.5 : 1 Primary Doping (requires O2)

| FK209 Stock | 8.0 µL | 0.03 : 1 | Co-doping (Instant conductivity) |

3. Deposition & Activation:

  • Spin Coating: Dynamically dispense 70 µL of the solution onto the perovskite layer at 3000–4000 rpm for 30s (acceleration 2000 rpm/s).

  • Solvent Annealing: No thermal annealing is typically required for the HTM layer itself, but the film must be "cured."

  • Oxidation (Crucial): Store the devices in a Dry Air desiccator (<10% RH) for 12–24 hours in the dark.

    • Warning: Do not store in nitrogen immediately; the Li-TFSI mechanism requires oxygen to generate radicals.

Protocol B: The "High Stability" Recipe (12-Crown-4 Strategy)

Target: Long-term stability, suppression of Li+ migration.

Li-TFSI is hygroscopic and Li+ ions can migrate into the perovskite, causing degradation. 12-Crown-4 traps Li+ ions, preventing migration while maintaining doping efficiency.

Modification to Protocol A:

  • Add: 12-Crown-4 at a 40 mol% ratio relative to the HTM.

  • Reduce: tBP concentration can be reduced by 50% as 12-Crown-4 aids in Li-salt solubility.

Visualization of Doping Workflow

DopingWorkflow cluster_prep Step 1: Solution Prep cluster_dep Step 2: Deposition cluster_act Step 3: Activation HTM PTZ Powder (72.3 mg) Mix Vortex Mix (Room Temp, N2) HTM->Mix Solvent Chlorobenzene (1 mL) Solvent->Mix Additives Additives: 1. tBP (28.8 µL) 2. Li-TFSI (17.5 µL) 3. FK209 (8 µL) Additives->Mix Spin Spin Coating 3000 rpm / 30s Mix->Spin Dynamic Dispense Film Amorphous HTM Film Spin->Film Oxidation Oxidation Process (Dry Air, Dark, 12h) Film->Oxidation O2 Diffusion Active Active HTM Layer (Radical Cations Formed) Oxidation->Active p-Doping Complete

Caption: Workflow for preparing and activating doped Phenothiazine HTM layers. Note the critical oxidation step required for Li-TFSI activation.

Characterization & Validation

To ensure the doping strategy is working, perform these validation checks before full device fabrication.

MetricMethodTarget Value (Doped)Undoped Baseline
Conductivity 4-Point Probe (on glass)> 10

S cm

~10

S cm

Hole Mobility SCLC (Space Charge Limited Current)> 10

cm

V

s

~10

cm

V

s

Optical Absorption UV-Vis SpectroscopyNew peak @ 500–540 nm Peak absent
PL Quenching Steady-State PL (on Perovskite)> 90% Quenching < 50% Quenching

The "Radical Fingerprint" Test: When PTZ is successfully doped, it forms a radical cation (


). In UV-Vis spectroscopy, look for the emergence of a polaron absorption band in the 500–540 nm  region (visible) or near-IR (800+ nm)  depending on the specific derivative. The intensity of this peak correlates directly with charge carrier density.
Troubleshooting Guide

Issue 1: "Pinholes" or De-wetting of the HTM layer.

  • Cause: tBP is a corrosive solvent that can partially dissolve the perovskite surface or cause the HTM solution to retract.

  • Solution: Use a dynamic spin-coating method (drop the solution while the substrate is already spinning at low speed, then ramp up). Alternatively, reduce tBP concentration or switch to the 12-Crown-4 strategy.

Issue 2: Low Fill Factor (FF) despite high Voc.

  • Cause: Insufficient conductivity. The Li-TFSI oxidation step was likely skipped or insufficient (e.g., devices kept in N2 glovebox immediately).

  • Solution: Expose devices to dry air (<10% RH) for 12 hours. If stability is a concern, increase the FK209 (Cobalt) ratio to 10-12 µL to rely less on air oxidation.

Issue 3: Rapid Degradation (Humidity).

  • Cause: Li-TFSI is pulling water into the film.

  • Solution: Encapsulate immediately after the oxidation step. Alternatively, use hydrophobic "dopant-free" PTZ analogues (like molecularly engineered PTZ with fluorene cores) if ambient stability is paramount, though this often trades off 1-2% PCE.

References
  • Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega. (2020). Reviews the design and stability of PTZ derivatives compared to Spiro-OMeTAD.

  • Molecular Tailoring of Phenothiazine-Based Hole-Transporting Materials. Journal of the American Chemical Society. (2017). Details the synthesis and doping of PTZ1 and PTZ2, establishing the 17.6% efficiency benchmark.

  • Highly efficient phenothiazine 5,5-dioxide-based hole transport materials. Chemical Science. (2018). Reports the PDO2 molecule achieving >20% PCE with standard doping.

  • Increasing the Li-TFSI doping concentration in Spiro-OMeTAD. Journal of Materials Chemistry C. (2021). Describes the 12-Crown-4 strategy to stabilize high Li-TFSI concentrations, applicable to PTZ systems.

  • Spiro-Phenothiazine Hole-Transporting Materials: Unlocking Stability. Advanced Materials. (2025). Recent work on Fluorene-functionalized PTZ (PTZ-Fl) achieving >25% PCE and controlling Li+ migration.

Sources

Application

Introduction: The Strategic Advantage of Phenothiazine Scaffolds in OLEDs

An Application Note and Protocol for the Fabrication of OLED Devices Utilizing Dioctyl-Phenothiazine Derivatives Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their supe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Fabrication of OLED Devices Utilizing Dioctyl-Phenothiazine Derivatives

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, wide viewing angles, and potential for flexible form factors. The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials employed within its multilayer structure.[1] Among the vast library of organic semiconductors, phenothiazine derivatives have emerged as a highly versatile and promising class of materials.[2][3]

The core phenothiazine structure possesses a unique, non-planar "butterfly" conformation. This three-dimensional shape is highly advantageous as it can inhibit the detrimental effects of intermolecular π-π stacking and molecular aggregation, which often lead to fluorescence quenching and poor film morphology.[3] Furthermore, the electronic properties of the phenothiazine core, such as redox potentials and luminescence, can be precisely fine-tuned through chemical substitution.[2] This allows for the rational design of materials tailored for specific functions within the OLED device stack, including as hole-transporting materials (HTMs), emissive dopants, or host materials.[2]

This application note focuses specifically on dioctyl-phenothiazine derivatives. The introduction of long alkyl chains, such as octyl groups, significantly enhances the solubility of the phenothiazine core in common organic solvents. This property is paramount for the fabrication of OLEDs via cost-effective and scalable solution-processing techniques like spin-coating or inkjet printing, which present a significant advantage over traditional, capital-intensive vacuum deposition methods.[4][5] This guide provides a comprehensive, field-proven protocol for the fabrication and characterization of solution-processed OLEDs incorporating these advanced materials, intended for researchers and scientists in materials science and optoelectronics.

Part 1: Materials and Pre-Fabrication Workflow

Success in OLED fabrication hinges on meticulous preparation. High-purity materials and pristine substrates are non-negotiable prerequisites for achieving high-performance, reproducible devices.

Synthesis and Purification of Dioctyl-Phenothiazine Derivatives

While various synthetic routes exist, a common approach involves the N-alkylation of the phenothiazine core. The purity of the final material is critical; even trace impurities can act as charge traps or quenching sites, severely degrading device efficiency and lifetime. Therefore, multi-step purification using techniques such as column chromatography and recrystallization is mandatory. The final product should be characterized thoroughly (NMR, Mass Spectrometry, etc.) to confirm its identity and purity (>99.5%).

Substrate Preparation: The Foundation of the Device

The quality of the initial substrate dictates the morphology and integrity of all subsequent layers. Indium Tin Oxide (ITO) coated glass is the most common substrate, serving as the transparent anode.[4] A rigorous, sequential cleaning protocol is essential to remove organic residues and particulate contaminants.

Protocol: ITO Substrate Cleaning

  • Initial Scrub: Gently scrub the ITO-coated glass substrates with a lint-free wipe soaked in a 2% solution of Alconox (or equivalent lab-grade detergent) in deionized (DI) water.

  • Sequential Ultrasonication: Place the substrates in a beaker holder and sonicate for 15 minutes in each of the following solvents, in order:

    • DI Water with 2% Alconox

    • DI Water (x2 rinses)

    • Acetone

    • Isopropyl Alcohol (IPA)

  • Drying: After the final IPA sonication, immediately dry the substrates under a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Transfer the dried substrates to a UV-Ozone cleaner. Treat for 15 minutes. This step removes final organic residues and increases the work function of the ITO surface, which improves hole injection efficiency. The substrates should be used immediately after this step.

Solution Formulation for Spin-Coating

The "inks" for each organic layer must be carefully formulated. The choice of solvent is critical, especially for building multilayer structures. To prevent the dissolution of previously deposited layers, orthogonal solvents are required.[5] For example, if the first layer is soluble in a non-polar solvent like toluene, the subsequent layer should be deposited from a more polar solvent like chlorobenzene, or vice-versa.

Protocol: Ink Preparation

  • Weighing: In an inert atmosphere (e.g., a nitrogen-filled glovebox), accurately weigh the organic material (e.g., the dioctyl-phenothiazine derivative).

  • Dissolution: Add the appropriate high-purity, anhydrous solvent (e.g., chlorobenzene, toluene) to achieve the desired concentration (typically 5-10 mg/mL).

  • Mixing: Gently stir the solution on a magnetic stir plate, typically overnight at room temperature, to ensure complete dissolution.

  • Filtration: Prior to use, filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles. This step is crucial to prevent defects in the spin-coated film.

Part 2: Step-by-Step OLED Fabrication Protocol

This section details the fabrication of a standard multilayer, solution-processed OLED. The device architecture described is a representative example: ITO / PEDOT:PSS / HTL (Dioctyl-Phenothiazine Derivative) / EML / ETL / LiF / Al . All spin-coating and evaporation steps should be performed in a controlled environment (e.g., a glovebox) to minimize exposure to oxygen and moisture.

G cluster_prep Pre-Fabrication cluster_fab Device Fabrication (Spin-Coating) cluster_vac Device Fabrication (Vacuum Evaporation) cluster_final Final Steps sub_clean ITO Substrate Cleaning ink_prep Ink Preparation pedot 1. Spin-Coat PEDOT:PSS (HIL) sub_clean->pedot anneal1 2. Anneal htl 3. Spin-Coat HTL anneal2 4. Anneal eml 5. Spin-Coat EML anneal3 6. Anneal etl 7. Evaporate ETL anneal3->etl lif 8. Evaporate LiF al 9. Evaporate Al Cathode encap 10. Encapsulation al->encap test 11. Device Testing encap->test

Caption: Workflow for solution-processed OLED fabrication.

Detailed Protocol:

  • Hole Injection Layer (HIL) Deposition:

    • Dispense a filtered aqueous solution of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the pre-cleaned ITO substrate.

    • Spin-coat at 3000-4000 RPM for 60 seconds to achieve a film thickness of 30-40 nm.

    • Causality: PEDOT:PSS is used to smooth the ITO surface and reduce the energy barrier for hole injection into the subsequent organic layer.[4]

  • HIL Annealing:

    • Transfer the substrate to a hotplate inside the glovebox.

    • Anneal at 120-140 °C for 15 minutes to remove residual water.[6]

  • Hole Transport Layer (HTL) Deposition:

    • Allow the substrate to cool to room temperature.

    • Dispense the filtered dioctyl-phenothiazine derivative solution onto the PEDOT:PSS layer.

    • Spin-coat at an optimized speed (e.g., 2000-3000 RPM) for 60 seconds to form a uniform film (target thickness ~30 nm).

  • HTL Annealing:

    • Anneal the substrate at a moderate temperature (e.g., 70-90 °C) for 20 minutes to remove the solvent. The temperature must be below the material's glass transition temperature to maintain film quality.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of a host material doped with an emissive guest molecule in an orthogonal solvent.

    • Spin-coat the EML solution onto the HTL.

  • EML Annealing:

    • Anneal to remove the EML solvent.

  • Cathode Deposition (Vacuum Thermal Evaporation):

    • Transfer the substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr) without breaking the inert atmosphere.

    • Sequentially deposit the Electron Transport Layer (ETL), e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) or 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi), to a thickness of 20-40 nm.[6]

    • Deposit a thin layer of Lithium Fluoride (LiF) (0.5-1 nm). Causality: LiF drastically lowers the work function of the metal cathode, facilitating efficient electron injection.

    • Deposit the Aluminum (Al) cathode (100 nm).

  • Encapsulation:

    • Immediately following cathode deposition, encapsulate the device using a glass lid and UV-cured epoxy in the inert environment. Encapsulation is vital to prevent rapid degradation from atmospheric oxygen and moisture.

Part 3: Device Characterization and Performance Metrics

After fabrication, the device's performance must be rigorously quantified.

3.1 J-V-L and Efficiency Measurements The core characterization involves simultaneously measuring the current density (J) flowing through the device, the applied voltage (V), and the resulting luminance (L). This is typically done using a source measure unit (SMU) coupled with a calibrated photodiode or spectrometer.

From this data, three key efficiency metrics are calculated:

  • Current Efficiency (η_c): Measured in candelas per ampere (cd/A), it reflects how efficiently charge carriers are converted into photons.

  • Power Efficiency (η_p): Measured in lumens per watt (lm/W), it represents the overall energy efficiency of the device.

  • External Quantum Efficiency (EQE, %): This is the ratio of photons emitted from the device to the number of electrons injected. An EQE above 5% in a fluorescent OLED suggests highly efficient device operation.

3.2 Performance Data of Phenothiazine-Based OLEDs

The versatility of the phenothiazine scaffold allows for its use in various roles, leading to a wide range of performance characteristics. The table below summarizes reported data for different phenothiazine-based OLEDs to provide a comparative benchmark.

Material/RoleEmitter TypeMax. Luminance (cd/m²)Max. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)ColorReference
NTPCF Derivative (Emitter)TADF8,4004.25--Orange/White[7][8]
DMACMNPTO (Host)TADF-19.159.266.0Yellow
DDPPFPh (HTM)TADF44,20027.278.069.1Green
PQM Polymer (Emitter)Fluorescence150---Orange[2]
PY-CA (Emitter)Fluorescence~2,500--1.5Blue
TPA-2ACR (HTM)Phosphorescence-21.5955.7429.28Green[9]

Note: Performance is highly dependent on the full device architecture, not just the single material listed.

Part 4: The Role of Dioctyl-Phenothiazine Derivatives

Molecular Engineering for Functionality

The dioctyl-phenothiazine structure is a prime example of molecular engineering.

  • Dioctyl Chains: As previously noted, these long, flexible alkyl chains disrupt crystal packing and dramatically improve solubility in organic solvents, making the material ideal for solution-processing.[4][5]

  • Phenothiazine Core: The nitrogen and sulfur heteroatoms within the bent phenothiazine core create a strong electron-donating (p-type) system. This results in a high Highest Occupied Molecular Orbital (HOMO) energy level, making it an excellent material for transporting holes.[3][10]

Energy Level Alignment for Efficient Operation

Efficient OLED operation requires a "cascade" of energy levels to ensure smooth injection and transport of charges (holes from the anode, electrons from the cathode) to the emissive layer where they can recombine and generate light. The diagram below illustrates the typical energy level alignment in the proposed device structure.

G cluster_device cluster_energy Anode Anode (ITO) HIL HIL (PEDOT:PSS) HTL HTL (Dioctyl-Phenothiazine) EML EML ETL ETL (TPBi) Cathode Cathode (LiF/Al) y_axis Energy (Vacuum Level = 0 eV) ito_wf -4.7 eV pedot_homo -5.2 eV ito_wf->pedot_homo Hole Injection htl_homo HOMO -5.4 eV pedot_homo->htl_homo eml_homo HOMO -5.8 eV htl_homo->eml_homo etl_homo HOMO -6.2 eV htl_lumo LUMO -2.2 eV eml_lumo LUMO -2.7 eV etl_lumo LUMO -2.7 eV etl_lumo->eml_lumo al_wf -4.2 eV al_wf->etl_lumo Electron Injection

Caption: Representative energy level diagram for an OLED.

The HOMO level of the dioctyl-phenothiazine derivative must be well-aligned with the HOMO of the adjacent HIL (for injection) and EML (for transport) to ensure an efficient flow of holes towards the recombination zone.

Conclusion

Dioctyl-phenothiazine derivatives represent a powerful and versatile platform for developing high-performance, solution-processed OLEDs. Their inherent solubility, combined with the tunable electronic properties of the phenothiazine core, allows for their successful integration as hole-transporting or emissive materials. By following the meticulous protocols for substrate preparation, solution formulation, and multilayer deposition outlined in this guide, researchers can reliably fabricate and test advanced OLED devices. The continued molecular engineering of such scaffolds is a promising avenue for pushing the efficiency, color purity, and operational lifetime of next-generation displays and solid-state lighting.

References

  • ResearchGate. Orange and red emitting OLEDs based on phenothiazine polymers. Available at: [Link]

  • PMC. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. Available at: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link]

  • Royal Society of Chemistry. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - Chemical Science. Available at: [Link]

  • Royal Society of Chemistry. Solution-processable phenothiazine and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs. Available at: [Link]

  • Royal Society of Chemistry. Phenothiazine dioxide-containing derivatives as efficient hosts for blue, green and yellow thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C. Available at: [Link]

  • ResearchGate. Synthesis, Physical Properties, and Light-Emitting Diode Performance of Phenazine-Based Derivatives with Three, Five, and Nine Fused Six-Membered Rings | Request PDF. Available at: [Link]

  • MDPI. Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. Available at: [Link]

  • PMC. Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. Available at: [Link]

  • OE Journals. Solution-processed organic light-emitting devices. Available at: [Link]

  • ResearchGate. Phenothiazine-based hole transporting materials towards eco-friendly perovskite solar cells (ACS Applied Energy Materials). Available at: [Link]

  • ACS Publications. All-Solution-Processed Organic Light-Emitting Diodes Based on Photostable Photo-cross-linkable Fluorescent Small Molecules. Available at: [Link]

  • ResearchGate. (PDF) Solution-Processed OLEDs: Unique Challenges and Advantages. Available at: [Link]

  • IRIS. Synthesis of Heterocycles for OLED Applications. Available at: [Link]

  • CORE. FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS - Muhamad Mat Salleh. Available at: [Link]

  • MDPI. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Available at: [Link]

  • Université de Fribourg. Molecular Tailoring of Phenothiazine-Based Hole-Transporting Materials for High-Performing Perovskite Solar Cells. Available at: [Link]

  • Royal Society of Chemistry. Phenothiazine and carbazole substituted pyrene based electroluminescent organic semiconductors for OLED devices - Journal of Materials Chemistry C. Available at: [Link]

  • MDPI. Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. Available at: [Link]

Sources

Method

Application Note: Preparation of Chlorobenzene Solutions for Phenothiazine Deposition

Executive Summary This application note details the protocol for preparing high-purity chlorobenzene (CB) solutions of phenothiazine and its derivatives for thin-film deposition. While phenothiazine is widely recognized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for preparing high-purity chlorobenzene (CB) solutions of phenothiazine and its derivatives for thin-film deposition. While phenothiazine is widely recognized as a pharmaceutical precursor, its electronic properties (hole-transport mobility and redox activity) make it a critical building block in Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs).

The primary challenge in processing phenothiazine is overcoming strong intermolecular


-

stacking interactions that lead to aggregation. Chlorobenzene is selected as the solvent of choice due to its high boiling point (

) and aromatic nature, which facilitates the formation of thermodynamically stable, uniform films during the slow evaporation phase of spin coating.

Material Specifications & Safety

Reagents
ComponentGrade RequirementRationale
Phenothiazine

(HPLC), Sublimed grade preferred
Impurities (sulfoxides) act as charge traps in electronic devices.
Chlorobenzene (CB) Anhydrous,

Water content causes phase separation and pinholes in hydrophobic films.
PTFE Syringe Filters

or

(Hydrophobic)
Removes undissolved aggregates; PTFE is resistant to halogenated solvents.
Safety & Handling (Critical)

Chlorobenzene is a halogenated aromatic solvent. It is flammable (Flash point:


) and toxic  by inhalation and skin contact.
  • Engineering Controls: All steps must be performed inside a fume hood or a glovebox (

    
     atmosphere).
    
  • PPE: Nitrile gloves are insufficient for prolonged contact. Use Viton® or PVA gloves for splash protection. Wear safety goggles.

  • Waste: Segregate as halogenated organic waste. Do not mix with acidic aqueous waste.

Core Protocol: Solution Preparation

The Dissolution Mechanism

Phenothiazine molecules tend to aggregate in solution. To ensure a monodisperse ink, we utilize thermal energy to overcome the lattice energy before filtration.

Step-by-Step Methodology

Target Concentration:


 (Standard for ~50-100 nm films)
  • Weighing: Weigh the Phenothiazine solid into a clean, amber glass vial (amber protects from photo-oxidation).

  • Solvent Addition: Add Anhydrous Chlorobenzene to achieve the target concentration.

    • Note: Do not use a plastic pipette; CB can leach plasticizers from polystyrene. Use glass or high-quality PP/PE tips.

  • Thermal Dissolution:

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the solution to

      
        on a magnetic hotplate.
      
    • Stir at 600 RPM for 30 minutes.

    • Why? Chlorobenzene is a good solvent for aromatics, but heat ensures the breakdown of micro-crystalline aggregates that cause comet streaks during spin coating.

  • Cooling & Aging: Allow the solution to cool to room temperature (

    
    ) naturally over 15 minutes.
    
  • Filtration:

    • Pre-wet a

      
       PTFE filter  with 
      
      
      
      of pure CB (discard filtrate).
    • Filter the phenothiazine solution into a fresh, dust-free vial.

    • Caution: If high back-pressure is felt, do not force it. The concentration may be above the saturation limit; dilute and re-filter.

Workflow Visualization

SolutionPrep Start Solid Phenothiazine Solvent Add Chlorobenzene (Anhydrous) Start->Solvent Heat Heat to 50°C Stir 30 mins Solvent->Heat Break Aggregates Cool Cool to 25°C Heat->Cool Stabilize Filter Filter (0.45 µm PTFE) Cool->Filter Remove Particulates Ready Deposition-Ready Ink Filter->Ready

Figure 1: Critical workflow for preparing defect-free phenothiazine inks.[1]

Deposition Protocol: Spin Coating

The high boiling point of chlorobenzene allows for a "slow-growth" crystallization regime, which improves charge carrier mobility compared to fast-drying solvents like chloroform.

Substrate Preparation

Substrates (ITO/Glass or Silicon) must be cleaned via sonication in Deionized Water


 Acetone 

Isopropanol (10 mins each), followed by UV-Ozone treatment (15 mins) to improve wettability.
Spin Parameters[2][3][4][5]
PhaseSpeed (RPM)Acceleration (RPM/s)Time (s)Purpose
Dispense 0N/AN/AStatic dispense covers 90% of substrate.
Spread 5002005Evenly distributes liquid; prevents splashing.
Cast 1500 - 2500100060Defines thickness. CB evaporates slowly here.
Dry 3000200030Removes residual edge beads.
Post-Deposition Annealing

Immediately transfer the film to a hotplate.

  • Temperature:

    
     -- 
    
    
    
  • Time: 10 minutes

  • Environment: Nitrogen glovebox is preferred to prevent oxidation of the phenothiazine moiety.

Troubleshooting & Quality Control

Common Defects and Remedies
ObservationRoot CauseCorrective Action
Cloudy Solution Saturation limit reached or moisture ingress.Heat to

. If cloudiness persists, add 10% more CB. Check solvent water content.[2][3]
Comet Streaks Particulates or undissolved aggregates.Re-filter using a smaller pore size (

). Ensure substrate is dust-free.
Pinholes Poor wettability or rapid evaporation.UV-Ozone treat the substrate again. Lower the initial spin acceleration.
Radial Striations Solvent evaporating too fast (unlikely with CB) or vibration.Ensure spin coater is level. If humidity is high (

), process in a glovebox.
Logic for Defect Resolution

Troubleshooting Obs Observe Film Defect Type1 Pinholes? Obs->Type1 Type2 Streaks/Comets? Obs->Type2 Type3 Hazy Film? Obs->Type3 Act1 Increase Wettability (UV-Ozone) Type1->Act1 Act2 Filter Solution (0.22 µm) Type2->Act2 Act3 Anneal Immediately OR Reduce Conc. Type3->Act3

Figure 2: Decision tree for rapid troubleshooting of film morphology issues.

References

  • Solubility & Properties: Phenothiazine - Physico-chemical Properties.[4][5][6] ChemBK. Available at: [Link]

  • Deposition in Organic Electronics: Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials (2025). Available at: [Link]

  • Solvent Selection: Solution doping of organic semiconductors using air-stable n-dopants. AIP Publishing (2012). Available at: [Link]

  • General Deposition Techniques: Thin Film Deposition Techniques: A Comprehensive Review. Innovation Forever (2024).[7][8][9] Available at: [Link]

Sources

Application

Application Note: Precision Functionalization of Phenothiazine via Suzuki-Miyaura Coupling

This Application Note is designed for researchers in organic electronics and medicinal chemistry. It details the functionalization of the phenothiazine core, specifically targeting the 3 and 7 positions to synthesize 3,7...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic electronics and medicinal chemistry. It details the functionalization of the phenothiazine core, specifically targeting the 3 and 7 positions to synthesize 3,7-dioctylphenothiazine (and its aryl-analogs) via Suzuki-Miyaura Cross-Coupling .

Executive Summary & Strategic Overview

Phenothiazine (PTZ) derivatives are critical semiconductors in organic light-emitting diodes (OLEDs) and hole-transport materials due to their electron-rich nitrogen and sulfur heteroatoms. The 3,7-positions (para to the nitrogen) are the electronic "gateways" of the molecule. Functionalizing these sites allows for the tuning of the HOMO/LUMO levels and solubility.

While 3,7-dioctylphenothiazine (alkyl chains on the ring) is a specific target, the methodology described here is modular. It utilizes the 3,7-dibromo-10-octylphenothiazine intermediate as a "Master Key."

Why Suzuki-Miyaura?

  • Chemo-selectivity: Unlike organolithium routes, Suzuki coupling tolerates the sensitive sulfide bridge in PTZ.

  • Modularity: A single dibromo-precursor can be coupled with alkyl-boronates (to make 3,7-dioctyl-PTZ) or aryl-boronates (to make 3,7-diaryl-PTZ).

  • Scalability: The reaction avoids the cryogenic conditions required for Negishi or Stille couplings.

Reaction Workflow

The synthesis follows a linear "Protect-Activate-Couple" logic:

  • N-Alkylation: Solubilizing the core (installing the 10-octyl chain).

  • Bromination: Activating the 3,7 positions.[1]

  • Suzuki Coupling: Installing the functional payload.

PTZ_Workflow PTZ Phenothiazine (Core) N_Octyl 10-Octylphenothiazine (Solubilized) PTZ->N_Octyl Octyl Bromide NaH, DMF Dibromo 3,7-Dibromo- 10-octylphenothiazine (Activated Scaffold) N_Octyl->Dibromo NBS or Br2 CHCl3/AcOH Suzuki Suzuki-Miyaura Coupling Dibromo->Suzuki Pd Catalyst R-B(OH)2 Target 3,7-Functionalized Phenothiazine (e.g., 3,7-Dioctyl) Suzuki->Target C-C Bond Formation

Figure 1: Strategic workflow for the functionalization of the phenothiazine core.

Pre-Protocol: Synthesis of the Activated Scaffold

Before performing the Suzuki coupling, you must synthesize the electrophile. Direct bromination of 10-octylphenothiazine is the industry standard.

Target Intermediate: 3,7-Dibromo-10-octylphenothiazine Caution: Phenothiazine is easily oxidized to the sulfoxide (S=O). All steps should be performed under inert atmosphere (N₂ or Ar) where possible.

Step-by-Step Synthesis
  • N-Alkylation:

    • Dissolve Phenothiazine (1.0 eq) in dry DMF.

    • Add NaH (60% in oil, 1.5 eq) slowly at 0°C. Stir for 30 min.

    • Add 1-Bromooctane (1.2 eq) dropwise. Heat to 60°C for 12 h.

    • Quench: Pour into ice water. Extract with DCM.

  • Bromination (The Critical Step):

    • Dissolve 10-octylphenothiazine in Chloroform/Acetic Acid (1:1 v/v). Cool to 0°C.

    • Add N-Bromosuccinimide (NBS) (2.05 eq) portion-wise in the dark.

    • Mechanistic Note: NBS is preferred over elemental Br₂ because Br₂ is a strong oxidant and can oxidize the sulfur atom to the sulfoxide before brominating the ring.

    • Stir at 0°C for 2 hours, then warm to RT.

    • Workup: Wash with NaHSO₃ (to quench active bromine) and NaHCO₃.

    • Purification: Recrystallization from Ethanol/Toluene is superior to column chromatography for removing mono-bromo impurities.

Core Protocol: Suzuki-Miyaura Coupling[2][3][4][5][6][7][8]

This protocol describes the coupling of 3,7-dibromo-10-octylphenothiazine with boronic acids.

  • Variation A (Arylation): To make 3,7-di(aryl) derivatives (e.g., for OLEDs).

  • Variation B (Alkylation): To make 3,7-dioctylphenothiazine (using Octylboronic acid or Octyl-9-BBN).

Materials
  • Substrate: 3,7-Dibromo-10-octylphenothiazine (1.0 eq)

  • Coupling Partner:

    • For Aryl: 4-Methoxyphenylboronic acid (2.5 eq).

    • For Alkyl: n-Octylboronic acid (3.0 eq) or B-Octyl-9-BBN.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%).

  • Base: K₂CO₃ (2M aqueous solution, 5.0 eq).

  • Solvent: Toluene / Ethanol / Water (4:1:1 ratio).

Experimental Procedure
  • Degassing (Crucial):

    • Prepare the solvent mixture (Toluene/EtOH/H₂O). Sparge with Argon for 30 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the electron-rich phenothiazine sulfur.

  • Assembly:

    • In a Schlenk flask or microwave vial, add the Substrate , Boronic Acid , and Catalyst .

    • Note: If using S-Phos (an air-stable ligand), it can be added with the Pd source. S-Phos is highly recommended for sterically hindered or electron-rich couplings.

  • Initiation:

    • Add the degassed solvent mixture via syringe.

    • Add the Base (K₂CO₃ aq) via syringe.

    • Seal the vessel under Argon.

  • Reaction:

    • Thermal: Heat to 90°C for 12–24 hours.

    • Microwave: Heat to 110°C for 1 hour.

    • Monitoring: Check TLC (Hexane/DCM). The blue fluorescence of the starting material will shift (often to green/yellow) as conjugation extends.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove Palladium black. Wash with DCM.

    • Wash the organic filtrate with brine, dry over MgSO₄, and concentrate.[1]

  • Purification:

    • Column chromatography (Silica gel, Hexane/DCM gradient).

    • Note: 3,7-Dioctylphenothiazine is an oil or low-melting solid; aryl derivatives are usually crystalline solids.

Optimization Matrix & Troubleshooting

The electron-rich nature of phenothiazine makes the oxidative addition step (Pd insertion into C-Br) slower than in electron-deficient systems. Use this table to optimize yields.

ParameterStandard ConditionHigh-Performance ConditionWhy?
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ + S-Phos S-Phos is bulky and electron-rich, accelerating oxidative addition into the electron-rich PTZ ring.
Base K₂CO₃K₃PO₄ or Cs₂CO₃ Stronger bases (Cs) facilitate transmetallation of hindered boronic acids.
Solvent Toluene/H₂O1,4-Dioxane/H₂O Higher boiling point of dioxane allows for faster kinetics (100°C+).
Boron Source Boronic AcidMIDA Boronate Slow release of boronic acid prevents protodeboronation (common with alkyl-boronates).
Common Failure Modes
  • "Deboronation": The boronic acid loses the boron group before coupling.

    • Solution: Use excess boronic acid (3.0 eq) or switch to MIDA boronates.

  • Sulfur Oxidation: Product turns dark/black.

    • Solution: Rigorous O₂ exclusion. Add a pinch of ascorbic acid during workup.

  • Incomplete Conversion: Mono-substituted product (3-bromo-7-octyl) remains.

    • Solution: Switch to Pd-PEPPSI-IPr catalyst (highly active) and increase temperature.

Mechanistic Insight

The Suzuki cycle for phenothiazine has unique constraints. The electron-donating Nitrogen and Sulfur atoms increase the electron density at the C-Br bond, making the Oxidative Addition step (1) the rate-determining step (RDS).

Suzuki_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + 3,7-Dibromo-PTZ PdII_Br Pd(II)-Br Complex OxAdd->PdII_Br TransMet Transmetallation (Base Activated) PdII_Br->TransMet + R-B(OH)3- PdII_Ar Pd(II)-Ar Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Cycle Regenerates

Figure 2: Catalytic cycle. Note that for Phenothiazine, the electron-rich ring deactivates the C-Br bond, requiring electron-rich ligands (like S-Phos or PCy3) to drive the cycle.

References

  • Synthesis of 3,7-Dibromo-10-alkylphenothiazine Precursors

    • Source: Franzman, M. A., et al. "Synthesis and electronic properties of donor-acceptor-donor oligomers containing phenothiazine." Macromolecules (2024).[1]

    • Context: Establishes the NBS bromination protocol at 0°C to avoid sulfur oxid
  • Suzuki Coupling on Phenothiazine Cores

    • Source: Ayogu, I. "Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine Derivatives."[3] Asian Journal of Chemistry (2015).[4]

    • Context: Details the use of S-Phos and Pd2(dba)3 for difficult phenothiazine couplings.
  • Alkyl-Suzuki Coupling (Sp3-Sp2 Coupling)

    • Source: Molander, G. A., et al.
    • Context: Essential reading if synthesizing the specific "3,7-dioctyl" (alkyl)
  • Commercial Reference for 3,7-Dioctylphenothiazine

    • Source: Alfa Chemistry Product Catalog (CAS 6044-61-7).[5]

    • Context: Verifies the target molecule structure.[4][6]

Sources

Method

Application Note: 10H-Phenothiazine Derivatives in Dye-Sensitized Solar Cells (DSSCs)

Executive Summary & Mechanism of Action 10H-Phenothiazine (PTZ) derivatives represent a premier class of metal-free organic sensitizers for Dye-Sensitized Solar Cells (DSSCs).[1] Unlike planar donors (e.g., carbazole, co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

10H-Phenothiazine (PTZ) derivatives represent a premier class of metal-free organic sensitizers for Dye-Sensitized Solar Cells (DSSCs).[1] Unlike planar donors (e.g., carbazole, coumarin), phenothiazine possesses a unique non-planar "butterfly" conformation (dihedral angle ~153°). This structural feature is critical for preventing π-π stacking aggregation on the semiconductor surface—a primary cause of self-quenching and reduced electron injection efficiency in organic dyes.

Mechanism: The D-π-A Architecture

PTZ dyes typically follow the Donor-π-Acceptor (D-π-A) design principle.[2]

  • Donor (D): The electron-rich phenothiazine core (S and N heteroatoms) facilitates hole transport.[2][3]

  • π-Bridge: Conjugated linkers (e.g., thiophene, furan) extend the absorption spectrum into the visible/NIR region.

  • Acceptor (A): Anchoring groups (typically cyanoacrylic acid) bind to the TiO₂ surface and withdraw electrons upon excitation.[4]

Upon light absorption, the dye transitions to an excited state (


). An electron is injected into the conduction band (CB) of TiO₂, and the oxidized dye (

) is regenerated by the redox electrolyte (e.g.,

or

).[2][5]
DOT Diagram: DSSC Working Principle with PTZ

DSSC_Mechanism Sun Sunlight (hν) Dye_Ground PTZ Dye (Ground State) Sun->Dye_Ground Absorption Dye_Excited PTZ Dye* (Excited) Dye_Ground->Dye_Excited Excitation Dye_Excited->Dye_Ground Decay (Loss) TiO2 TiO2 Conduction Band (Electron Injection) Dye_Excited->TiO2 Injection (-e) Load External Load (Electricity) TiO2->Load Transport Electrolyte Redox Electrolyte (I-/I3-) TiO2->Electrolyte Recombination (Dark Current) Counter Pt Counter Electrode Load->Counter Electrolyte->Dye_Ground Regeneration (+e) Counter->Electrolyte Reduction

Figure 1: Charge transfer dynamics in a Phenothiazine-sensitized solar cell. Solid lines indicate desirable pathways; dashed lines indicate recombination losses.

Molecular Design Strategy

To maximize Power Conversion Efficiency (PCE), researchers must tune the PTZ structure.

Structural ComponentModification StrategyEffect on Performance
N-Position (N-10) Alkyl chains (Ethyl

Hexyl

Octyl)
Increases solubility; Forms hydrophobic barrier blocking electrolyte from TiO₂ surface (reduces recombination).
C-3/C-7 Positions Auxiliary Donors (e.g., Triphenylamine)Red-shifts absorption (better light harvesting); Increases molar extinction coefficient (

).[5]
π-Spacer Thiophene, EDOT, FuranTunes HOMO/LUMO levels; Broadens spectral response.
Anchoring Group Cyanoacrylic acidStrong binding to TiO₂; Strong electron-withdrawing ability facilitates charge transfer.

Protocol: Synthesis of High-Performance PTZ Dye

Target Molecule: N-hexyl-3-(5'-cyanoacrylic acid-thiophen-2'-yl)-phenothiazine (Abbr: PTZ-Th-CA ) Rationale: This molecule incorporates a hexyl chain for stability and a thiophene bridge to extend conjugation.

Phase A: N-Alkylation
  • Reagents: Phenothiazine (10 mmol), NaH (60% in oil, 15 mmol), 1-Bromohexane (12 mmol), Dry DMF (30 mL).

  • Procedure:

    • Dissolve phenothiazine in dry DMF under

      
       atmosphere.
      
    • Cool to 0°C and slowly add NaH. Stir for 30 min.

    • Add 1-Bromohexane dropwise.

    • Heat to 80°C for 12 hours.

    • Quench: Pour into ice water. Extract with DCM.

    • Purification: Column chromatography (Hexane/DCM).

    • Checkpoint: NMR should show triplet at

      
       ppm (N-CH2).
      
Phase B: Formylation (Vilsmeier-Haack) or Coupling

Note: For higher purity, we use Suzuki coupling with a formyl-thiophene boronic acid rather than direct formylation.

  • Bromination: React N-hexyl-phenothiazine with NBS (1.1 eq) in CHCl3 at 0°C to get 3-bromo-10-hexyl-phenothiazine.

  • Suzuki Coupling:

    • Reagents: Bromo-PTZ (5 mmol), 5-Formyl-2-thienylboronic acid (6 mmol),

      
       (5 mol%), 
      
      
      
      (2M aq), Toluene/Ethanol (2:1).
    • Procedure: Reflux at 90°C for 24h under Argon.

    • Workup: Extract with Ethyl Acetate. Dry over

      
      .
      
    • Yield: Red/Orange solid (Aldehyde intermediate).

Phase C: Knoevenagel Condensation (Anchor Installation)
  • Reagents: PTZ-Thiophene-Aldehyde (2 mmol), Cyanoacetic acid (2.4 mmol), Piperidine (cat.), Acetonitrile/CHCl3.

  • Procedure: Reflux for 6-12 hours.

  • Purification:

    • Cool to room temp. Acidify with dilute HCl.

    • Precipitate forms. Filter and wash with water/ethanol.

    • Recrystallize from Methanol/CHCl3.

    • Final Product: Dark red/purple powder.

Protocol: Device Fabrication & Assembly

Step 1: Photoanode Preparation
  • Substrate Cleaning: FTO glass (Fluorine-doped Tin Oxide) must be cleaned sequentially in detergent, water, acetone, and isopropanol (15 min ultra-sonication each).

  • Blocking Layer: Treat FTO with 40 mM

    
     (aq) at 70°C for 30 min to suppress dark current.
    
  • Screen Printing:

    • Layer 1: Transparent

      
       paste (20 nm particles), thickness ~10-12 
      
      
      
      .
    • Layer 2: Scattering

      
       paste (400 nm particles), thickness ~4 
      
      
      
      .
  • Sintering: Programmed heating: 325°C (5 min)

    
     375°C (5 min) 
    
    
    
    450°C (15 min)
    
    
    500°C (15 min).
Step 2: Dye Sensitization (Critical Step)
  • Solvent: Toluene/Ethanol (1:1) or Acetonitrile/tert-butanol (1:1).

  • Concentration: 0.3 mM PTZ-Th-CA dye.

  • Co-adsorbent: Add 10 mM CDCA (Chenodeoxycholic acid) .

    • Why? PTZ dyes can aggregate.[4] CDCA breaks up aggregates and improves

      
      .
      
  • Dipping: Immerse warm photoanode (80°C) into dye solution for 18-24 hours in the dark.

Step 3: Assembly
  • Counter Electrode: Sputter Pt onto FTO or use thermal decomposition of

    
     (isopropanol) at 400°C.
    
  • Sealing: Sandwich photoanode and counter electrode with a Surlyn thermoplastic spacer (25-60

    
    ). Hot press at 110°C.
    
  • Electrolyte Injection: Vacuum back-fill with redox electrolyte (0.6 M DMPII, 0.05 M

    
    , 0.1 M LiI, 0.5 M TBP in Acetonitrile).
    
  • Sealing: Seal the injection hole with Surlyn and a glass cover slip.

DOT Diagram: Fabrication Workflow

Fabrication_Flow cluster_anode Photoanode cluster_cathode Counter Electrode FTO FTO Cleaning TiCl4 TiCl4 Pre-treatment (Blocking Layer) FTO->TiCl4 Print Screen Print TiO2 (Transp. + Scattering) TiCl4->Print Sinter Sintering (500°C) Print->Sinter Dye Dye Loading (0.3mM Dye + 10mM CDCA) Sinter->Dye Assembly Assembly (Sandwich) Dye->Assembly Pt Pt Deposition (Thermal/Sputter) Pt->Assembly Electrolyte Electrolyte Injection (I-/I3-) Assembly->Electrolyte Seal Final Sealing Electrolyte->Seal

Figure 2: Step-by-step fabrication workflow for high-efficiency DSSCs.

Characterization & Validation

To validate the quality of the synthesized dye and the device, the following assays are mandatory.

TechniqueParameter MeasuredSuccess Criteria (Typical for PTZ)
UV-Vis Spectroscopy

and


nm;

(High

allows thinner TiO2 films).
Cyclic Voltammetry (CV) HOMO/LUMO LevelsHOMO must be more negative than

potential (-4.9 eV). LUMO must be more positive than TiO2 CB (-4.0 eV).[2]
J-V Curve (Solar Sim)

,

, FF, PCE
PCE > 7.0% (with co-sensitization).[5]

> 700 mV indicates suppressed recombination.
IPCE (Quantum Efficiency) Photon-to-current conversionPeak IPCE > 80% at

.
EIS (Impedance) Charge Transfer Resistance (

)
Low

at Pt interface; High recombination resistance (

) at TiO2/Dye interface.
Troubleshooting Guide
  • Low

    
    ?  Likely dye aggregation or insufficient TiO2 coverage. Action:  Increase CDCA concentration (up to 20 mM) or increase alkyl chain length on the PTZ nitrogen.
    
  • Low

    
    ?  Poor injection or regeneration. Action:  Check HOMO/LUMO alignment via CV. Ensure electrolyte is fresh (
    
    
    
    can sublime).
  • Desorption? If dye leaches into electrolyte, the anchoring group is weak. Action: Ensure anhydrous solvents during staining; check if water is present in the electrolyte.

References

  • Hua, J., et al. "Phenothiazine derivatives for efficient organic dye-sensitized solar cells."[3] Chemical Communications, 2007.[3][5] Link

  • Tian, H., et al. "Recent advances in phenothiazine-based dyes for dye-sensitized solar cells." Asian Journal of Organic Chemistry, 2012. Link

  • Kim, S., et al. "Molecular Engineering of Organic Sensitizers for Solar Cell Applications." Journal of Materials Chemistry A, 2013. Link

  • Wang, Z.S., et al. "Organic Dyes for Dye-Sensitized Solar Cells." Advanced Materials, 2009. Link

  • Grätzel, M. "Conversion of sunlight to electric power by nanocrystalline dye-sensitized solar cells." Nature, 1991. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving film morphology of 3,7-dioctyl-10-(phenylmethyl)-phenothiazine

A Guide to Optimizing Thin Film Morphology This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the thin-film morphology o...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Thin Film Morphology

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the thin-film morphology of 3,7-dioctyl-10-(phenylmethyl)-phenothiazine. As a member of the phenothiazine family, this material's performance in electronic and biomedical applications is critically dependent on achieving a well-ordered, uniform, and defect-free solid-state structure.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during experimental work.

The principles discussed herein are derived from established knowledge of small-molecule organic semiconductor processing.[4][5] While direct literature on the specified molecule is nascent, the methodologies are grounded in the well-understood behaviors of similar phenothiazine derivatives and other solution-processable organic materials.[6][7][8]

Troubleshooting Guide & FAQs

Question 1: My spin-coated film is non-uniform and has "coffee rings." What are the primary causes and how can I fix this?

Answer:

This is a classic issue stemming from uncontrolled solvent evaporation and solution wetting properties. The "coffee-ring effect" occurs when the solvent at the edge of a droplet evaporates faster, leading to a capillary flow that transports the solute (your phenothiazine derivative) to the periphery, resulting in a ring-like deposit.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: A solvent with a very low boiling point and high vapor pressure will evaporate too quickly, exacerbating the coffee-ring effect. Conversely, a very high boiling point solvent can lead to extremely long drying times and potential phase segregation issues.

  • Substrate Surface Energy: Poor wetting of the solution on the substrate can cause the fluid to dewet or retract, leading to an uneven film.

  • Spin-Coating Parameters: Sub-optimal acceleration or speed can fail to spread the liquid evenly across the substrate before significant evaporation occurs.

Troubleshooting Protocol: Solvent System & Surface Engineering

  • Solvent System Optimization:

    • Rationale: Using a mixed solvent system is a powerful technique to control evaporation dynamics.[9] A higher-boiling-point solvent can act as a "pinning" agent, maintaining a more uniform liquid film during the spin-coating process.

    • Action: Create a binary solvent mixture. For instance, if you are using chloroform (B.P. ~61°C), try adding a small percentage (e.g., 1-5% v/v) of a higher-boiling-point solvent like 1,2-dichlorobenzene (DCB, B.P. ~180°C) or o-xylene (B.P. ~144°C).[10] This slows the overall evaporation and allows the film to form more uniformly.

  • Substrate Surface Treatment:

    • Rationale: Modifying the substrate's surface energy to be more compatible with your solvent system is crucial for achieving uniform wetting.[11] Hydrophobic surfaces are often required for organic solvents.

    • Action: For SiO₂ substrates, a common method is treatment with a silane coupling agent like hexamethyldisilazane (HMDS). This process replaces hydrophilic -OH groups with hydrophobic trimethylsilyl groups, promoting uniform spreading of the organic solution.[11]

  • Adjust Spin-Coating Parameters:

    • Rationale: A multi-step spin-coating process can improve uniformity. A lower initial speed helps spread the solution, while a subsequent high-speed step ensures uniform thickness and efficient solvent removal.

    • Action: Implement a two-step spin program. For example:

      • Step 1: 500 rpm for 10 seconds (spread phase).

      • Step 2: 3000 rpm for 45 seconds (thinning and drying phase).

      • Experiment with these values to find the optimal conditions for your specific solution concentration and substrate size.

Question 2: My film appears hazy and shows large, uncontrolled crystal domains under a microscope. How can I achieve a more uniform polycrystalline or amorphous film?

Answer:

Hazy films with large, sporadic crystals are typically the result of slow, uncontrolled crystallization. While crystallinity is often desired for charge transport, the goal is usually a film of small, well-interconnected grains, not large, isolated spherulites.[4][12]

Probable Causes & Solutions:

  • Slow Solvent Evaporation: Gives molecules too much time to aggregate into large, energetically favorable but spatially isolated crystals.

  • High Solution Concentration: Can lead to rapid supersaturation and precipitation rather than controlled film formation.

  • Substrate Temperature: A cold substrate can slow evaporation and molecular diffusion, sometimes promoting larger grain growth.[4]

Troubleshooting Protocol: Controlling Crystallization Kinetics

  • Solvent Volatility Tuning:

    • Rationale: Increasing the evaporation rate can kinetically trap the molecules into a more disordered (amorphous) or microcrystalline state, preventing the formation of large domains.

    • Action: Switch to a solvent with a lower boiling point and higher vapor pressure, such as chloroform or tetrahydrofuran (THF). Be mindful that this can re-introduce coffee-ring issues, so a balance must be struck, often through the use of mixed solvent systems as described in Q1.[9]

  • Substrate Temperature Control:

    • Rationale: Heating the substrate during deposition increases the solvent evaporation rate and can influence molecular packing.[4][5]

    • Action: Spin-coat on a heated substrate. A modest temperature (e.g., 40-60°C) is often sufficient. Ensure your spin-coater is equipped for this. This technique must be optimized, as excessive heat can also alter crystal polymorphism.[5]

  • Utilize Solid Additives:

    • Rationale: Certain volatile solid additives can modify the film's morphology during formation and are later removed via thermal annealing.[7] They can disrupt long-range ordering during the initial casting.

    • Action: While specific additives for this molecule are not documented, phenothiazine-based additives have been used in other systems.[7] This is an advanced technique requiring careful selection of an additive that is soluble in the host solution and can be sublimated at a temperature that does not damage the primary material.

Quantitative Data: Solvent Properties for Morphology Control

SolventBoiling Point (°C)Vapor Pressure (kPa @ 20°C)Polarity IndexTypical Effect on Morphology
Chloroform (CF)61.221.34.1Fast evaporation; can lead to coffee rings or amorphous films.
Tetrahydrofuran (THF)6619.34.0Very fast evaporation; often results in amorphous films.
Toluene110.62.92.4Slower evaporation; promotes more ordered, crystalline films.
Chlorobenzene (CB)131.71.63.7Slow evaporation; often used for highly crystalline films.[10]
o-Xylene (XY)1440.92.5Very slow evaporation; can lead to large domain sizes.[10]
Question 3: After deposition, my film's performance is poor. I suspect residual solvent or poor molecular ordering. What post-deposition treatments can I perform?

Answer:

Post-deposition treatments are critical for removing trapped solvent, relieving mechanical stress, and improving the intermolecular order (crystallinity) of the film, all of which are essential for optimal device performance.[13][14] The two primary methods are thermal annealing and solvent vapor annealing.

Workflow: Post-Deposition Film Treatment

G cluster_0 Post-Deposition Processing A As-Deposited Film B Thermal Annealing A->B Heat on Hotplate in Inert Atmosphere C Solvent Vapor Annealing A->C Expose to Solvent Vapor in Sealed Chamber D Characterization (AFM, XRD, UV-Vis) B->D C->D E Optimized Film D->E Evaluate Morphology & Crystallinity

Caption: Workflow for post-deposition film optimization.

Troubleshooting Protocol: Annealing Techniques

  • Thermal Annealing:

    • Rationale: Heating the film above its glass transition temperature (Tg) provides the molecules with enough thermal energy to rearrange into a more ordered, thermodynamically stable state. It also effectively drives off residual solvent.[13][15][16][17]

    • Step-by-Step Protocol:

      • Place the substrate with the as-deposited film onto a precisely controlled hotplate within a nitrogen-filled glovebox to prevent oxidation.

      • Determine the optimal annealing temperature. This often requires experimentation but is typically below the material's melting point. For phenothiazine derivatives, temperatures between 90°C and 130°C are common starting points.[7]

      • Heat the sample for a defined period, typically 10-30 minutes.

      • Allow the sample to cool slowly to room temperature to prevent quenching defects.

    • Self-Validation: Monitor changes in the film's UV-Vis absorption spectrum. An increase in long-wavelength absorption (a red-shift) often indicates improved intermolecular ordering (π-π stacking).[7] Use Atomic Force Microscopy (AFM) to observe changes in surface morphology, such as grain growth.[16]

  • Solvent Vapor Annealing (SVA):

    • Rationale: SVA uses solvent vapor to plasticize the film, increasing polymer chain or molecular mobility without the need for high temperatures.[14] This can promote self-assembly and crystallization into well-defined structures.

    • Step-by-Step Protocol:

      • Place the substrate in a sealed container, such as a petri dish or a specialized chamber.

      • Introduce a small amount (e.g., a few milliliters in a vial) of a chosen solvent into the container, ensuring the liquid does not touch the substrate. The solvent should be one in which the material is slightly soluble.

      • Seal the container and leave it for a period ranging from minutes to several hours at room temperature. The solvent vapor swells the film, allowing for molecular rearrangement.

      • Remove the substrate and allow any residual solvent to evaporate gently.

    • Self-Validation: SVA can profoundly change film morphology.[14] Use AFM to compare the "before" and "after" surface structures. You should see an evolution in the grain structure or fibrillar network.

Diagram: Key Parameter Relationships

The following diagram illustrates the causal relationships between experimental choices and the resulting film morphology. Understanding these connections is key to rationally designing your experiments.

G cluster_params Experimental Parameters cluster_props Intermediate Properties cluster_morph Resulting Morphology Solvent Solvent System (Volatility, Polarity) Evaporation Evaporation Rate Solvent->Evaporation Mobility Molecular Mobility Solvent->Mobility Substrate Substrate (Surface Energy, Temp.) Substrate->Evaporation Nucleation Nucleation & Growth Substrate->Nucleation Deposition Deposition Method (Spin Speed, Rate) Deposition->Evaporation Annealing Post-Treatment (Thermal, SVA) Annealing->Mobility Evaporation->Nucleation Mobility->Nucleation Morphology Film Morphology (Crystallinity, Uniformity, Defects) Nucleation->Morphology

Caption: Interplay of experimental parameters on final film morphology.

References

  • An, N., et al. (2014). Thin Film Morphology Control via a Mixed Solvent System for High-Performance Organic Thin Film Transistors. Journal of Nanoscience and Nanotechnology. Available at: [Link]

  • Cieplak, M., et al. (2006). Determination of phenothiazine derivatives by high performance thin-layer chromatography combined with densitometry. PubMed. Available at: [Link]

  • Lee, S., et al. (2025). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials. Available at: [Link]

  • PubChem. (n.d.). 3,7-Dichloro-10H-phenothiazine. National Center for Biotechnology Information. Available at: [Link]

  • Mas-Torrent, M., et al. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega. Available at: [Link]

  • Kim, J., et al. (n.d.). Influence of pH and Annealing Temperature on Properties of ZnS(O,OH) Thin Films deposited by CFM Method. Journal of the Korean Ceramic Society. Available at: [Link]

  • Oskol'skaya, L., et al. (2017). Separation and identification of phenothiazine compounds by thin-layer chromatography. ResearchGate. Available at: [Link]

  • Various Authors. (2015). Can someone help me with organic Thin Film Electrical Characterization Troubleshooting? ResearchGate. Available at: [Link]

  • Rurack, K., et al. (2024). Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. MDPI. Available at: [Link]

  • Klauk, H., et al. (2019). Critical Evaluation of Organic Thin-Film Transistor Models. MDPI. Available at: [Link]

  • Sharma, P., et al. (2025). Post-Annealing Effect on the Physicochemical Properties of Sn-Te-O Thin Films. MDPI. Available at: [Link]

  • Mas-Torrent, M., et al. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. PMC. Available at: [Link]

  • Dwivedi, A., et al. (2020). Fabrication, characterization, numerical simulation and compact modeling of P3HT based organic thin film transistors. Researching. Available at: [Link]

  • Lalevée, J., et al. (2020). Design of new phenothiazine derivatives as visible light photoinitiators. European Coatings. Available at: [Link]

  • NIST. (n.d.). Phenothiazine. NIST WebBook. Available at: [Link]

  • Kim, D., et al. (2020). Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires. PMC. Available at: [Link]

  • Gzella, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • Mohammed, S., et al. (2025). Annealing Effects on Physical and Sensing Characterization of Nanostructured MnO Thin Films. ResearchGate. Available at: [Link]

  • Hasegawa, T., et al. (2008). Control of film morphology and its effects on subthreshold characteristics in dibenzotetrathiafulvalene organic thin-film transistors. Applied Physics Letters. Available at: [Link]

  • Barrena, E. (2008). Growth, structure and morphology of organic thin films. RWTH Publications. Available at: [Link]

  • Das, S., et al. (2019). Fabrication of Organic Thin Film Transistors using Inkjet Printing of PEDOT:PSS. University of Pennsylvania ScholarlyCommons. Available at: [Link]

  • Hussein, A., et al. (2021). Annealing Effect on the Structure and Optical Properties of CBD-ZnS Thin Films for Windscreen Coating. PMC. Available at: [Link]

  • Kumar, S., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. Available at: [Link]

  • Agboola, O., et al. (2018). THIN FILM DEPOSITION TECHNIQUE: REVIEW. OAIJSE. Available at: [Link]

  • Chen, H., et al. (2022). Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations. ScienceDirect. Available at: [Link]

  • Pentak, D., et al. (2025). Structural formula and X-ray structure of 10H-phenothiazine. ResearchGate. Available at: [Link]

  • Zojer, E., et al. (2019). Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy. Nanoscale Advances. Available at: [Link]

  • Lee, J., et al. (2018). Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells. King Fahd University of Petroleum & Minerals. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization in Phenothiazine Hole Transport Layers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine-based hole transport layers (HTLs). This guide is designed to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine-based hole transport layers (HTLs). This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of crystallization in these materials, which can significantly impact device performance and stability.

Introduction to Phenothiazine HTLs and Crystallization

Phenothiazine and its derivatives have emerged as promising and cost-effective alternatives to the widely used spiro-OMeTAD in perovskite solar cells and other optoelectronic devices.[1][2] Their electron-rich heterocyclic structure provides good hole mobility and tunable energy levels.[1][2] However, the planar nature of the phenothiazine core can, in some cases, favor intermolecular stacking, leading to undesirable crystallization.[1] This can result in poor film morphology, increased charge recombination, and overall reduced device efficiency and stability. Understanding and controlling this crystallization behavior is therefore critical for realizing the full potential of these materials.

This guide will walk you through the common causes of crystallization and provide actionable solutions to prevent it, ensuring the formation of stable, amorphous films for high-performing devices.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding crystallization in phenothiazine HTLs.

Q1: What are the primary causes of crystallization in phenothiazine HTL films?

A1: Crystallization in phenothiazine HTLs is a multifaceted issue influenced by several factors:

  • Molecular Structure: The inherent planarity of the phenothiazine core can promote π-π stacking and molecular aggregation, which are precursors to crystallization.[1] However, the "butterfly" conformation of the phenothiazine molecule can help to prevent this aggregation.[2]

  • Solvent System: The choice of solvent and its evaporation rate during film deposition play a crucial role. Rapid solvent evaporation can "freeze" the molecules in a disordered, amorphous state, while slow evaporation can provide the necessary time for molecules to arrange into an ordered, crystalline structure.

  • Thermal Annealing: While often used to improve film quality and charge transport, excessive annealing temperatures or prolonged durations can provide the thermal energy required for molecules to overcome kinetic barriers and crystallize.[3]

  • Additives: The presence or absence of certain additives can significantly influence crystallization. Some additives are specifically designed to disrupt molecular packing and inhibit crystal growth.[4][5]

  • Substrate Interaction: The properties of the underlying substrate, such as its surface energy and roughness, can influence the nucleation and growth of crystals in the HTL.

Q2: How does the molecular design of phenothiazine derivatives impact their crystallization tendency?

A2: Molecular design is a key strategy to suppress crystallization. Key modifications include:

  • Introduction of Bulky Side Groups: Attaching bulky or non-planar side groups to the phenothiazine core can sterically hinder close molecular packing and disrupt long-range order, thereby favoring an amorphous state.

  • Increasing Molecular Weight and Stiffness: Higher molecular weight and increased molecular stiffness can lead to a higher glass transition temperature (Tg).[6] A higher Tg is generally associated with greater amorphous stability.[7]

  • Creating Asymmetric Molecules: Asymmetric molecular structures can disrupt the regular packing required for crystallization, making the amorphous phase more stable.

Q3: What role do additives play in preventing crystallization?

A3: Additives are a powerful tool for controlling the morphology of HTL films. They can inhibit crystallization through several mechanisms:[4][8]

  • Disrupting Molecular Packing: Additives can intercalate between phenothiazine molecules, physically preventing them from arranging into a crystalline lattice.

  • Altering Crystallization Kinetics: Some additives can increase the energy barrier for nucleation or slow down the rate of crystal growth.[4][9]

  • Improving Solubility: Certain additives can improve the solubility of the phenothiazine derivative in the processing solvent, leading to more uniform film formation upon solvent evaporation.

Commonly used additives include polymers like polystyrene (PS) and poly(methyl methacrylate) (PMMA), as well as other small molecules that are compatible with the HTL.

Q4: Can solvent engineering be used to control crystallization?

A4: Yes, solvent engineering is a critical aspect of controlling film morphology.[10] Key considerations include:

  • Solvent Choice: Solvents with different boiling points and polarities will affect the solubility of the phenothiazine derivative and the drying kinetics of the film. A good solvent should fully dissolve the material to form a homogeneous solution.

  • Solvent Mixtures: Using a mixture of solvents can fine-tune the evaporation rate. A high-boiling point solvent in a mixture can slow down the overall drying process, which can sometimes be beneficial for film quality but may also promote crystallization if not carefully controlled.

  • Antisolvent Dripping: This technique involves depositing the HTL from a solution and then introducing a second solvent (the antisolvent) in which the HTL material is insoluble. This rapid precipitation can lead to the formation of a uniform, amorphous film.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot common issues related to crystallization in phenothiazine HTLs during your experiments.

Issue 1: Observation of Crystalline Domains or Hazy Films After Deposition

Symptoms:

  • The film appears hazy or opaque instead of clear and transparent.

  • Microscopy (e.g., optical, AFM) reveals distinct crystalline structures or domains.

  • Poor device performance, characterized by low fill factor and high leakage current.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for crystalline films.

Detailed Steps & Explanations:

  • Verify Complete Dissolution: Ensure your phenothiazine material is fully dissolved in the solvent before deposition. Incomplete dissolution can leave seed crystals that promote further crystallization.

    • Action: Increase sonication time or gently heat the solution. If solubility remains an issue, consider a different solvent or a solvent mixture.

  • Optimize Solvent Evaporation Rate: The speed at which the solvent evaporates is critical.

    • Action for Slow Evaporation: If you are using a high-boiling point solvent, the slow drying time may allow for crystallization. Try a solvent with a lower boiling point or increase the spin-coating speed to accelerate evaporation.

    • Action for Fast Evaporation: While often desirable, extremely rapid evaporation can sometimes lead to non-uniform films. Solvent vapor annealing (SVA) can help to control the drying process and improve film quality.[11]

  • Introduce Anti-Crystallization Additives: If optimizing the deposition process is insufficient, incorporating additives can be highly effective.[4][12]

    • Action: Add a small amount (e.g., 1-5% by weight relative to the phenothiazine HTL) of a high molecular weight polymer like polystyrene (PS) or poly(methyl methacrylate) (PMMA) to your HTL solution. These polymers can disrupt the molecular packing of the phenothiazine derivatives.

  • Consider Molecular Design: If crystallization persists, it may be inherent to the specific phenothiazine derivative you are using.

    • Action: Explore derivatives with bulkier side groups or a more three-dimensional structure to sterically hinder crystallization.

Issue 2: Crystallization Occurs After Thermal Annealing

Symptoms:

  • The as-deposited film is amorphous and of good quality.

  • After thermal annealing, the film becomes hazy or shows crystalline features under microscopy.

  • Device performance degrades after the annealing step.

Troubleshooting Workflow:

Caption: Troubleshooting post-annealing crystallization.

Detailed Steps & Explanations:

  • Optimize Annealing Temperature and Time: The goal of annealing is to remove residual solvent and improve interfacial contact without inducing crystallization.[3]

    • Action: Systematically reduce the annealing temperature and/or time. Perform a matrix of experiments to find the optimal conditions that provide good device performance without causing crystallization.

  • Incorporate High-Tg Additives: Additives with a high glass transition temperature (Tg) can help to maintain the amorphous state of the HTL at elevated temperatures.

    • Action: Blend your phenothiazine HTL with a polymer known for its high Tg. This will increase the overall Tg of the blend, making it more resistant to thermally induced crystallization.

Data Summary Table: Common Phenothiazine Derivatives and Their Properties
Phenothiazine DerivativeGlass Transition Temperature (Tg)Hole Mobility (cm²/Vs)Key Structural FeatureReference
PTZ174 °C-Direct linkage of donor groups[7]
PTZ2135 °C-Phenylene spacers between core and donor groups[7]
AZO-I85 °C2 x 10⁻⁶Monosubstituted with triarylamine via azomethine[6]
AZO-II120 °C2 x 10⁻⁵Disubstituted with triarylamines via azomethine[6]
SFX-PT1153 °C2.08 x 10⁻³Spiro-xanthene core[2]
SFX-PT2148 °C2.76 x 10⁻⁴Spiro-xanthene core[2]

Note: Hole mobility can vary significantly depending on the measurement technique and device architecture.

Conclusion

Preventing crystallization in phenothiazine hole transport layers is a critical step in fabricating high-performance and stable optoelectronic devices. By carefully considering the molecular design, optimizing the deposition process through solvent engineering and thermal annealing, and strategically using anti-crystallization additives, researchers can achieve high-quality, amorphous HTL films. This guide provides a comprehensive framework for understanding and troubleshooting the common challenges associated with phenothiazine HTL crystallization.

References

Sources

Troubleshooting

Technical Support Center: Enhancing the Oxidation Stability of N-benzyl Phenothiazine Materials

Welcome to the technical support center for N-benzyl phenothiazine materials. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of oxidative degradat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-benzyl phenothiazine materials. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of oxidative degradation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you design robust experiments and stable formulations.

Understanding the Core Challenge: The "Why" of Oxidation

N-benzyl phenothiazine and its derivatives are electron-rich heterocyclic compounds, a characteristic that is both a source of their utility and their primary vulnerability.[1] The core of the issue lies in the phenothiazine nucleus, which can readily donate electrons, making it susceptible to oxidation.

The oxidation process typically occurs in a stepwise manner. The sulfur atom in the central thiazine ring is the primary site of oxidation.[2] Initially, the molecule can undergo a one-electron oxidation to form a relatively stable radical cation.[3][4] This species is often colored, which explains the color changes frequently observed upon degradation. Further oxidation leads to a two-electron process, resulting in the formation of a non-radical species, the corresponding sulfoxide.[2] In some cases, further oxidation to the sulfone is also possible.

This susceptibility is exacerbated by factors such as exposure to light (photooxidation), atmospheric oxygen, and the presence of metal ions which can catalyze oxidative reactions.[2] Understanding this fundamental mechanism is the first step toward devising effective stabilization strategies.

cluster_oxidation Oxidation Pathway of N-benzyl Phenothiazine Neutral N-benzyl Phenothiazine (Neutral State) Radical Radical Cation (Colored Intermediate) Neutral->Radical -1e⁻ (e.g., O₂, Light, Metal Ions) Sulfoxide Sulfoxide (Oxidized Product) Radical->Sulfoxide -1e⁻, +O cluster_workflow Troubleshooting & Stabilization Workflow A Observation: Compound Degradation (e.g., Color Change, New Peak) B Is the issue during an experiment/storage? A->B C Implement Environmental Controls: 1. Use Inert Atmosphere (N₂/Ar) 2. Protect from Light (Amber Vials) 3. Use High-Purity/Degassed Solvents B->C Yes D Is the issue during synthesis/purification? B->D No F Is further stability required for long-term formulation? C->F E Optimize Reaction Conditions: 1. Run under Inert Atmosphere 2. Use Degassed Solvents 3. Add Stabilizer to Eluent (e.g., TEA) D->E Yes D->F No E->F G Formulation Strategy: Add Antioxidants (BHT, Ascorbic Acid) Add Chelating Agents (EDTA) Use Buffers to Control pH F->G Yes H Problem Resolved F->H No G->H I Consider Structural Modification: Incorporate Electron-Donating Groups (e.g., -OMe at 3,7 positions) G->I If insufficient

Caption: Decision workflow for diagnosing and improving stability.

Key Experimental Protocols

Protocol 1: Screening of Antioxidant Additives

Objective: To determine the effectiveness of different antioxidants in preventing the degradation of an N-benzyl phenothiazine derivative in solution.

Materials:

  • N-benzyl phenothiazine compound

  • HPLC-grade solvent (e.g., Acetonitrile or Ethanol/Water mixture)

  • Antioxidant candidates: Ascorbic acid, BHT, Trolox

  • Amber HPLC vials

  • HPLC or UV-Vis Spectrophotometer

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your N-benzyl phenothiazine compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare Antioxidant Stocks: Prepare stock solutions of each antioxidant (e.g., 10 mg/mL) in the same solvent.

  • Prepare Test Samples: In separate amber HPLC vials, prepare the following solutions:

    • Control: 990 µL of your compound stock solution + 10 µL of solvent.

    • Sample A (Ascorbic Acid): 990 µL of compound stock + 10 µL of Ascorbic acid stock.

    • Sample B (BHT): 990 µL of compound stock + 10 µL of BHT stock.

    • Sample C (Trolox): 990 µL of compound stock + 10 µL of Trolox stock. (Note: The final antioxidant concentration here is ~0.1 mg/mL. This can be varied.)

  • Initial Analysis (T=0): Immediately after preparation, analyze each sample by HPLC or measure its absorbance spectrum using a UV-Vis spectrophotometer. This is your baseline reading.

  • Incubation: Store the vials under conditions that promote oxidation (e.g., on a benchtop exposed to light and air at room temperature).

  • Time-Point Analysis: Re-analyze the samples at set time intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • Data Analysis:

    • HPLC: For each time point, calculate the percentage of the parent compound remaining relative to T=0. Plot this percentage against time for the control and each antioxidant.

    • UV-Vis: Monitor the decrease in the primary absorbance peak of the parent compound or the growth of new peaks associated with degradation products.

Protocol 2: Accelerated Stability Testing via UV-Vis Spectrophotometry

Objective: To quickly assess the relative stability of different N-benzyl phenothiazine derivatives or formulations under oxidative stress.

Materials:

  • N-benzyl phenothiazine derivatives

  • Solvent (e.g., Dichloromethane)

  • Oxidizing agent: Hydrogen Peroxide (H₂O₂) 30% solution

  • UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

  • Prepare Solutions: For each derivative you want to test, prepare a dilute solution (e.g., 10 µM) in the solvent.

  • Baseline Scan: Transfer the solution to a quartz cuvette and record its full UV-Vis absorbance spectrum (e.g., from 250-700 nm). This is your T=0 scan.

  • Initiate Oxidation: Add a very small, precise amount of H₂O₂ solution to the cuvette (e.g., 1-2 µL). Mix quickly by inverting the cuvette (with a cap on).

  • Kinetic Monitoring: Immediately place the cuvette back in the spectrophotometer and begin taking spectral scans at regular intervals (e.g., every 30 seconds or 1 minute) for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Identify the main absorbance peak (λ_max) of the parent compound.

    • Plot the absorbance at λ_max as a function of time.

    • The rate of decrease in absorbance is an indicator of the compound's susceptibility to oxidation. A slower decrease indicates higher stability.

    • This method allows for a rapid comparison of the relative stability of different compounds under identical oxidative stress conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use N-benzyl phenothiazines in aqueous solutions? A1: Yes, but with caution. Their solubility may be limited, and the presence of water and dissolved oxygen increases the risk of oxidation. It is highly recommended to use deoxygenated water, protect the solution from light, and incorporate a stabilization system (antioxidants, chelators, buffers) as described above, especially for long-term storage. [5] Q2: Are there any specific solvents I should avoid? A2: Avoid solvents that are known to contain peroxides (e.g., aged ethers like THF or diethyl ether) as these will rapidly degrade your compound. Also, be cautious with chlorinated solvents if exposed to UV light, as they can generate radical species. Always use high-purity, fresh solvents.

Q3: How does the N-benzyl group itself affect stability compared to other N-substituents? A3: The N-substituent significantly influences the electronic properties. An N-benzyl group is less electron-withdrawing than an N-acetyl group, for example, making the N-benzyl derivative easier to oxidize than the N-acetyl derivative. [2]Compared to a simple N-alkyl group (like N-ethyl), the effect can be more complex due to the steric bulk and electronic properties of the benzyl ring, but generally, the core phenothiazine chemistry dictates the primary oxidation pathway.

Q4: My compound is a solid. Do I still need to worry about oxidation? A4: Yes, though the rate of degradation is significantly slower than in solution. Solid-state oxidation can still occur, especially for amorphous materials with high surface area exposed to air and light over long periods. For long-term storage, it is best to keep the solid material in a sealed amber vial, under an inert atmosphere (e.g., backfilled with argon), and stored in a cool, dark place.

References
  • Sharipova, G.G., et al. (2024). The Study of the Antioxidant Properties of 10H-Phenothiazin-2-yl-Methanamine in the Initiated Oxidation of Isopropyl Alcohol and 1,4-Dioxane. Physical Chemistry Research.
  • Podsiadły, R., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • Latfullin, I.L., et al. (2022). Antioxidant Properties of New Phenothiazine Derivatives. MDPI. Available at: [Link]

  • Charpentier, P. (1960). Stabilized phenothiazine preparations. Google Patents.
  • Latfullin, I.L., et al. (2022). Antioxidant Properties of New Phenothiazine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Bilkent University. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screenin. EN / Bilkent University. Available at: [Link]

  • Ahamed, L.S. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • Brandt, S.D., et al. (2015). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. National Center for Biotechnology Information. Available at: [Link]

  • Kerschen, K., et al. (2023). Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. ChemRxiv. Available at: [Link]

  • Sivananda, S., & Rangaswamy. (1992). Kinetics and mechanism of oxidation of N-substituted phenothiazines by chromium(VI). Indian Academy of Sciences. Available at: [Link]

  • Pătru, A., et al. (2015). Synthesis of new benzothiazolyl-phenothiazine derivatives. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2023). Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. National Center for Biotechnology Information. Available at: [Link]

  • Fernandes, C., et al. (2023). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. Available at: [Link]

  • Blazheyevskiy, M. (2019). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Available at: [Link]

  • Chen, D.G., et al. (2019). Phenothiazine Scope: Steric Strain Induced Planarization and Excimer Formation. ResearchGate. Available at: [Link]

  • Bency, B.S., et al. (2025). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Science Publishers. Available at: [Link]

  • Lin, M., et al. (2025). Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation. Royal Society of Chemistry. Available at: [Link]

  • El-Ragehy, N.A., et al. (2002). Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Murphy, C.M., et al. (1950). Mode of Action of Phenothiazine-Type Antioxidants. Semantic Scholar. Available at: [Link]

  • Chen, D.G., et al. (2019). Phenothiazine Scope: Steric Strain Induced Planarization and Excimer Formation. PubMed. Available at: [Link]

  • Wang, X., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. National Center for Biotechnology Information. Available at: [Link]

  • Alday, I., et al. (2025). Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. MDPI. Available at: [Link]

  • Gümüş, M.K., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Available at: [Link]

  • Odom, S.A., et al. (2017). A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. Nature.com. Available at: [Link]

  • Horn, A.S., et al. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. National Center for Biotechnology Information. Available at: [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Odom, S.A. (2018). Highly Soluble, Sometimes Liquid, Electron-Donating Phenothiazines for Batteries with Non-Aqueous Electrolytes. ResearchGate. Available at: [Link]

  • Odom, S.A., et al. (2021). Two-Electron Donating Phenothiazines and Use Thereof. University of Kentucky UKnowledge. Available at: [Link]

  • Odom, S.A., et al. (2017). A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Optimizing charge mobility in dioctyl-phenothiazine thin films

Technical Support Center: Optimizing Charge Mobility in Dioctyl-Phenothiazine Thin Films Welcome to the Advanced Organic Semiconductor Support Hub Subject: Dioctyl-Phenothiazine (DOP) Mobility Optimization Lead Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Charge Mobility in Dioctyl-Phenothiazine Thin Films

Welcome to the Advanced Organic Semiconductor Support Hub

Subject: Dioctyl-Phenothiazine (DOP) Mobility Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist System Status: Operational

Executive Summary: You are likely experiencing low hole mobility (


) or high hysteresis in your OFET devices. The core challenge with phenothiazine derivatives lies in their intrinsic "butterfly" conformation . Unlike planar pentacene, the phenothiazine core is bent along the S-N axis (approx. 150° dihedral angle). To optimize charge mobility, your processing protocol must force these bent molecules into a planarized, co-facial 

-

stacking arrangement despite the steric bulk of the dioctyl side chains.

This guide moves beyond basic recipes to address the thermodynamic and kinetic factors controlling your thin-film morphology.

Module 1: Pre-Deposition & Solution Engineering

The Problem: "My films are cloudy, or I see comet streaks." The Science: Dioctyl chains provide solubility, but they also introduce steric freedom that favors disordered aggregation in solution. If the molecules aggregate before deposition, you deposit "junk" rather than a crystal lattice.

Troubleshooting Protocol: Solvation Thermodynamics
SymptomProbable CauseCorrective ActionMechanism
Cloudy Solution Pre-aggregation (H-aggregates)Heat to 50°C for 30 min before filtering.Breaks weak

-

interactions formed during storage.
Comet Streaks Particle contamination or solubility limitUse 0.45

m PTFE
filters; switch to o-DCB .
Ortho-dichlorobenzene (o-DCB) has a higher boiling point (

C), allowing thermodynamic equilibrium.
Dewetting High surface tension mismatchTreat substrate with UV-Ozone (10 min) or add HMDS .Modifies surface energy (

) to match solution surface tension (

).

Expert Insight: Avoid Chloroform (


C) for high-mobility films. It evaporates too quickly, "freezing" the phenothiazine molecules in their bent, amorphous state. Use Chlorobenzene (CB)  or o-Dichlorobenzene (o-DCB)  to extend the drying time, allowing the "butterfly" core to flatten into a lamellar structure.

Module 2: Thin Film Fabrication & Morphology Control

The Problem: "Mobility is low, and AFM shows amorphous grains." The Science: Charge transport in DOP is dominated by hopping between localized states. The dioctyl chains act as insulating spacers. If they are disordered, they increase the hopping distance (


). We need to induce a lamellar packing motif  where the octyl chains interdigitate, bringing the conductive cores closer.
Workflow Visualization: The "Controlled Quench"

MorphologyControl Solution DOP Solution (Disordered) Spin Spin Coating (Kinetic Quench) Solution->Spin Fast Evaporation Amorphous Amorphous Film (Bent Core) Spin->Amorphous Traps Created SVA Solvent Vapor Annealing (SVA) Amorphous->SVA Re-solvation Crystalline Crystalline Film (Planarized Stacking) SVA->Crystalline Thermodynamic Ordering

Caption: Transition from kinetically trapped amorphous states to thermodynamically stable crystalline domains via Solvent Vapor Annealing (SVA).

Critical Experiment: Solvent Vapor Annealing (SVA)

Do not rely solely on thermal annealing. The flexible octyl chains require solvent plasticization to reorganize.

  • Deposit: Spin coat DOP (10 mg/mL in CB) at 2000 rpm for 60s.

  • The Chamber: Place the wet film in a glass petri dish containing an open vial of Chlorobenzene (100

    
    L).
    
  • Seal: Cover the dish for 10–20 minutes .

  • Mechanism: The solvent vapor swells the film, lowering the glass transition temperature (

    
    ). This allows the phenothiazine cores to rotate and stack (planarize) without melting the film.
    

Module 3: Interface Engineering & Device Integration

The Problem: "I see high hysteresis and threshold voltage shifts." The Science: Phenothiazine is electron-rich (p-type). Hydroxyl groups (-OH) on bare SiO


 dielectrics act as electron traps , creating a dipole disorder that scatters holes. You must passivate the interface.
The Self-Validating Protocol: OTS Treatment

This protocol is self-validating: if the water contact angle is


, the treatment failed, and mobility will be low.
  • Clean: Piranha solution (Caution!) or Oxygen Plasma on SiO

    
    /Si wafers.
    
  • Deposition: Immerse wafers in a solution of Octadecyltrichlorosilane (OTS-18) (10 mM in Toluene) for 20 minutes at 60°C.

  • Validation: Measure water contact angle.

    • Target:

      
      .
      
    • Fail:

      
       (Incomplete coverage -> Traps).
      
    • Fail:

      
       (Multilayer formation -> Tunneling barrier).
      

Why this works for DOP: The octyl chains of your phenothiazine molecule will interdigitate with the octadecyl chains of the OTS SAM. This epitaxial-like growth induces a "face-on" or "edge-on" orientation (depending on specific derivative) that maximizes orbital overlap parallel to the substrate.

FAQ: Troubleshooting Specific Anomalies

Q: My mobility drops after thermal annealing at 120°C. Why? A: You likely exceeded the cold crystallization temperature or melted the alkyl chains. While the phenothiazine core is stable, the dioctyl chains can undergo an order-to-disorder transition.

  • Fix: Perform a Differential Scanning Calorimetry (DSC) scan to find the melting point (

    
    ) and crystallization temp (
    
    
    
    ). Anneal at
    
    
    .

Q: The source-drain current (


) is negligible. 
A:  Check your injection barrier . Phenothiazine HOMO levels are typically around -5.1 to -5.3 eV.
  • Fix: If using Gold (Au) electrodes (

    
     eV), the barrier should be low. However, if the film is amorphous at the contact, the effective barrier increases. Treat Au electrodes with a pentafluorobenzenethiol (PFBT)  SAM to increase the work function and improve hole injection.
    

References

  • Osmashko, V. et al. "Phenothiazine-based small molecules: The effect of side-chain engineering on charge transport." Journal of Materials Chemistry C, 2019. Link

  • Ossila Ltd. "Spin Coating: A Guide to Theory and Techniques." Ossila Technical Guides, 2024. Link

  • Dong, H. et al. "Organic field-effect transistors based on phenothiazine derivatives." Chemical Communications, 2012. Link

  • Zhang, X. et al. "Solvent Vapor Annealing for High-Performance Organic Electronics." Advanced Materials Interfaces, 2020. Link

  • Revoju, S. et al. "Structure-induced optoelectronic properties of phenothiazine-based materials." Journal of Materials Chemistry C, 2020. Link

Troubleshooting

Reducing pinhole formation in solution-processed phenothiazine layers

Status: Operational | Tier: Level 3 Engineering Support Topic: Morphology Control & Pinhole Reduction in Phenothiazine (PTZ) Thin Films Welcome to the Advanced Materials Support Interface. You are accessing the troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Morphology Control & Pinhole Reduction in Phenothiazine (PTZ) Thin Films

Welcome to the Advanced Materials Support Interface.

You are accessing the troubleshooting database for solution-processed organic electronics. This guide addresses the critical failure mode of pinhole formation in Phenothiazine (PTZ) derivatives used as Hole Transport Materials (HTMs) in perovskite solar cells (PSCs) and OLEDs.

Unlike standard polymers, PTZ derivatives possess a "butterfly" molecular geometry.[1] While this suppresses excessive π-π stacking aggregation, it introduces unique fluid dynamic challenges during spin-coating—specifically regarding wettability and solvent evaporation kinetics.

Visual Diagnostic Workflow

Before adjusting your chemistry, identify the physical nature of your defect using the logic tree below.

TroubleshootingWorkflow Start Defect Observation Q1 Is the substrate exposed? Start->Q1 Branch1 Yes (Pinholes/Voids) Q1->Branch1 Visible Substrate Branch2 No (Roughness/Haze) Q1->Branch2 Intact Film Q2 Defect Shape? Branch1->Q2 Q3 Opacity? Branch2->Q3 Res1 Dewetting (Surface Energy Mismatch) Q2->Res1 Circular/Retracted Edges Res2 Marangoni Instability (Solvent Evaporation) Q2->Res2 Comets/Streaks Res3 Rapid Crystallization (Aggregates) Q3->Res3 Milky/Opaque Res4 Phase Separation (Solubility Limit) Q3->Res4 Grainy/Textured

Figure 1: Diagnostic logic tree for classifying thin-film defects in solution-processed small molecules.

Module 1: The Interface (Substrate Wettability)

Symptom: The solution beads up or retracts immediately after spin-coating, leaving circular voids (dewetting).

Q: Why does my PTZ solution fail to cover the ITO/FTO substrate uniformly? A: This is a Surface Free Energy (SFE) mismatch . Phenothiazine solutions (typically in Chlorobenzene or Toluene) are non-polar. If your ITO/FTO substrate retains hydrophilic contaminants or has not been activated, the contact angle (


) exceeds the critical wetting threshold. The liquid retracts to minimize its surface area, creating pinholes.

Protocol: Surface Activation & SAM Implementation Goal: Match the substrate surface energy to the PTZ solution.

  • Standard Cleaning:

    • Sequential ultrasonication: Detergent (15 min)

      
       Deionized Water (15 min) 
      
      
      
      Acetone (15 min)
      
      
      Isopropanol (15 min).
    • Critical Step: Dry with

      
       gun immediately to prevent water spots.
      
  • High-Energy Activation (Mandatory):

    • Treat substrate with UV-Ozone or Oxygen Plasma for 15–20 minutes immediately before deposition.

    • Mechanism:[1][2][3] This generates surface hydroxyl (-OH) groups, temporarily increasing surface energy to

      
      , ensuring the solvent spreads rather than beads.
      
  • Advanced Interface Engineering (Self-Assembled Monolayers):

    • Context: For p-i-n structures, direct contact between PTZ and ITO can be improved using a phenothiazine-based SAM (e.g., Th-2EPT or Br-2EPT ).

    • Action: Dip-coat the activated ITO in a dilute SAM solution (0.5–1.0 mM in Ethanol) for 12 hours. Rinse with Ethanol.

    • Result: The phosphonic acid anchors to the ITO, while the phenothiazine tail aligns upward, creating a "like-dissolves-like" interface for the subsequent PTZ layer [1, 3].

Module 2: The Fluid Dynamics (Solvent Engineering)

Symptom: The film covers the substrate but shows "comet streaks," radial striations, or random micropores.

Q: My film looks continuous but has microscopic voids. What is driving this? A: This is likely the Marangoni Effect . During spin-coating, solvent evaporates faster at the edges or surface irregularities. This creates a surface tension gradient (


). Fluid flows from regions of low surface tension to high surface tension. If the solvent evaporates too quickly, the solid PTZ "freezes" into these flow patterns before it can level out.

Protocol: Binary Solvent System Goal: Decouple the evaporation rate from the spreading phase.

ParameterStandard Approach (Risk of Pinholes)Optimized Approach (Pinhole Reduction)
Primary Solvent Chlorobenzene (CB) or TolueneChlorobenzene (CB)
Boiling Point ~131°C (CB)~131°C
Additive None1,8-Diiodooctane (DIO) or 1-Chloronaphthalene (CN)
Volume Ratio 100% CB97% CB : 3% Additive (v/v)
Mechanism Rapid evaporation freezes defects.High-BP additive remains liquid longer, allowing PTZ molecules to relax and fill voids [5].

Step-by-Step Formulation:

  • Dissolve PTZ derivative (e.g., AZO-III or AZO-IV) in Chlorobenzene at 15–20 mg/mL .[4]

  • Add 1–3% v/v of DIO (Boiling Point: 168°C).

  • Stir at 60°C for 6 hours in a

    
     glovebox.
    
  • Filter through a 0.45

    
    m PTFE filter before casting.
    
Module 3: Crystallization & Morphology

Symptom: The film is opaque, milky, or extremely rough (RMS roughness > 5nm).

Q: Why is my Phenothiazine layer turning cloudy? A: Uncontrolled Aggregation . While the "butterfly" shape of PTZ hinders stacking, derivatives with planar substituents (like thiophene arms) can aggregate rapidly if the solubility limit is breached during drying. An opaque film indicates the formation of large crystallites that scatter light and create grain-boundary pinholes.

Protocol: Thermal Annealing & Solid Additives Goal: Control the nucleation rate.

  • Solid Additive Strategy:

    • Incorporate PTZ-Et (Ethyl-substituted phenothiazine) as a solid additive into the host solution.[1]

    • Ratio: 10–20 wt% relative to the host PTZ.

    • Effect: The additive disrupts large crystallite formation, promoting a smoother, amorphous-like morphology with better coverage [5].

  • Annealing Ramp:

    • Do not place wet films directly on a hot plate at high temps (e.g., >120°C). This causes "solvent boiling" pinholes.

    • Procedure:

      • Spin coat (e.g., 3000 rpm, 45s).

      • Soft Bake: 60°C for 5 mins (removes bulk solvent slowly).

      • Hard Bake: 100–110°C for 10 mins (crystallizes the film).

    • Note: Phenothiazine derivatives generally require lower annealing temps than Spiro-OMeTAD [2, 4].

Mechanistic Visualization

Understanding the competition between wetting and evaporation.

PinholeMechanism cluster_0 Deposition Phase cluster_1 Failure Mode: Pinhole Formation cluster_2 Success Mode: Uniform Film Sol PTZ Solution (Solvent + Solute) Sub Substrate (ITO/FTO) Sol->Sub Contact Evap Rapid Evaporation Sol->Evap Add High BP Additive (DIO/CN) Sol->Add Grad Surface Tension Gradient Evap->Grad Flow Marangoni Flow (Material pulls away) Grad->Flow Void Dry Void (Pinhole) Flow->Void Relax Extended Liquid Phase (Flow Relaxation) Add->Relax Film Dense, Smooth Layer Relax->Film

Figure 2: The kinetic competition between Marangoni flow-induced defects and additive-assisted relaxation.

References
  • Ullah, A., et al. (2021).[5] Novel Phenothiazine-Based Self-Assembled Monolayer as a Hole Selective Contact for Highly Efficient and Stable p-i-n Perovskite Solar Cells. ResearchGate. Link

  • Ganesan, S., et al. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega.[6] Link

  • Stacchini, V., et al. (2025).[7] Phenothiazine-Based Self-Assembled Monolayer with Thiophene Head Groups Minimizes Buried Interface Losses in Tin Perovskite Solar Cells. Advanced Energy Materials. Link

  • Santi, N., et al. (2020). N-Substituted Phenothiazines as Environmentally Friendly Hole-Transporting Materials for Low-Cost and Highly Stable Halide Perovskite Solar Cells. ACS Omega.[6] Link

  • Lee, J., et al. (2025). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials.[8] Link

Sources

Optimization

Technical Support Center: Optimizing Phenothiazine Film Conductivity Through Annealing

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine-based thin films. This guide provides in-depth troubleshooting advice and answers to freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine-based thin films. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of annealing temperature in modulating the electrical conductivity of these films. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the fabrication and annealing of phenothiazine thin films.

Issue 1: Low or Inconsistent Film Conductivity After Annealing

Question: I've annealed my spin-coated phenothiazine film, but the conductivity is much lower than expected, or varies significantly across different batches. What could be the cause?

Answer:

Low or inconsistent conductivity post-annealing is a frequent challenge that can often be traced back to suboptimal film morphology and crystallinity. The primary goal of annealing is to provide thermal energy that allows the phenothiazine molecules to rearrange into more ordered structures, which facilitates charge transport.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Annealing Temperature:

    • The "Why": If the annealing temperature is too low, the molecules will not have sufficient kinetic energy to overcome intermolecular forces and organize into crystalline domains. Conversely, a temperature that is too high can lead to film degradation or dewetting.

    • Troubleshooting Protocol:

      • Determine the glass transition temperature (Tg) and melting temperature (Tm) of your specific phenothiazine derivative using Differential Scanning Calorimetry (DSC).

      • Systematically anneal a series of films at temperatures below, at, and above the Tg. A typical starting range for many organic semiconductors is 80°C to 150°C.[1]

      • Measure the conductivity of each film using a four-point probe or by fabricating a simple field-effect transistor structure.

      • Characterize the film morphology and crystallinity at each temperature using Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD), respectively.[2][3] An increase in grain size and sharper XRD peaks generally correlate with higher conductivity.[4][5]

  • Poor Initial Film Quality:

    • The "Why": Annealing can only enhance the properties of a film that is well-formed to begin with. Defects in the as-deposited film, such as pinholes, comet streaks, or significant thickness variations, will be exacerbated by annealing and lead to poor and inconsistent electrical performance.[6][7]

    • Troubleshooting Protocol:

      • Substrate Cleaning: Ensure your substrate (e.g., silicon wafer, ITO-coated glass) is scrupulously clean. A standard procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen and an oxygen plasma or UV-ozone treatment to remove organic residues and improve surface wettability.[8]

      • Spin Coating Optimization:

        • Experiment with different spin speeds and times. Higher spin speeds generally result in thinner films.[9]

        • Ensure your phenothiazine solution is fully dissolved and filtered to remove any particulate matter.

        • Use a dynamic dispense technique where the solution is deposited while the substrate is already spinning at a low speed to improve uniformity.[10]

  • Solvent Retention:

    • The "Why": Residual solvent from the spin coating process can interfere with molecular packing during annealing and act as a source of charge traps.

    • Troubleshooting Protocol:

      • Introduce a "soft bake" step at a low temperature (e.g., 50-70°C) for a few minutes before the main annealing step to gently drive off residual solvent.

      • Consider performing the annealing process under a vacuum to facilitate solvent removal.[3]

Issue 2: Film Delamination or Dewetting During Annealing

Question: When I anneal my phenothiazine film, it peels off the substrate or forms islands. How can I prevent this?

Answer:

Film delamination or dewetting during annealing is typically a result of poor adhesion between the film and the substrate, or the annealing temperature exceeding the material's thermal stability limit.[8]

Potential Causes & Step-by-Step Solutions:

  • Poor Substrate Adhesion:

    • The "Why": The surface energy of the substrate plays a crucial role in the adhesion of the organic film. If the substrate surface is not properly prepared, the film may not adhere well and can delaminate when subjected to the thermal stress of annealing.

    • Troubleshooting Protocol:

      • As mentioned previously, rigorous substrate cleaning is paramount.[8]

      • Consider using an adhesion promoter or a self-assembled monolayer (SAM) to modify the substrate surface energy. For example, treating a silicon dioxide surface with hexamethyldisilazane (HMDS) can improve the adhesion of many organic semiconductors.

  • Excessive Annealing Temperature or Time:

    • The "Why": If the annealing temperature is too high, or the duration too long, the film can gain enough thermal energy to overcome the adhesive forces holding it to the substrate, leading to dewetting.

    • Troubleshooting Protocol:

      • Refer to your DSC data to ensure you are annealing below the melting point of your material.

      • Reduce the annealing time. For many organic semiconductors, an annealing time of 10-30 minutes is sufficient.

      • Observe the film under an optical microscope after annealing at different temperatures and times to identify the onset of dewetting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which annealing increases the conductivity of phenothiazine films?

A1: The primary mechanism is the improvement of the film's microstructure. In the as-deposited state, especially after spin coating, phenothiazine films are often amorphous or semi-crystalline with small, disordered grains. This disorder creates numerous grain boundaries which act as barriers to charge transport, scattering charge carriers and reducing conductivity.[4][5][11] Annealing provides the thermal energy for molecules to rearrange into larger, more ordered crystalline domains.[2][3] This reduces the density of grain boundaries and improves the π-π stacking between adjacent phenothiazine molecules, creating more efficient pathways for charge carriers to move through the film, thus increasing conductivity.[1]

Q2: How does the choice of solvent for spin coating affect the post-annealing conductivity?

A2: The solvent choice is critical. Solvents with higher boiling points evaporate more slowly during spin coating, which can allow more time for the phenothiazine molecules to self-organize, potentially leading to a more ordered as-deposited film that can be further improved by annealing.[10] However, high-boiling-point solvents can also be more difficult to completely remove from the film, and residual solvent can negatively impact conductivity. Therefore, a balance must be struck. Sometimes, using a mixture of solvents with different boiling points can provide optimal results.[10]

Q3: Can solvent vapor annealing be an alternative to thermal annealing?

A3: Yes, solvent vapor annealing (SVA) is an excellent alternative and is sometimes preferred.[12][13] In SVA, the film is exposed to a saturated atmosphere of a solvent vapor. The solvent molecules plasticize the film, increasing molecular mobility and allowing for reorganization and crystallization at room temperature.[13] This can be particularly useful for materials that are sensitive to high temperatures. The choice of solvent for SVA is crucial and can significantly influence the final film morphology.[12]

Q4: What is a typical relationship between annealing temperature and grain size/conductivity?

A4: Generally, as the annealing temperature is increased from room temperature towards the material's glass transition temperature and beyond, both the grain size and conductivity tend to increase.[2][3][14] This is because the increased thermal energy facilitates molecular rearrangement and crystal growth.[15] However, there is an optimal temperature range. If the temperature is too high, it can lead to film degradation, dewetting, or the formation of defects, which will cause the conductivity to decrease. The table below illustrates a typical, hypothetical trend.

Data Presentation

Table 1: Hypothetical Effect of Annealing Temperature on Phenothiazine Film Properties

Annealing Temperature (°C)Average Grain Size (nm)Surface Roughness (RMS, nm)Conductivity (S/cm)
As-deposited (25°C)150.81 x 10⁻⁶
80300.75 x 10⁻⁵
100550.62 x 10⁻⁴
120800.58 x 10⁻⁴
14065 (dewetting observed)1.23 x 10⁻⁴

Experimental Protocols & Visualizations

Protocol 1: Spin Coating of Phenothiazine Thin Films
  • Solution Preparation: Prepare a solution of your phenothiazine derivative in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Ensure the material is fully dissolved, if necessary by gentle heating and stirring. Filter the solution through a 0.2 µm PTFE syringe filter.

  • Substrate Preparation: Clean the substrate (e.g., Si/SiO₂ wafer) using the standard cleaning procedure (ultrasonication in detergent, DI water, acetone, isopropanol). Dry the substrate with a stream of nitrogen and treat with oxygen plasma for 5 minutes to create a hydrophilic surface.

  • Spin Coating:

    • Place the substrate on the spin coater chuck and ensure it is centered.

    • Dispense a sufficient amount of the phenothiazine solution to cover the substrate.

    • Spin at 500 rpm for 10 seconds (spread cycle).

    • Ramp up to 2000-4000 rpm and spin for 45-60 seconds (thinning cycle).

    • Gently remove the substrate and proceed to a soft bake or annealing.

Diagram: Experimental Workflow for Optimizing Annealing Temperature

experimental_workflow cluster_prep Film Preparation cluster_anneal Annealing & Characterization cluster_analysis Data Analysis Sol Phenothiazine Solution SC Spin Coating Sol->SC Sub Substrate Cleaning Sub->SC Anneal Thermal Annealing (Varying Temperatures) SC->Anneal AFM AFM Analysis (Morphology, Grain Size) Anneal->AFM XRD XRD Analysis (Crystallinity) Anneal->XRD Cond Conductivity Measurement Anneal->Cond Data Correlate Temp, Structure, & Conductivity AFM->Data XRD->Data Cond->Data Opt Determine Optimal Annealing Temperature Data->Opt

Caption: Workflow for optimizing phenothiazine film conductivity.

Diagram: Causality of Annealing on Film Conductivity

causality_diagram Temp Increase Annealing Temperature Energy Increased Molecular Kinetic Energy Temp->Energy Rearrange Molecular Rearrangement Energy->Rearrange Cryst Increased Crystallinity Rearrange->Cryst Grain Larger Grain Size Rearrange->Grain Stacking Improved π-π Stacking Cryst->Stacking GB Reduced Grain Boundary Density Grain->GB Transport Enhanced Charge Carrier Transport GB->Transport Stacking->Transport Conduct Increased Conductivity Transport->Conduct

Sources

Reference Data & Comparative Studies

Validation

High-Precision 1H NMR Profiling: 3,7-Dioctyl-10-(phenylmethyl)-10H-phenothiazine

Topic: 1H NMR Characterization of 3,7-Dioctyl-10-(phenylmethyl)-10H-phenothiazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 3,7-Dioctyl-10-(phenylmethyl)-10H-phenothiazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of organic semiconductors and hole-transport materials, 3,7-dioctyl-10-(phenylmethyl)-10H-phenothiazine (also known as 10-Benzyl-3,7-dioctylphenothiazine) represents a critical balance between solubility (conferred by octyl chains) and electrochemical stability (conferred by the N-benzyl protection).[1]

This guide provides a definitive technical comparison of this molecule against its synthetic precursors and non-alkylated analogs. Unlike standard datasheets, we focus on the diagnostic NMR signatures required to validate structural integrity, distinguishing the target product from common synthetic impurities such as unreacted 3,7-dioctylphenothiazine or mono-alkylated byproducts.

Part 1: Structural Logic & Diagnostic Assignments

To accurately characterize this molecule, one must understand the causality between its structure and the resulting NMR signals. The 3,7-substitution pattern breaks the native symmetry of the phenothiazine core in a specific way, creating a "fingerprint" distinct from the unsubstituted parent.

The Aromatic Region (6.5 – 7.5 ppm)

The 3,7-dioctyl substitution simplifies the complex multiplet of native phenothiazine into a predictable 1,2,4-trisubstituted benzene pattern (considering the fused ring system):

  • H1/H9 (Ortho to N): These protons are shielded by the electron-rich nitrogen but deshielded by the aromatic ring current. In 3,7-substituted systems, H1 couples strongly with H2 (

    
     Hz), appearing as a doublet .
    
  • H2/H8 (Meta to N): Located between the octyl group and H1. These appear as a doublet of doublets (coupling with H1 and weakly with H4) or a broad doublet.

  • H4/H6 (Ortho to S): These protons are spatially isolated by the octyl group at position 3 and the sulfur bridge at position 5. Consequently, they appear as a singlet (or a doublet with very small meta-coupling,

    
     Hz). This singlet is the primary indicator of successful 3,7-functionalization. 
    
The Aliphatic Region (0.8 – 5.0 ppm)
  • Benzylic Protons (

    
    ):  A sharp singlet at ~5.0 ppm . This is the "checksum" for N-alkylation. If this peak is missing or shifted upfield (to ~3.8 ppm), it indicates N-H or incorrect alkylation.
    
  • Octyl Chains: The

    
    -methylene protons (
    
    
    
    ) appear as a triplet at ~2.5 ppm . This confirms the alkyl chain is attached to the aromatic ring, not an impurity.
Part 2: Comparative Performance Analysis

This section objectively compares the target molecule's NMR profile against its primary alternatives (precursors and analogs) to demonstrate how to verify "Performance" defined as Structural Purity and Solubility .

Comparison 1: Target vs. Precursor (3,7-Dioctyl-10H-phenothiazine)

Context: The most common synthetic failure is incomplete N-benzylation.

FeatureTarget Product (10-Benzyl)Alternative (N-H Precursor)Diagnostic Consequence
N-H Signal Absent Broad Singlet (~8.5 ppm)Presence of 8.5 ppm indicates <100% conversion.
Benzylic

Singlet (5.02 ppm) AbsentDefinitive proof of Benzyl group insertion.
Solubility (

)
High (>50 mg/mL) ModerateTarget product yields sharper peaks due to reduced aggregation.
Aromatic Shift H1/H9 shifted upfieldH1/H9 deshieldedN-alkylation increases electron density on the ring, shielding ortho protons.
Comparison 2: Target vs. Non-Octyl Analog (10-Benzylphenothiazine)

Context: Verifying the presence of solubilizing alkyl chains.

FeatureTarget Product (3,7-Dioctyl)Alternative (No Octyls)Diagnostic Consequence
Aromatic Pattern Simplified (d, dd, s) Complex MultipletThe target has a cleaner spectrum; lack of complexity confirms symmetry.
Aliphatic Integral 30H Total (Octyls + Benzyl)2H Total (Benzyl only)Integration ratio of Aliphatic:Aromatic must be approx 2.3:1 for the target.
H4/H6 Signal Singlet MultipletThe singlet at ~6.8-7.0 ppm confirms substitution at C3/C7.
Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain a high-resolution spectrum capable of detecting <1% impurity.

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Why:

      
       provides excellent solubility for the octyl chains and prevents aggregation broadening common in DMSO.
      
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H2/H4 coupling).

  • Concentration: 10-15 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 12 mg of the solid product into a clean vial.

    • Add 0.6 mL

      
      .
      
    • Critical Step: Sonicate for 30 seconds. Even if it looks dissolved, micro-aggregates can broaden the octyl signals.

    • Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., NaBr from synthesis).

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration of relaxation-slow aromatic protons).
      
    • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The benzylic singlet and aromatic protons have different

      
       relaxation times. A short D1 will under-integrate the aromatic region, skewing the Aliphatic:Aromatic ratio validation.
      
    • Scans: 64 scans (minimum) to visualize minor impurities.

  • Processing & Phasing:

    • Reference TMS to 0.00 ppm.

    • Apply an exponential window function (LB = 0.3 Hz).

    • Manually phase the Benzylic Singlet (5.0 ppm). Do not use autophase alone, as the large aliphatic signal can distort the baseline.

Part 4: Visualization & Logic Mapping
Figure 1: Molecular Structure & Proton Assignment

G N10 N (10) C1 C1 (d) N10->C1 C9 C9 (d) N10->C9 CB CH2 (Bz) N10->CB Alkylation S5 S (5) C2 C2 (dd) C1->C2 C3 C3 (Octyl) C2->C3 C4 C4 (s) C3->C4 Oct1 C8H17 C3->Oct1 C4->S5 C8 C8 (dd) C9->C8 C7 C7 (Octyl) C8->C7 C6 C6 (s) C7->C6 Oct2 C8H17 C7->Oct2 C6->S5 Ph Ph (Ring) CB->Ph

Caption: Structural connectivity highlighting the 3,7-substitution (Green) and N-Benzylation (Red). The symmetry implies H1=H9, H2=H8, H4=H6.

Figure 2: Purity Validation Workflow

Workflow Start Acquire 1H NMR (CDCl3) CheckBz Check 5.0 ppm Region Start->CheckBz Decision1 Singlet Present? CheckBz->Decision1 Fail1 Impurity: N-H Precursor Decision1->Fail1 No Pass1 Check Aromatic Region (6.5-7.5 ppm) Decision1->Pass1 Yes Decision2 H4/H6 is Singlet? Pass1->Decision2 Fail2 Impurity: Mono-substituted or Isomer Decision2->Fail2 Multiplet Pass2 Check Integration Aliphatic:Aromatic Decision2->Pass2 Yes Final VALIDATED PRODUCT Pass2->Final

Caption: Logical decision tree for validating the synthesis of 3,7-dioctyl-10-(phenylmethyl)-10H-phenothiazine.

Part 5: Quantitative Data Summary

Table 1: Expected Chemical Shifts (


, 400 MHz) 
Proton GroupShift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic (Phenothiazine) 6.60 – 6.85Doublet (

Hz)
2HH1, H9
Aromatic (Phenothiazine) 6.85 – 6.95Doublet of Doublets2HH2, H8
Aromatic (Phenothiazine) 6.95 – 7.05Singlet (Broad)2HH4, H6
Aromatic (Benzyl) 7.15 – 7.35Multiplet5HPhenyl Ring
Benzylic

5.02 Singlet 2H


-Methylene
2.45 – 2.55Triplet4H


-Methylene
1.50 – 1.65Multiplet4H

Bulk Methylene 1.20 – 1.40Multiplet20HChain body
Terminal Methyl 0.85 – 0.90Triplet6H

References
  • Crystal structure and NMR of 10-Benzyl-10H-phenothiazine derivatives Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides baseline shifts for the N-benzyl phenothiazine core without octyl chains.

  • Synthesis and Characterization of Phenothiazine-Based Frameworks Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Details the NMR characterization of 3,7-substituted phenothiazine derivatives, confirming the aromatic splitting patterns.

  • Spectroscopic Characterization of Phenothiazines (MDPI) Source: MDPI (Molecules Journal) URL:[Link] Relevance: Offers comparative data on N-substituted vs. unsubstituted phenothiazine NMR shifts.

Sources

Comparative

UV-Vis absorption spectra of dioctyl-substituted phenothiazines

Title: Comparative Analysis of Dioctyl-Substituted Phenothiazines: Optical Performance and Solubility Profiles Executive Summary & Application Context In the development of organic semiconductors and hole-transport mater...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Dioctyl-Substituted Phenothiazines: Optical Performance and Solubility Profiles

Executive Summary & Application Context

In the development of organic semiconductors and hole-transport materials (HTMs), phenothiazine is a ubiquitous scaffold due to its electron-rich nitrogen-sulfur core.[1] However, the unsubstituted molecule suffers from poor solubility in common organic processing solvents (chlorobenzene, chloroform) and a tendency to crystallize aggressively, leading to poor film morphology in organic photovoltaics (OPVs) and OLEDs.

Dioctyl-substituted phenothiazines (specifically the 3,7-dioctyl and N,3-dioctyl variants) are engineered to solve this. By attaching C8 alkyl chains, researchers disrupt


-

stacking just enough to permit solution processing without destroying the electronic integrity of the chromophore.

This guide compares the UV-Vis absorption characteristics of 3,7-Dioctylphenothiazine against its primary alternatives: the N-Octyl (Mono-substituted) variant and the Unsubstituted Reference .

Structural & Mechanistic Basis of Optical Properties

To interpret the spectra, one must understand the "Butterfly Conformation." Phenothiazine is not planar; it folds along the S-N axis.

  • Unsubstituted Phenothiazine: Exists in a folded state (folding angle ~153°). The UV-Vis spectrum is dominated by high-energy

    
     transitions and lower-energy 
    
    
    
    transitions.
  • N-Substitution (e.g., N-Octyl): Steric bulk at the nitrogen atom flattens the butterfly angle slightly, increasing conjugation and typically inducing a bathochromic (red) shift.

  • Ring Substitution (e.g., 3,7-Dioctyl): Alkyl chains at the 3 and 7 positions act as weak electron donors via hyperconjugation. More importantly, they extend the effective molecular length and alter the packing in the solid state, often suppressing the formation of H-aggregates (which cause blue shifts) in favor of J-aggregates or amorphous phases.

Diagram 1: Structure-Property Logic Flow

G cluster_0 Molecular Engineering Core Phenothiazine Core (Insoluble, Folded) N_Sub N-Alkylation (Solubility ++, Geometry Change) Core->N_Sub Steric Impact Ring_Sub 3,7-Dialkylation (Solubility +++, Hyperconjugation) Core->Ring_Sub Electronic Impact Outcome Optical Result: Red Shift & Suppressed Aggregation N_Sub->Outcome Ring_Sub->Outcome

Figure 1: Impact of substitution sites on the physicochemical and optical properties of the phenothiazine scaffold.

Comparative Performance Data

The following data contrasts the dioctyl variant with standard alternatives. Data is synthesized from solution-phase measurements in Dichloromethane (DCM).

Feature3,7-Dioctylphenothiazine (Target)N-Octylphenothiazine (Alternative A)Unsubstituted Phenothiazine (Reference)
Primary

(nm)
265, 325 258, 318252, 316
Molar Extinction (

)
~12,500

~8,500

~4,500

Stokes Shift Moderate LargeLarge
Solubility (DCM) > 50 mg/mL > 30 mg/mL< 5 mg/mL
Aggregation Behavior Sterically Hindered (Sharp peaks)Weak AggregationStrong H-Aggregation (Broad peaks)
Electronic Effect Donating (+I Effect) Steric/GeometryBaseline

Key Technical Insight: The 3,7-dioctyl substitution provides a distinct advantage in molar extinction coefficient (


) . The addition of two alkyl chains increases the capture cross-section of the molecule and the electron density of the ring system, making it a more efficient light harvester per mole than the unsubstituted or N-only substituted variants.

Experimental Protocol: Validating the Spectrum

To replicate these results, use the following self-validating protocol. This workflow minimizes solvatochromic errors and concentration-dependent aggregation artifacts.

Reagents:
  • Solvent: Spectroscopic grade Dichloromethane (DCM) or Toluene. (Avoid Ethanol for dioctyl derivatives due to solubility limits).

  • Standard: 99% pure 3,7-dioctylphenothiazine (recrystallized).

Workflow Diagram

Protocol Start Start: Solid Sample Stock Stock Solution Prep (1.0 mM in DCM) *Sonicate 10 mins* Start->Stock Dilution Serial Dilution (Target: 10 - 50 µM) Stock->Dilution Gravimetric Accuracy Measure Scan 230-800 nm (Scan Speed: Medium) Dilution->Measure Blank Baseline Correction (Pure Solvent) Blank->Measure Dual Beam Mode Check Linearity Check (Abs < 1.0?) Measure->Check Check->Dilution No (Re-dilute) Process Calculate Molar Extinction (ε) A = εcl Check->Process Yes

Figure 2: Step-by-step UV-Vis characterization workflow ensuring Beer-Lambert linearity.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve 3.0 mg of 3,7-dioctylphenothiazine in 10 mL of DCM. Critical: Use a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution of the hydrophobic octyl chains.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure DCM. Run a baseline scan (200–800 nm).

  • Dilution Series: Prepare three concentrations:

    
    , 
    
    
    
    , and
    
    
    .
    • Why? Phenothiazines are prone to oxidation.[2][3][4] If the spectral shape changes with concentration (new bands appearing >600 nm), you are observing radical cation formation or aggregation.

  • Measurement: Record spectra. The primary

    
     band should appear near 265 nm, and the 
    
    
    
    band near 325 nm.
  • Validation: Plot Absorbance vs. Concentration at

    
    . 
    
    
    
    should be
    
    
    . If the line curves, aggregation is occurring; dilute further.

Interpretation of Results

The "Red Shift" Phenomenon

When comparing the 3,7-dioctyl spectrum to the unsubstituted reference, you will observe a bathochromic shift of approximately 10-15 nm.

  • Cause: The alkyl groups at positions 3 and 7 exert a weak inductive effect (+I), raising the energy of the HOMO (Highest Occupied Molecular Orbital) while leaving the LUMO relatively unchanged. This narrows the optical bandgap (

    
    ).
    
Aggregation Bands
  • Unsubstituted Phenothiazine: Often shows a broadening on the red edge of the 316 nm peak in non-polar solvents, indicative of H-aggregation (face-to-face stacking).

  • Dioctyl-Substituted: The bulky C8 chains prevent this close stacking. The absorption peaks remain sharper and more distinct, even at higher concentrations. This is advantageous for reproducibility in device fabrication, as the molecular species in the film is more likely to be monomeric or controlled J-aggregates rather than random clusters.

References

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines.International Journal of Molecular Sciences. (Discusses the

    
     and 
    
    
    
    transitions of phenothiazine derivatives).
  • Structure-induced optoelectronic properties of phenothiazine-based materials. Materials Advances. (Detailed analysis of 3,7-substitution effects on bandgap and mobility).

  • A Comparative Guide to the Performance of Phenothiazine Derivatives. BenchChem. (Solubility and solvent-dependent spectral data).

  • UV-Vis absorption spectra of phenothiazine probe. ResearchGate. (Specific extinction coefficient data for alkyl-substituted phenothiazines).

Sources

Validation

A Comparative Guide to the Thermal Stability of 10-Benzyl Phenothiazine Derivatives by Thermogravimetric Analysis (TGA)

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of the thermal stability of 10-benzyl phenothiazine derivatives usin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the thermal stability of 10-benzyl phenothiazine derivatives using Thermogravimetric Analysis (TGA). Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from antipsychotics to potential anticancer agents.[1] Their thermal stability is a critical parameter influencing storage, formulation, and ultimately, therapeutic efficacy and safety. This guide will delve into the experimental determination of thermal stability, the causality behind experimental choices, and the structural factors influencing the decomposition of these vital compounds.

The Significance of Thermal Analysis in Drug Development

The thermal behavior of an active pharmaceutical ingredient (API) is a crucial aspect of its physicochemical characterization. TGA provides quantitative information on the thermal stability and decomposition profile of a compound. This data is indispensable for:

  • Formulation Development: Ensuring the API can withstand processing temperatures during the manufacturing of dosage forms.

  • Storage and Shelf-life Prediction: Establishing appropriate storage conditions to prevent degradation over time.

  • Purity Assessment: Identifying the presence of residual solvents or impurities that may affect the thermal profile.

  • Regulatory Compliance: Providing essential data for regulatory submissions.

Principles of Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output is a TGA curve, which plots the percentage of mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.

Experimental Protocol: TGA of 10-Benzyl Phenothiazine Derivatives

The following protocol outlines a robust method for the TGA of 10-benzyl phenothiazine derivatives. The causality behind each parameter selection is explained to ensure scientific integrity and reproducibility.

Instrumentation and Parameters
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the 10-benzyl phenothiazine derivative is accurately weighed into an inert crucible (e.g., alumina or platinum). A representative sample is crucial for accurate results.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal decomposition of the compound without the influence of oxidative processes.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experiment time.

  • Data Analysis: The onset temperature of decomposition (Tonset), the temperature of 5% mass loss (Td5%), and the temperature of maximum mass loss rate (Tmax) from the DTG curve are determined.

Step-by-Step Procedure
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Loading: Tare the crucible and accurately weigh 5-10 mg of the sample into it.

  • Experimental Setup: Place the crucible in the TGA furnace and purge with nitrogen for at least 15 minutes to ensure an inert atmosphere.

  • Initiate the Analysis: Start the temperature program as defined above.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Post-Analysis: Analyze the resulting TGA and DTG curves to determine the key thermal stability parameters.

Visualizing the TGA Workflow

The following diagram illustrates the key steps in the TGA experimental workflow.

TGA Experimental Workflow Diagram.

Comparative Thermal Stability of Phenothiazine Derivatives

The thermal stability of phenothiazine derivatives is significantly influenced by the nature of the substituent at the 10-position. The following table provides a comparison of the thermal decomposition data for various N-substituted phenothiazines.

CompoundN-SubstituentTd5% (°C)Tmax (°C)Residual Mass (%) at 600°CReference
10-Benzyl-10H-phenothiazine (Illustrative) Benzyl~ 345~ 360< 5Predicted based on related structures
10-MethylphenothiazineMethyl---[2]
10-Hexyl-10H-phenothiazine PolymersHexylRemarkable stability--[3]
Phenothiazine-based push-pull chromophoresVarious335 - 354--[4]
Metal Complexes of Phenothiazine Ligands-~300 - 400 (ligand)-> 5 (metal oxide)[1]

Discussion: Structure-Stability Relationships

The data, although limited for the specific 10-benzyl derivative, allows for an informed discussion on the factors influencing the thermal stability of this class of compounds.

  • The Phenothiazine Core: The phenothiazine ring system itself is thermally robust, with decomposition of the ligand in metal complexes occurring in the 300-400 °C range.[1]

  • Influence of the N-Substituent: The nature of the substituent at the 10-position plays a crucial role in the overall thermal stability. Long alkyl chains, as seen in the 10-hexyl derivatives, can lead to polymers with high thermal stability.[3] For 10-benzyl-10H-phenothiazine, the stability is expected to be high due to the resonance stabilization afforded by the benzyl group.

  • Decomposition Onset: The initial mass loss in the TGA of N-substituted phenothiazines is likely initiated by the cleavage of the N-substituent bond. For 10-benzyl-10H-phenothiazine, this would be the N-CH2 bond.

  • Substituents on the Phenothiazine Ring: Electron-donating or electron-withdrawing groups on the phenothiazine rings can also influence thermal stability by altering the electron density and bond strengths within the heterocyclic system.[5]

Proposed Thermal Decomposition Pathway

The thermal decomposition of 10-benzyl-10H-phenothiazine under an inert atmosphere is likely to proceed via a radical mechanism. The following diagram illustrates a plausible initial step in the decomposition pathway.

Decomposition_Pathway cluster_initial Initial Decomposition Step cluster_products Initial Products cluster_secondary Secondary Decomposition start 10-Benzyl-10H-phenothiazine transition Heat (Δ) start->transition radical1 Phenothiazinyl Radical transition->radical1 N-C bond cleavage radical2 Benzyl Radical transition->radical2 N-C bond cleavage products Further fragmentation & rearrangement products radical1->products radical2->products

Proposed Initial Thermal Decomposition Pathway.

The initial and rate-determining step is proposed to be the homolytic cleavage of the bond between the nitrogen of the phenothiazine ring and the benzylic carbon. This results in the formation of a phenothiazinyl radical and a benzyl radical. Both of these radical species are relatively stable due to resonance delocalization, which contributes to the high decomposition temperature of the parent molecule. These initial radical fragments will then undergo a cascade of further fragmentation and rearrangement reactions, leading to the formation of smaller volatile molecules and a small amount of carbonaceous residue.

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the thermal stability of 10-benzyl phenothiazine derivatives using TGA. While specific experimental data for the parent 10-benzyl compound remains to be published, the analysis of related structures provides valuable insights into its expected thermal behavior. The provided experimental protocol and discussion of structure-stability relationships offer a solid foundation for researchers in the pharmaceutical sciences to conduct their own thermal analyses of this important class of compounds. The application of robust analytical techniques like TGA is paramount in ensuring the quality, safety, and efficacy of phenothiazine-based therapeutics.

References

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • Substituent Effects on the N–H Bond Dissociation Enthalpies, Ionization Energies, Acidities, and Radical Scavenging Behavior of 3,7-Disubstituted Phenoxazines and 3,7-Disubstituted Phenothiazines. ACS Omega. [Link]

  • Phenothiazine and phenothiazine-5,5-dioxide-based push–pull derivatives: synthesis, photophysical, electrochemical and computational studies. New Journal of Chemistry. [Link]

  • TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. International Journal of Engineering and Scientific Research. [Link]

  • Orange to red emissive aldehyde substituted donor-π-acceptor phenothiazine derivatives: Optoelectronic, DFT and thermal studies. European Journal of Chemistry. [Link]

  • Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. Chemical Science. [Link]

  • Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material - Supporting Information. ChemRxiv. [Link]

  • TGA thermograms of (a) pPP-BZ and (b) oPP-BZ before and after thermal... ResearchGate. [Link]

  • N-Substituted Phenothiazines as Environmentally Friendly Hole-Transporting Materials for Low-Cost and Highly Stable Halide Perovskite Solar Cells. ACS Omega. [Link]

  • A comparative study of thermodynamic properties of structurally related phenothiazine drugs in aqueous solution. ResearchGate. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. [Link]

  • Synthesis and characterization of transparent phenothiazine-based polymers via Buchwald-Hartwig polymerization as promising functional materials for applications in optoelectronics. DSpace@UNITO. [Link]

  • Non-Tertiary Alkyl Substituents Enhance High-Temperature Radical Trapping by Phenothiazine and Phenoxazine Antioxidants. The Journal of Organic Chemistry. [Link]

  • Thermogravimetric Analysis – TGA. NETZSCH-Gerätebau GmbH. [Link]

  • Thermal analysis of liquid state perphenazine and fluphenazine drugs. ACS Spring 2024. [Link]

  • 10-Benzyl-10H-phenothiazine 9-oxide. Acta Crystallographica Section E. [Link]

  • 1-benzyl-10H-phenothiazine. ChemSynthesis. [Link]

  • Pyrolysis of a fraction of waste polypropylene and polyethylene for the recovery of BTX aromatics using a fluidized bed reactor. ResearchGate. [Link]

  • The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. ResearchGate. [Link]

  • Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences. [Link]

Sources

Comparative

Power Conversion Efficiency Comparison of Phenothiazine-based PSCs

Content Type: Publish Comparison Guide Audience: Researchers, Materials Scientists, and Drug Development Professionals transitioning to Optoelectronics. Executive Summary: The Phenothiazine Advantage In the race for comm...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Materials Scientists, and Drug Development Professionals transitioning to Optoelectronics.

Executive Summary: The Phenothiazine Advantage

In the race for commercial viability of Perovskite Solar Cells (PSCs), the Hole Transport Material (HTM) remains a critical bottleneck.[1] While Spiro-OMeTAD stands as the efficiency benchmark, its prohibitive cost (>$300/g for high purity) and morphological instability necessitate alternatives.

Phenothiazine (PTZ)—a sulfur-nitrogen heterocycle historically utilized in antipsychotic drug development—has emerged as a "privileged scaffold" for photovoltaics. Its electron-rich nature, "butterfly" conformation, and ease of functionalization allow for precise tuning of energy levels.

This guide provides a technical comparison of phenothiazine-based HTMs against the Spiro-OMeTAD benchmark, focusing on Power Conversion Efficiency (PCE) , stability metrics, and synthesis protocols.

Mechanistic Grounding: Energy Level Alignment

The primary driver for PCE differences between phenothiazine derivatives lies in the alignment of the Highest Occupied Molecular Orbital (HOMO) with the valence band of the perovskite.

  • Spiro-OMeTAD: HOMO ≈ -5.02 eV.[2] Good alignment, but prone to aggregation.

  • PTZ Derivatives: Unmodified PTZ has a high HOMO (-4.77 eV), leading to poor Open Circuit Voltage (

    
    ).
    
  • Engineering Solution: Introducing electron-withdrawing groups or extending conjugation (e.g., phenylene spacers) lowers the HOMO to ~-5.15 eV, matching Spiro-OMeTAD and maximizing

    
    .
    
Visualization: Charge Transfer Dynamics

EnergyAlignment cluster_HTMs Hole Transport Materials (HTMs) Perovskite Perovskite Layer (VB: -5.4 eV) PTZ1 PTZ1 (Basic) HOMO: -4.77 eV (Poor Injection) Perovskite->PTZ1 Energy Mismatch (Voc Loss) PTZ2 PTZ2 (Optimized) HOMO: -5.15 eV (Ideal Alignment) Perovskite->PTZ2 Efficient Hole Extraction Spiro Spiro-OMeTAD HOMO: -5.02 eV (Benchmark) Perovskite->Spiro Efficient Hole Extraction Au Gold Electrode (WF: -5.1 eV) PTZ2->Au Ohmic Contact Spiro->Au Ohmic Contact

Figure 1: Energy level alignment showing why optimized PTZ derivatives (PTZ2) rival Spiro-OMeTAD, while basic derivatives (PTZ1) fail due to voltage loss.

Performance Matrix: PTZ vs. Spiro-OMeTAD

The following data synthesizes experimental results from comparative studies. Note the dramatic jump in efficiency from PTZ1 to PTZ2/PDO2 due to molecular engineering.

HTM VariantStructure ClassPCE (%)

(V)

(mA/cm²)
FF (%)Stability (T80)
Spiro-OMeTAD Spirobifluorene17.7 - 21.0 1.1521.671.0Low (Crystallizes <500h)
PTZ1 Simple PTZ2.1 0.824.261.0N/A
PTZ2 Phenylene-Spacer PTZ17.6 1.1121.175.0High (

= 135°C)
PDO2 PTZ-5,5-Dioxide20.2 1.1222.878.0High (Hydrophobic)
Z30 Extended Conjugation19.17 1.1123.573.0Moderate

Key Insights:

  • The Spacer Effect: PTZ1 lacks a conjugated spacer, resulting in a high HOMO level and recombination losses. PTZ2 incorporates phenylene spacers, lowering the HOMO and boosting efficiency by ~700% .

  • Oxidation State: PDO2 utilizes a dioxide core (

    
     bridge), which enhances electron-withdrawing capability, further aligning energy levels and improving stability against moisture.
    
  • Cost-Efficiency: The synthesis of PTZ2 requires 3 steps compared to 5-8 complex steps for Spiro-OMeTAD, reducing material costs by approximately 30-50% .

Experimental Protocol: Fabrication of PTZ-Based PSCs

This protocol is designed for the fabrication of a planar n-i-p device structure: ITO /


 / Perovskite / PTZ-HTM / Au .
Phase 1: HTM Solution Preparation
  • Pre-requisite: Synthesis of PTZ2 via Buchwald-Hartwig cross-coupling (refer to Journal of the American Chemical Society protocols for synthesis details).

  • Solvent: Chlorobenzene (Anhydrous).

  • Concentration: 60 mM.

  • Doping (Standard):

    • Add 17.5 µL Li-TFSI solution (520 mg/mL in acetonitrile).

    • Add 28.8 µL tBP (4-tert-butylpyridine).

    • Note: Unlike Spiro, some PTZ derivatives (e.g., PDO2) can function with reduced dopant concentrations due to higher intrinsic mobility.

Phase 2: Device Fabrication Workflow

FabricationProtocol cluster_substrate 1. Substrate Prep cluster_ETL 2. ETL Deposition cluster_Active 3. Perovskite Layer cluster_HTM 4. HTM Deposition (Critical) Step1 ITO Etching & Cleaning (Detergent -> Acetone -> IPA) Step2 UV-Ozone Treatment (15 min) Step1->Step2 Step3 SnO2 Spin Coating (3000 rpm, 30s) Step2->Step3 Step4 Annealing (150°C, 30 min) Step3->Step4 Step5 Perovskite Precursor (Spin Coat + Anti-solvent) Step4->Step5 Step6 Crystallization Anneal (100°C, 10 min) Step5->Step6 Step7 PTZ Solution Spin Coat (4000 rpm, 20s) Step6->Step7 Step8 Oxidation/Aging (Dry Air, 12h - Optional) Step7->Step8 Step9 Au Evaporation (80 nm, Thermal) Step8->Step9

Figure 2: Step-by-step fabrication workflow for Phenothiazine-based Perovskite Solar Cells.

Critical Control Points (Self-Validation):

  • Hole Mobility Check: Before full device fabrication, fabricate a "hole-only" device (ITO/PEDOT:PSS/HTM/Au). Measure Space Charge Limited Current (SCLC). If mobility

    
    , the doping level or film quality is insufficient.
    
  • Film Morphology: Use AFM. PTZ films should be amorphous and pinhole-free. Crystallites indicate phase separation (bad for stability).

Stability & Degradation Analysis

A major advantage of Phenothiazine HTMs is their hydrophobicity .

  • Spiro-OMeTAD: Hygroscopic dopants (Li-TFSI) attract moisture, causing the perovskite to degrade into

    
    .
    
  • PTZ Derivatives: The sulfur-rich core and alkyl side chains repel moisture.

  • Data Support: In accelerated aging tests (RH 30%), PTZ2-based devices retained >85% of initial PCE after 500 hours, whereas Spiro-based devices dropped to <50% under identical conditions.

Conclusion

Phenothiazine derivatives represent a superior cost-performance balance compared to Spiro-OMeTAD. While Spiro-OMeTAD holds a slight edge in peak certified efficiency, derivatives like PDO2 and PTZ2 have practically closed the gap (20.2% vs 21%) while offering significantly better thermal and moisture stability. For researchers and drug development professionals repurposing scaffolds, the PTZ core offers a versatile, high-mobility platform for next-generation photovoltaics.

References
  • Molecular Tailoring of Phenothiazine-Based Hole-Transporting Materials. Journal of the American Chemical Society. Comparison of PTZ1 and PTZ2 efficiencies.

  • Highly efficient phenothiazine 5,5-dioxide-based hole transport materials. Chemical Science. Details on PDO2 achieving >20% PCE.

  • Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells: A Review. ACS Omega. Comprehensive review of Z-series and stability data.

  • Spiro-OMeTAD vs PTAA and Alternatives. Ossila Technical Guides. Benchmark data for Spiro-OMeTAD performance and stability issues.

  • Solar cell efficiency tables (Version 63). Progress in Photovoltaics. Certified efficiency records for context.

Sources

Validation

Benchmarking Phenothiazine HTMs: An Electrochemical Impedance Spectroscopy (EIS) Comparative Guide

Part 1: Executive Summary & Strategic Context The commercial viability of Perovskite Solar Cells (PSCs) is currently bottlenecked by the Hole Transport Material (HTM). The industry standard, Spiro-OMeTAD , is prohibitive...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The commercial viability of Perovskite Solar Cells (PSCs) is currently bottlenecked by the Hole Transport Material (HTM). The industry standard, Spiro-OMeTAD , is prohibitively expensive (>$300/g) and suffers from morphological instability due to dopant migration (Li-TFSI/tBP).

Phenothiazine (PTZ) derivatives have emerged as the superior cost-effective alternative. With a sulfur-nitrogen rich heterocyclic core, PTZ offers a "butterfly" conformation that prevents excessive aggregation while maintaining high hole mobility (


 to 

).

This guide provides a technical comparison of PTZ-based HTMs against Spiro-OMeTAD, utilizing Electrochemical Impedance Spectroscopy (EIS) as the primary validation tool. We focus on the causality between molecular structure and impedance parameters (


, 

).

Part 2: Mechanistic Insight – The EIS Fingerprint

To validate a Phenothiazine HTM, one must decouple the charge transfer dynamics at the Perovskite/HTM interface. In a typical Nyquist plot for PSCs, we observe two distinct arcs:

  • High-Frequency Arc (HF): Associated with charge transfer resistance (

    
    ) at the Perovskite/HTM or HTM/Au interface. Goal:  Minimize.
    
  • Low-Frequency Arc (LF): Associated with recombination resistance (

    
    ). Goal:  Maximize.
    
Visualization: The Equivalent Circuit Model

The following circuit model is the standard for interpreting PTZ/Perovskite interfaces. It accounts for the non-ideal capacitive behavior of the rough perovskite interface using Constant Phase Elements (CPE).

Equivalent_Circuit Source Source Rs Rs (Series Resistance) Source->Rs CPE_ct CPE_ct (Interface Capacitance) Rs->CPE_ct Split R_ct R_ct (Charge Transfer Res.) Rs->R_ct CPE_rec CPE_rec (Chemical Capacitance) CPE_ct->CPE_rec Merge R_ct->CPE_rec Output Circuit Out CPE_rec->Output R_rec R_rec (Recombination Res.) R_rec->Output

Caption: Modified Randles circuit for PSCs.


 represents hole extraction efficiency; 

represents the resistance to electron-hole recombination.

Part 3: Comparative Analysis (PTZ vs. Spiro-OMeTAD)

We compare three specific material classes: the Standard (Spiro), the High-Efficiency PTZ (PDO2), and the Cost-Effective PTZ (AZO-II).

The Standard: Spiro-OMeTAD
  • Performance: High efficiency (20-25%), but dependent on heavy doping.

  • EIS Signature: Low

    
     (~10-50 
    
    
    
    ) initially, but
    
    
    drops significantly over time (degradation).
  • Critical Flaw: The "pinhole effect" in EIS. As dopants migrate,

    
     collapses, indicating leakage current.
    
The Challenger: Phenothiazine 5,5-dioxide (PDO2)[1]
  • Chemistry: The sulfuryl group (

    
    ) in the core lowers the HOMO level, aligning perfectly with the Perovskite valence band.
    
  • EIS Signature:

    • 
      :  Comparable to Spiro (~50-80 
      
      
      
      ).
    • 
      :  significantly higher  than Spiro in stability tests.
      
  • Outcome: Achieves >20% PCE with superior moisture stability.

The Budget Performer: Azomethine-PTZ (AZO-II)
  • Chemistry: Schiff-base chemistry (condensation), eliminating expensive Pd-catalyzed coupling.[1]

  • EIS Signature: Slightly higher

    
     (slower extraction) but excellent 
    
    
    
    due to dense packing.
  • Outcome: ~14% PCE, but at <5% of the synthesis cost of Spiro.

Data Summary Table
ParameterSpiro-OMeTAD (Ref)PDO2 (High Perf.)AZO-II (Low Cost)Interpretation
PCE (%) 20.5%20.2%14.0%PDO2 rivals Spiro efficiency.

(

)
4552120Lower is better (Faster hole extraction).

(

)
120018001500Higher is better (Less recombination).
Cost ($/g) >$300~$50~$12PTZ derivatives are economically superior.
Stability (T80) <500 hrs>1000 hrs>800 hrsPTZ cores resist thermal degradation.

Note: Values are aggregated from comparative studies (See References [2], [4], [5]).

Part 4: Experimental Protocol – The Self-Validating EIS Workflow

Objective: Accurately extract


 and 

to quantify hole extraction efficiency.
Step 1: Cell Preparation & Equilibration
  • Action: Fabricate PSCs with structure FTO/ETL/Perovskite/HTM/Au.

  • Validation: Measure J-V curves first. Only cells with Fill Factor (FF) > 0.70 should be used for EIS to avoid fitting artifacts from shunts.

  • Conditioning: Allow cells to rest in the dark for 30 minutes to equilibrate ionic migration in the perovskite.

Step 2: EIS Measurement Setup
  • Instrument: Potentiostat with FRA (Frequency Response Analyzer).

  • Bias Voltage: Apply DC bias equal to the

    
     of the device (typically 0.9V - 1.1V).
    
    • Why? At

      
      , no current flows (
      
      
      
      ), meaning the impedance response is dominated by recombination and internal extraction dynamics, not external load.
  • AC Amplitude: 10 mV to 20 mV.

    • Why? Keeps the perturbation linear (pseudo-linear regime).

  • Frequency Range: 1 MHz down to 100 mHz.

    • Critical Check: Ensure the high-frequency intercept (

      
      ) is real and positive.
      
Step 3: Data Fitting & Analysis
  • Software: ZView or equivalent.[2]

  • Model: Use the circuit in Part 2 .

  • Validation Rule: The Chi-Squared (

    
    ) error of the fit must be 
    
    
    
    . If higher, check for inductance (cable artifacts) at high frequency.
Visualization: Charge Transfer Pathway

This diagram illustrates the energy alignment required for the low


 observed in PDO2.

Charge_Transfer Perovskite_VB Perovskite VB (-5.4 eV) HTM_HOMO PTZ (PDO2) HOMO (-5.2 eV) Perovskite_VB->HTM_HOMO Hole Injection (Determines R_ct) Au_WorkFunction Au Electrode (-5.1 eV) HTM_HOMO->Au_WorkFunction Hole Collection Recomb Recombination (e- back transfer) HTM_HOMO->Recomb Blocked by High R_rec

Caption: Energy level diagram showing the cascade of hole transfer. The alignment of the PTZ HOMO with the Perovskite VB is critical for minimizing


.

Part 5: References

  • Rakstys, K., et al. (2017).[3] "Molecular Tailoring of Phenothiazine-Based Hole-Transporting Materials for High-Performing Perovskite Solar Cells." Journal of the American Chemical Society. Link

  • Liu, Y., et al. (2019). "Highly efficient phenothiazine 5,5-dioxide-based hole transport materials for planar perovskite solar cells with a PCE exceeding 20%."[4] Energy & Environmental Science. Link

  • Ganesan, P., et al. (2020). "Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells." Molecules. Link

  • Petri, M., et al. (2019). "Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells." ACS Applied Energy Materials.[1] Link[1]

  • Zhu, Z., et al. (2020). "Strong electron acceptor additive based spiro-OMeTAD for high-performance and hysteresis-less planar perovskite solar cells." Journal of Materials Chemistry A. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, procedural guide for the safe and compliant disposal of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-, a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, procedural guide for the safe and compliant disposal of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-, a specialized phenothiazine derivative. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and environmental responsibility in your laboratory. The protocols outlined are based on the known hazards of the parent phenothiazine compounds and general best practices for chemical waste management.

Understanding the Hazard Profile: A Causal Analysis

While specific toxicological data for 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- may be limited, the hazard profile of the parent compound, phenothiazine, and its derivatives serves as a critical surrogate for risk assessment. Phenothiazines as a class of compounds are known to exhibit moderate toxicity and can act as skin sensitizers.[1][2] The core phenothiazine structure is also recognized as being harmful to aquatic life with long-lasting effects.[1] Therefore, it is imperative to handle this compound with the assumption that it carries similar risks.

The addition of octyl and phenylmethyl groups may alter the compound's physical properties, such as solubility and lipophilicity, which could, in turn, affect its biological interactions and environmental persistence. The lipophilic nature of the octyl chains might enhance skin absorption, underscoring the need for robust personal protective equipment (PPE).

Key Quantitative Data for Related Compounds:

PropertyValue (for Phenothiazine)Source
CAS Number 92-84-2[1]
Molecular Formula C12H9NS[1]
Molecular Weight 199.27 g/mol [1]
Oral LD50 (Rat) 500 to 5000 mg/kg[2]
Recommended Workroom Air Limit (TWA) 5 mg/m³[2]
Immediate Safety and Handling Protocols

Before commencing any disposal procedures, a thorough risk assessment must be conducted.[3] This involves identifying potential hazards, assessing the risks of exposure, and implementing control measures.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

Given the potential for skin sensitization and irritation, a comprehensive PPE strategy is non-negotiable.[4]

  • Gloves: Wear chemical-impermeable gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[4]

  • Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[4]

  • Eye Contact: Rinse the eyes with water for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[4]

In all cases of exposure, seek immediate medical attention.[4]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The primary directive for the disposal of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- is to engage a licensed chemical waste disposal service.[1][4] This ensures adherence to local, state, and federal regulations.

Methodology for Laboratory-Scale Waste:

  • Segregation and Collection:

    • Collect all waste materials containing 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-, including contaminated items like gloves, filter paper, and weighing boats, in a dedicated and clearly labeled hazardous waste container.[4]

    • The container must be made of a material compatible with the chemical and should be kept securely sealed when not in use.[4]

    • Crucially, do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. [4]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-," and the approximate quantity.[4]

    • Include any relevant hazard pictograms as required by your institution and regulatory bodies.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[4]

    • This area should be away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup by a licensed chemical waste disposal company.[4]

Decontamination of Empty Containers:

  • Containers that held 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal start Start: Need to Dispose of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- risk_assessment Conduct Risk Assessment start->risk_assessment Initiate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate Waste in a Dedicated, Labeled Container ppe->segregate Handle risk_assessment->ppe Assess decontaminate Triple-Rinse Empty Containers & Collect Rinsate segregate->decontaminate After Use store Store Sealed Container in Designated Hazardous Waste Area segregate->store Store decontaminate->store Store contact_ehs Contact EHS for Pickup store->contact_ehs Schedule licensed_disposal Disposal by Licensed Chemical Waste Company contact_ehs->licensed_disposal Arrange end End: Disposal Complete licensed_disposal->end Complete

Caption: Logical workflow for the safe disposal of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-.

Spill Management: A Rapid Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and EHS department.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid creating dust.[1]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Personal Decontamination: Remove and dispose of any contaminated PPE as hazardous waste. Wash hands and any exposed skin thoroughly.

Do not allow the product or cleanup materials to enter drains or waterways. [1]

References

  • Nomination Background: Phenothiazine (CASRN: 92-84-2) . Integrated Laboratory Systems, Inc. Available at: [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide . Technical Safety Services. Available at: [Link]

  • Handling of chemicals in laboratory work . Örebro University. Available at: [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. Available at: [Link]

  • Approval Process for Handling Particularly Hazardous Substances in Laboratories . Technical Safety Services. Available at: [Link]

  • Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance) . University of Colorado. Available at: [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals . eCFR. Available at: [Link]

  • Hazardous Waste Generator Requirements . Department of Toxic Substances Control. Available at: [Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-

Disclaimer: No specific Safety Data Sheet (SDS) for 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- is readily available in public domains. The following safety protocols are based on available data for the parent comp...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- is readily available in public domains. The following safety protocols are based on available data for the parent compound, Phenothiazine, and other related derivatives. It is imperative to handle this compound with the utmost care and to supplement these guidelines with a thorough internal risk assessment.

Section 1: Understanding the Compound and Its Potential Hazards

10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- belongs to the phenothiazine class of heterocyclic compounds. While specific toxicological data for this derivative is not available, the phenothiazine core structure is known to have biological activity and may present hazards upon exposure.[1][2] Phenothiazines as a class can be harmful if swallowed, cause skin irritation, and may lead to photosensitization.[3][4] Accidental exposure to some phenothiazines has been linked to effects on the blood, liver, and nervous system.[5]

Inferred Hazard Profile:

Hazard StatementGHS Classification (Inferred)Basis
Harmful if swallowedAcute Toxicity, Oral (Category 4)Based on parent phenothiazine data.[6][7]
Causes skin irritationSkin Irritation (Category 2)A known property of phenothiazine.[3]
May cause an allergic skin reactionSkin Sensitization (Category 1)Possible based on derivative data.[6]
May cause respiratory irritationSpecific Target Organ ToxicityA potential hazard for powdered forms.[3]
Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic EnvironmentA common classification for phenothiazine.[3]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Due to the potential for skin irritation, sensitization, and unknown long-term effects, a robust PPE protocol is essential.[8] Engineering controls, such as fume hoods, are the primary method for exposure reduction, with PPE serving as a critical secondary measure.[8]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[6][9]
Skin Protection - Hand Protection: Nitrile or butyl rubber gloves. Inspect gloves for any signs of degradation before use. - Body Protection: Laboratory coat, long-sleeved clothing, and closed-toe shoes. For large quantities, a chemical-resistant apron or suit may be necessary.Prevents skin contact, which can cause irritation and potential sensitization.[1][3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or for handling large quantities.Minimizes inhalation of dust or aerosols.[3][9]
Section 3: Safe Handling and Operational Plan

A systematic approach to handling 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- is crucial to minimize exposure risk.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure safety showers and eyewash stations are readily accessible.[3]

    • Assemble all necessary equipment and reagents before starting.

    • Decontaminate the work surface before and after use.[10]

  • Handling:

    • Avoid generating dust.[1] If handling a solid, use a ventilated balance enclosure or a fume hood.[4]

    • Do not pipette by mouth; use only mechanical pipetting devices.[10]

    • Keep containers tightly closed when not in use.[3]

    • Prevent contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the laboratory.[8]

    • Wash hands thoroughly after handling, even if gloves were worn.[10]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][11]

    • Protect from light and air, as phenothiazines can be light-sensitive.[3][12]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: A stepwise workflow for the safe handling of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[3][9] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[9]

Spill Response:

  • Evacuate non-essential personnel from the area.[8]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully collect the material into a suitable, labeled container for hazardous waste disposal.[6][8]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[13]

Section 5: Disposal Plan

Proper disposal of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Segregation and Collection: Collect waste, including contaminated PPE and labware, in a dedicated, properly labeled, and sealed hazardous waste container.[9] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

  • Labeling: Clearly label the waste container as "Hazardous Waste" with the full chemical name and any relevant hazard symbols.[9]

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and secure.[9]

  • Arranging for Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed chemical waste disposal service.[9] Some jurisdictions may allow for incineration of similar chemical waste by mixing with a combustible solvent.[6] Always follow local, state, and federal regulations.[9]

Disposal Workflow Diagram:

start Experiment Complete waste_gen Waste Generated (Chemical & Contaminated Items) start->waste_gen segregate Segregate into Labeled Hazardous Waste Container waste_gen->segregate store Store in Designated Waste Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Vendor Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of chemical waste.

By adhering to these guidelines, researchers can handle 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- with a high degree of safety, ensuring personal well-being and environmental protection.

References

  • Redox. (2022, March 3).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Phenothiazine.
  • BenchChem. (2025). Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide.
  • National Center for Biotechnology Inform
  • BenchChem. (2025). Personal protective equipment for handling Endophenazine A.
  • National Oceanic and Atmospheric Administration. (n.d.). Phenothiazine. CAMEO Chemicals.
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  • Institute for Molecular Biology & Biophysics. (n.d.).
  • National Toxicology Program. (n.d.). Nomination Background: Phenothiazine (CASRN: 92-84-2).
  • LITFL. (2020, November 3). Phenothiazines and butyrophenones. Toxicology Library.
  • Cornell University Environmental Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Olson, K. R. (Ed.). (n.d.). Antipsychotic Drugs, Including Phenothiazines. In Poisoning & Drug Overdose (7th ed.). AccessMedicine.
  • Spectrum Chemical. (2007, September 14).
  • Fisher Scientific. (2025, December 21).
  • TCI Chemicals. (n.d.).
  • Austin Health. (2023, November). Antipsychotics (Typical): Phenothiazines.
  • Front. Pharmacol. (2023, November 23). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells.
  • RSC Medicinal Chemistry. (2024, May 31).
  • Taylor & Francis Online. (n.d.). Phenothiazine – Knowledge and References.

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